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  • Product: (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride
  • CAS: 2402789-11-9

Core Science & Biosynthesis

Foundational

The Strategic Role of Chiral Cyclic Carbonates as Intermediates in Pharmaceutical Synthesis

Executive Summary The transition toward atom-economic, sustainable methodologies in pharmaceutical manufacturing has elevated the strategic importance of carbon dioxide (CO₂) fixation. Among the most valuable outputs of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward atom-economic, sustainable methodologies in pharmaceutical manufacturing has elevated the strategic importance of carbon dioxide (CO₂) fixation. Among the most valuable outputs of this paradigm are chiral cyclic carbonates —versatile, highly stable intermediates that serve as "masked" 1,2-diols and stereodirecting scaffolds. This whitepaper provides an in-depth technical analysis of the catalytic asymmetric synthesis of chiral cyclic carbonates and their critical role in the retrosynthetic workflows of active pharmaceutical ingredients (APIs), including antiviral agents (e.g., Tenofovir) and β-adrenergic blockers.

Mechanistic Paradigms: Catalytic Asymmetric Synthesis

The synthesis of enantiopure cyclic carbonates primarily relies on the kinetic resolution (KR) of inexpensive racemic epoxides or the direct asymmetric desymmetrization of propargylic/allylic alcohols. The causality behind these catalytic choices is rooted in the need to control both the regioselectivity of the epoxide ring-opening and the stereoretention during CO₂ insertion.

Kinetic Resolution via Co(III)-Salen Complexes

The most robust methodology for generating chiral cyclic carbonates involves the kinetic resolution of terminal epoxides using chiral Cobalt(III)-Salen complexes paired with a nucleophilic co-catalyst (e.g., tetrabutylammonium iodide, TBAI) [1].

Mechanistic Causality:

  • Lewis Acid Activation: The Co(III) metal center acts as a hard Lewis acid, coordinating to the epoxide oxygen. The chiral diamine backbone of the Salen ligand creates a sterically demanding environment, resulting in a kinetic match for one enantiomer and a kinetic mismatch for the other [2].

  • Nucleophilic Ring Opening: The iodide ion (from TBAI) attacks the less hindered carbon of the coordinated epoxide, generating a metal-bound alkoxide intermediate.

  • CO₂ Insertion & Cyclization: CO₂ inserts into the Co–alkoxide bond to form a hemicarbonate, which subsequently undergoes intramolecular cyclization. The leaving group (iodide) is expelled, regenerating the co-catalyst and releasing the highly enantioenriched cyclic carbonate [3].

G RacemicEpoxide Racemic Epoxide (R/S Mixture) Coordination Selective Coordination (Lewis Acid Activation) RacemicEpoxide->Coordination Catalyst Chiral Co(III)-Salen + Lewis Base (TBAI) Catalyst->Coordination RingOpening Nucleophilic Attack (Ring Opening by I⁻) Coordination->RingOpening Kinetic Match UnreactedEpoxide Unreacted Epoxide (High ee) Coordination->UnreactedEpoxide Kinetic Mismatch CO2Insertion CO2 Insertion (Alkoxide Intermediate) RingOpening->CO2Insertion + CO2 (1-6 bar) Cyclization Intramolecular Cyclization (Leaving Group Departure) CO2Insertion->Cyclization ChiralCarbonate Chiral Cyclic Carbonate (High ee) Cyclization->ChiralCarbonate

Caption: Mechanistic pathway of Co(III)-Salen catalyzed kinetic resolution of epoxides with CO2.

Emerging Modalities: Nitrene-Mediated C–H Oxygenation

Recent advancements have bypassed epoxides entirely, utilizing abundant aliphatic alcohols. By converting the alcohol into an azanyl carbonate, a chiral-at-ruthenium catalyst can drive an intramolecular C(sp³)–H oxygenation via a 1,7-hydrogen atom transfer (HAT) within a ruthenium nitrene intermediate, yielding chiral cyclic carbonates with up to 99% ee [4].

Pharmaceutical Applications: Case Studies

Antiviral Agents: Tenofovir Disoproxil Fumarate (TDF)

Tenofovir is a nucleotide analog reverse-transcriptase inhibitor used globally for HIV and Hepatitis B. The industrial synthesis of TDF heavily relies on a chiral cyclic carbonate intermediate to ensure strict stereochemical control of the (R)-hydroxypropyl side chain [].

The Causal Logic of the Carbonate Intermediate: Starting from (S)-glycidol, catalytic hydrogenation yields (R)-1,2-propanediol, which is immediately esterified using diethyl carbonate to form a chiral cyclic carbonate [6]. This cyclic carbonate is not merely a protecting group; it acts as an electrophilic trap. When reacted with adenine in the presence of NaOH/DMF, the cyclic carbonate undergoes a highly regioselective nucleophilic attack at the primary carbon, cleanly affording 9-[2(R)-hydroxypropyl]adenine without the formation of unwanted regioisomers [7].

G Glycidol (S)-Glycidol Propanediol (R)-1,2-Propanediol Glycidol->Propanediol Catalytic Hydrogenation (Pd/C) CyclicCarbonate Chiral Cyclic Carbonate Intermediate Propanediol->CyclicCarbonate Diethyl Carbonate / NaOEt AdenineCoupling Adenine Coupling (Regioselective Opening) CyclicCarbonate->AdenineCoupling Adenine, NaOH, DMF HydroxypropylAdenine 9-[2(R)-Hydroxypropyl]adenine AdenineCoupling->HydroxypropylAdenine Phosphorylation Phosphorylation & Deprotection HydroxypropylAdenine->Phosphorylation Tosyloxymethylphosphonate Tenofovir Tenofovir Disoproxil Fumarate (Antiviral API) Phosphorylation->Tenofovir Fumaric Acid

Caption: Retrosynthetic workflow for Tenofovir Disoproxil Fumarate utilizing a cyclic carbonate intermediate.

Cardiovascular Therapeutics: β-Blockers

The aryloxypropanolamine core is the defining pharmacophore of β-blockers like (S)-propranolol and (S)-naftopidil. Chiral cyclic carbonates are highly effective intermediates in their synthesis. By resolving racemic epoxides into enantiopure cyclic carbonates, chemists can perform stereospecific ring-opening reactions with isopropylamine or tert-butylamine. The cyclic carbonate ensures that the nucleophilic attack occurs exclusively at the terminal carbon, preserving the stereocenter at the secondary carbon with >99% fidelity [8].

Quantitative Data: Catalyst Performance Comparison

The efficiency of chiral cyclic carbonate synthesis is dictated by the precise pairing of the Lewis acid catalyst and the nucleophilic co-catalyst. The table below summarizes the quantitative performance of leading catalytic systems.

Catalyst SystemCo-CatalystSubstrateYield (%)Enantiomeric Excess (ee %)Reaction Conditions
Co(III)-Salen TBAI (0.1 mol%)Propylene oxide45 - 68%78 - 88%0 °C, 6 bar CO₂ [3]
Al(III)-Salen TBABr (2.5 mol%)Phenyl glycidyl ether36 - 60%54%0 °C, 1 bar CO₂ [2]
trans-Stilbene Diamine HNTf₂ (5 mol%)Homoallylic alcohols95%91%25 °C, 1 atm CO₂ [3]
Ru-Nitrene Complex NoneAliphatic alcohols80 - 95%84 - 99%C(sp³)–H Oxygenation [4]
Bifunctional Pyridinium None (Built-in)Terminal epoxides95 - 99%N/A (Selectivity >99%)120 °C, 1 bar CO₂, 4h [9]

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol details the kinetic resolution of terminal epoxides using a Co(III)-Salen system. This workflow is designed as a self-validating system , embedding analytical checkpoints to confirm causality at each phase.

Protocol: Kinetic Resolution of Propylene Oxide to (S)-Propylene Carbonate

Phase 1: Catalyst Activation (Oxidation State Control)

  • Dissolve 0.5 mmol of (R,R)-Co(II)-Salen complex in 10 mL of dichloromethane (DCM).

  • Add 1.0 mmol of acetic acid and stir the solution under an open-air atmosphere for 2 hours at room temperature.

    • Causality Check: The color shift from dark red to dark brown indicates the successful aerobic oxidation of Co(II) to the catalytically active Co(III) species. The acetate counterion is crucial for stabilizing the metal center.

  • Remove the solvent under reduced pressure to isolate the Co(III)-Salen-OAc complex.

Phase 2: CO₂ Cycloaddition (Kinetic Resolution)

  • In a high-pressure stainless-steel autoclave, combine the racemic propylene oxide (50 mmol), the activated Co(III)-Salen-OAc catalyst (0.1 mol%), and TBAI (0.1 mol%).

  • Purge the reactor three times with CO₂ gas to remove residual atmospheric moisture and oxygen.

  • Pressurize the reactor to 6 bar of CO₂ and maintain the temperature strictly at 0 °C using a cryo-circulator.

    • Causality Check: Low temperatures (0 °C) suppress the background uncatalyzed reaction and maximize the kinetic differentiation (enantiomeric discrimination) by the chiral ligand.

  • Stir the mixture at 500 rpm for 12 hours.

Phase 3: Separation and Internal Validation

  • Depressurize the reactor slowly. The crude mixture contains the unreacted (R)-propylene oxide and the synthesized (S)-propylene carbonate.

  • Separate the highly volatile unreacted epoxide from the cyclic carbonate via fractional vacuum distillation.

  • Self-Validation (Analytical Control):

    • Analyze the distilled epoxide via Chiral Gas Chromatography (GC) using a β-cyclodextrin column. An ee of >99% for the (R)-epoxide confirms the kinetic mismatch efficiency.

    • Analyze the cyclic carbonate residue via Chiral HPLC (e.g., Chiralcel OD-H column). An ee of >80% for the (S)-propylene carbonate validates the stereoretentive CO₂ insertion mechanism.

Conclusion

Chiral cyclic carbonates represent a masterclass in synthetic efficiency. By leveraging the kinetic resolution of epoxides or direct C–H oxygenation, chemists can fixate greenhouse gases while simultaneously generating high-value, stereochemically pure intermediates. Their application in the synthesis of blockbuster drugs like Tenofovir and various β-blockers underscores their indispensability. As catalyst designs evolve—moving from bimetallic Salen complexes to robust organocatalysts—the industrial footprint of chiral cyclic carbonates will only continue to expand, driving greener, more atom-economic pharmaceutical manufacturing.

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Exploratory

A Technical Guide to the Identification and Control of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one as a Potential Rivaroxaban Synthesis Impurity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Purity in Rivaroxaban Synthesis Rivaroxaban, an oral anticoagulant, is a direct factor Xa inhibitor pivotal in the preventio...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Rivaroxaban Synthesis

Rivaroxaban, an oral anticoagulant, is a direct factor Xa inhibitor pivotal in the prevention and treatment of thromboembolic disorders.[1] Its efficacy and safety are intrinsically linked to its purity profile. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring patient safety and regulatory compliance.[2][3] Impurities can arise from various sources, including starting materials, intermediates, by-products, and degradation products.[4] This guide provides an in-depth technical analysis of a potential, though not widely documented, process-related impurity in Rivaroxaban synthesis: (4R)-4-(aminomethyl)-1,3-dioxolan-2-one. We will explore its plausible formation, identification, and control strategies, grounded in the principles of process chemistry and analytical science.

Rivaroxaban possesses a single stereogenic center, with the (S)-enantiomer being the pharmacologically active substance.[2][5] Consequently, the (R)-enantiomer is considered a critical impurity that must be rigorously controlled.[2][6] The stereochemical integrity of Rivaroxaban is established through the use of chiral starting materials in its synthesis.[7] This guide will delve into the synthesis of the chiral core of Rivaroxaban and hypothesize the formation of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one as a process-related impurity, offering insights into its detection and mitigation.

The Synthetic Landscape of Rivaroxaban: A Focus on the Chiral Core

The synthesis of Rivaroxaban involves the construction of a key chiral intermediate, (5S)-5-(aminomethyl)-3-(4-(3-oxomorpholin-4-yl)phenyl)oxazolidin-2-one.[8][9][10] Several synthetic routes to this intermediate have been reported, often employing chiral precursors like (R)-epichlorohydrin or (S)-glycidyl phthalimide.[10][11][12]

A common strategy involves the reaction of a chiral C3 building block with 4-(4-aminophenyl)morpholin-3-one, followed by cyclization to form the oxazolidinone ring.[9][10] The choice of reagents and reaction conditions at each step is critical to ensure high yield and purity, minimizing the formation of impurities.

Rivaroxaban_Synthesis_Highlight cluster_starting_materials Key Starting Materials cluster_synthesis Synthesis of Chiral Intermediate cluster_final_product Final Product 4_aminophenyl_morpholinone 4-(4-aminophenyl)morpholin-3-one intermediate_formation Formation of (5S)-5-(aminomethyl)-3-(4-(3-oxomorpholin-4-yl)phenyl)oxazolidin-2-one 4_aminophenyl_morpholinone->intermediate_formation chiral_precursor Chiral C3 Precursor ((R)-epichlorohydrin or (S)-glycidyl phthalimide) chiral_precursor->intermediate_formation rivaroxaban Rivaroxaban intermediate_formation->rivaroxaban Acylation with 5-chlorothiophene-2-carbonyl chloride

Figure 1: High-level overview of Rivaroxaban synthesis focusing on the chiral intermediate.

(4R)-4-(aminomethyl)-1,3-dioxolan-2-one: A Hypothetical Process-Related Impurity

While not prominently featured in the existing literature as a Rivaroxaban impurity, the formation of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one can be postulated as a potential side-product under certain synthetic conditions, particularly those involving the activation of a diol intermediate.

Plausible Formation Pathway

One of the synthetic strategies for the oxazolidinone ring involves the use of a chiral amino diol intermediate. The cyclization of this diol to the desired oxazolidinone is typically achieved using a carbonylating agent such as N,N'-carbonyldiimidazole (CDI).[9] However, if the reaction conditions are not stringently controlled, an alternative intramolecular cyclization could occur, leading to the formation of a five-membered dioxolanone ring instead of the desired six-membered oxazolidinone ring.

Specifically, if a (2R)-3-aminopropane-1,2-diol derivative is used as an intermediate, its reaction with a carbonylating agent could theoretically lead to the formation of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one. This would represent a significant process deviation and result in a chiral impurity with a different heterocyclic core.

Impurity_Formation chiral_diol (2R)-3-amino-1-(substituted amino)propane-1,2-diol intermediate desired_product Desired (5S)-oxazolidinone intermediate chiral_diol->desired_product Desired Cyclization (intramolecular nucleophilic attack of amine) impurity (4R)-4-(aminomethyl)-1,3-dioxolan-2-one derivative (Impurity) chiral_diol->impurity Potential Side Reaction (intramolecular nucleophilic attack of hydroxyl group) carbonylating_agent Carbonylating Agent (e.g., CDI) carbonylating_agent->desired_product carbonylating_agent->impurity

Figure 2: Postulated formation pathway of the dioxolanone impurity.

Analytical Identification and Characterization

The identification and quantification of a novel, non-compendial impurity like (4R)-4-(aminomethyl)-1,3-dioxolan-2-one requires a multi-faceted analytical approach.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for impurity profiling in pharmaceutical analysis.[2] Given the chiral nature of both Rivaroxaban and the potential impurity, a chiral HPLC method is essential.

Table 1: Illustrative Chiral HPLC Method Parameters

ParameterCondition
Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol)
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV at a wavelength where both Rivaroxaban and the impurity absorb (e.g., 250 nm)
Column Temperature Controlled, often slightly elevated to improve peak shape

The development of such a method would require screening different chiral columns and mobile phase compositions to achieve adequate resolution between the (S)- and (R)-enantiomers of Rivaroxaban, as well as the potential dioxolanone impurity and its enantiomer.

Spectroscopic Elucidation

Once separated, the structure of the unknown impurity must be elucidated using spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) would provide the accurate mass of the impurity, allowing for the determination of its elemental composition.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the definitive structural elucidation of organic molecules.[5][6] The NMR spectrum of the isolated impurity would provide key information about the connectivity of atoms and the stereochemistry of the molecule, confirming the presence of the dioxolanone ring and the aminomethyl side chain.

Analytical_Workflow sample Rivaroxaban API Sample hplc Chiral HPLC Separation sample->hplc detection UV Detection hplc->detection impurity_peak Detection of Unknown Impurity Peak detection->impurity_peak isolation Preparative HPLC Isolation impurity_peak->isolation ms LC-MS/HRMS Analysis isolation->ms nmr NMR Spectroscopy (1H, 13C) isolation->nmr structure_elucidation Structure Elucidation of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one ms->structure_elucidation nmr->structure_elucidation

Figure 3: Analytical workflow for the identification of a novel impurity.

Control Strategies for Impurity Mitigation

A robust control strategy is essential to prevent the formation of process-related impurities.[3][15] This involves a thorough understanding of the reaction mechanism and the impact of process parameters.

Process Optimization

To minimize the formation of the hypothetical dioxolanone impurity, the following process parameters should be carefully optimized:

  • Choice of Carbonylating Agent: While CDI is commonly used, alternative reagents could be explored to favor the desired oxazolidinone formation.

  • Reaction Temperature: The temperature of the cyclization step can significantly influence the reaction pathway. Lowering the temperature may favor the thermodynamically more stable oxazolidinone product.

  • Solvent System: The polarity and properties of the solvent can affect the transition states of competing reaction pathways.

  • Base: The choice and stoichiometry of the base used in the reaction can influence the nucleophilicity of the reacting species.

Control of Starting Materials

The purity of the chiral starting materials is paramount.[1] Any impurities in the chiral C3 precursor could potentially lead to the formation of undesired side products. Therefore, stringent quality control of all raw materials is a critical first line of defense.

Conclusion

The identification and control of impurities are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products like Rivaroxaban. While (4R)-4-(aminomethyl)-1,3-dioxolan-2-one is not a commonly reported impurity in Rivaroxaban synthesis, a deep understanding of organic reaction mechanisms allows for the postulation of its formation under specific process conditions. This technical guide has outlined a plausible, albeit hypothetical, pathway for its generation, detailed the necessary analytical techniques for its identification, and proposed control strategies for its mitigation. By adopting a proactive and scientifically rigorous approach to impurity profiling, pharmaceutical scientists and researchers can ensure the consistent production of high-quality Rivaroxaban, ultimately safeguarding patient health.

References

  • Chemox Pharma. (2026, January 6). Impurities in Pharmaceuticals: Types, Causes & Control.
  • Patil, P. A., Tambat, S. N., Birari, D. R., & Kardile, P. (2024, July 7). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM).
  • Kovács, L. (2022, July 22). Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Organic Process Research & Development, 26(8), 2295–2321.
  • Patil, P. A., Tambat, S. N., Birari, D. R., & Kardile, P. (2024, July 7). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug.
  • Patil, P. A., Tambat, S. N., Birari, D. R., & Kardile, P. (2024, July 15). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM).
  • Aquigen Bio Sciences. (2025, January 8). The Role of Impurities in Drug Development and How to Control Them.
  • Nakasone, L., Tackett, B., & Amenu, A. A. (n.d.). Chiral Purity Testing of the Drug Substance Rivaroxaban Using Lux® 5 µm Cellulose-1 Chiral Column as per USP Monograph.
  • Simson Pharma Limited. (2023, March 29). Rivaroxaban.
  • Enanti Labs. (n.d.).
  • Zhang, X., & Hu, B. (2007, July 15). Convenient synthesis of (4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane. DOI: 10.1016/j.tetlet.2007.05.158.
  • Patel, P. I., et al. (n.d.). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form.
  • Bhupatiraju, R. V., et al. (n.d.).
  • Baksam, V. K., et al. (n.d.). ARTICLE. Jordan Journal of Chemistry (JJC).
  • Google Patents. (2017, December 21).
  • PubChemLite. (n.d.). (4r)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride.
  • Wünsch, B., et al. (2011, June 15). Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists. PubMed.
  • BLi-T. (2026, March 17). Hydroxylamine Hydrochloride:Applications In Pharmaceuticals And Agrochemicals.
  • Roehrig, S., et al. (2005, February 2). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] - MMS.
  • Google Patents. (n.d.). WO2013120465A1 - A process for the preparation of rivaroxaban based on the use of (s)-epichlorohydrin.
  • Hrebíčková, H., et al. (n.d.). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. PMC.
  • Yuan, J., et al. (2014, September 18). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI.
  • Li, Y., et al. (2006, May 15). [Synthesis and antibacterial activity of (S) -5-acetylaminomethyl-3-[(4-substituted-aminomethyl)
  • Scribd. (2022, July 22).
  • Lee, S., et al. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC.
  • Google Patents. (n.d.).
  • Olimjonov, S., et al. (2022, August 9). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN Shovkat Olimjonov,a,b Xiaojun Yang,c Yongjian Liu,c Abdullajon Odilov,a,b Hon. Semantic Scholar.
  • Yuan, J., et al. (2025, October 16). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban.
  • Yuan, J., et al. (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PMC.

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Foundational

Molecular weight, pKa, and solubility profile of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride

Physicochemical Profiling of (4R)-4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride: Molecular Dynamics, pKa, and Solubility Workflows As a Senior Application Scientist, evaluating the physicochemical properties of chiral...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of (4R)-4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride: Molecular Dynamics, pKa, and Solubility Workflows

As a Senior Application Scientist, evaluating the physicochemical properties of chiral building blocks is a foundational step in robust drug development. (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride is a critical intermediate, predominantly utilized in the synthesis of oxazolidinone-based therapeutics and anticoagulants, such as Rivaroxaban.

This technical guide synthesizes the structural dynamics, acid-base chemistry, and solubility profile of this compound. By understanding the causality behind its physical behavior, researchers can optimize downstream synthetic steps, formulation strategies, and analytical workflows.

Structural Dynamics and Physicochemical Data

The compound consists of a 5-membered cyclic carbonate ring (1,3-dioxolan-2-one) substituted at the 4-position with an aminomethyl group. The quantitative physicochemical parameters are summarized in Table 1 below.

Table 1: Core Physicochemical Parameters

ParameterValueScientific Rationale / Implication
Chemical Name (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochlorideStandard IUPAC nomenclature for the chiral salt.
CAS Registry Number 2329209-83-6 (HCl Salt) 872407-82-4 (Free Base)[1]Essential for regulatory documentation and sourcing.
Molecular Formula C₄H₇NO₃ · HClRepresents the 1:1 stoichiometric salt.
Molecular Weight 153.56 g/mol (Salt) 117.10 g/mol (Free Base)[1]Low molecular weight facilitates high aqueous solvation.
Estimated pKa ~8.5 – 9.0 (Conjugate Acid)Inductive electron withdrawal by the carbonate ring lowers pKa.
Aqueous Solubility High (>50 mg/mL)Driven by the ionic crystal lattice of the hydrochloride salt.

The Causality of the Salt Form: Why is this molecule exclusively handled and stored as a hydrochloride salt? The free base form contains a highly nucleophilic primary amine in close proximity to an electrophilic cyclic carbonate. If left unprotonated, the amine will undergo rapid intramolecular aminolysis, attacking the carbonyl carbon to open the ring and form polymeric carbamate degradation products. The HCl salt traps the amine as a non-nucleophilic ammonium ion (-NH₃⁺), creating a self-stabilizing system that ensures long-term shelf life.

Acid-Base Chemistry: pKa Analysis

The protonation state of the aminomethyl group dictates both the stability and the solubility of the molecule. While a standard aliphatic primary amine typically exhibits a pKa of ~10.5, the strongly electron-withdrawing nature of the adjacent 1,3-dioxolan-2-one ring exerts an inductive effect (-I effect) through the methylene spacer. This pulls electron density away from the nitrogen, making the conjugate acid more willing to donate a proton, thereby shifting the estimated pKa down to approximately 8.5–9.0.

pKa_Equilibrium A Protonated Amine (pH < 8.5) Stable Salt Form B Free Base (pH > 8.5) Reactive Nucleophile A->B Deprotonation (-H+) B->A Protonation (+H+) C Degradation (Intramolecular Aminolysis) B->C Nucleophilic Attack

Fig 1: pH-dependent equilibrium and degradation pathway of the aminomethyl moiety.

Protocol 1: Self-Validating Potentiometric Titration for pKa Determination

To empirically determine the exact pKa, a potentiometric titration must be conducted under strictly controlled ionic conditions.

  • System Validation: Prior to sample analysis, calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Titrate a known standard, such as Potassium Hydrogen Phthalate (KHP), to confirm titrant molarity and system accuracy.

  • Step 1: Sample Preparation. Accurately weigh 15 mg of the HCl salt and dissolve it in 50 mL of 0.15 M KCl. Rationale: The 0.15 M KCl background electrolyte maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Step 2: Environmental Control. Purge the solution with inert Nitrogen (N₂) gas for 10 minutes and maintain a gentle N₂ blanket. Rationale: This prevents atmospheric CO₂ from dissolving into the aqueous solution to form carbonic acid, which would introduce artifactual inflection points.

  • Step 3: Titration. Titrate the solution using standardized 0.1 M NaOH at a controlled rate of 0.05 mL/min, recording the pH after each addition.

  • Step 4: Data Analysis. Plot the first derivative of the titration curve (dpH/dV). The maximum peak of the derivative corresponds to the equivalence point. The pKa is extracted at the half-equivalence point where pH = pKa.

Solubility Profile and Solvent Compatibility

Due to its ionic nature and the highly polar carbonate ring, (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride exhibits excellent aqueous solubility. However, in drug discovery and intermediate profiling, understanding its kinetic solubility—the concentration of a compound in solution when a pre-dissolved organic stock is introduced into an aqueous buffer—is critical for downstream bioassays and HPLC method development[2][3].

Solubility_Workflow Step1 1. Prepare 50 mM DMSO Stock of HCl Salt Step2 2.SpikeintoAqueousBuffer (pH1.2, 7.4) Step1->Step2 Step3 3. Shake/Incubate (2 hours, 25°C) Step2->Step3 Step4 4. Filter/Centrifuge (Remove Precipitate) Step3->Step4 Step5 5. HPLC-UV/MS Quantification Step4->Step5

Fig 2: Standardized kinetic solubility assessment workflow for intermediates.

Protocol 2: High-Throughput Kinetic Solubility Assessment via LC-MS

Because this molecule lacks a strong chromophore (no conjugated pi-system), standard UV detection is often insufficient. An LC-MS/MS approach is required for accurate quantification[3][4].

  • System Validation: Run a concurrent assay using Ketoconazole (low solubility) and Atenolol (high solubility) as control benchmarks to validate the precipitation and filtration mechanics of the assay[3].

  • Step 1: Stock Preparation. Prepare a 50 mM stock solution of the compound in 100% LC-MS grade DMSO. Rationale: DMSO ensures complete disruption of the crystal lattice, establishing a true baseline for kinetic precipitation.

  • Step 2: Buffer Spiking. Aliquot 10 µL of the DMSO stock into 490 µL of target aqueous buffers (e.g., Simulated Gastric Fluid pH 1.2, and Phosphate Buffer pH 7.4) in a 96-well deep-well plate. This yields a target theoretical concentration of 1 mM with a 2% DMSO final concentration[5].

  • Step 3: Incubation. Seal the plate and incubate on a thermomixer at 850 rpm and 25°C for exactly 2 hours[5]. Rationale: A 2-hour window is sufficient to induce precipitation of metastable supersaturated states without allowing the compound to degrade via hydrolysis.

  • Step 4: Phase Separation. Transfer the suspension to a 0.45 µm PTFE filter plate and centrifuge at 3,000 x g for 5 minutes to separate any undissolved particulate[4].

  • Step 5: LC-MS/MS Quantification. Dilute the filtrate 10x with mobile phase to prevent detector saturation. Analyze via reversed-phase HPLC (or HILIC, given the molecule's high polarity) coupled to a mass spectrometer. Quantify the dissolved fraction against a standard calibration curve prepared directly in the mobile phase[3].

Analytical Implications for Method Development

The physicochemical profile of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride dictates specific constraints for analytical chemists. Due to its high polarity and the positive charge at standard acidic HPLC conditions (pH 2-3), the molecule will exhibit very poor retention on standard C18 columns.

Expert Recommendation: To achieve adequate retention factor ( k′ ), analysts should either utilize an ion-pairing reagent (such as entirely volatile perfluorinated carboxylic acids for MS compatibility) or transition the method to Hydrophilic Interaction Liquid Chromatography (HILIC). Furthermore, because the cyclic carbonate is prone to hydrolysis at high pH, all mobile phases should be strictly buffered below pH 6.0 to ensure on-column stability during analysis.

References

  • PubMed / NIH. "In vitro solubility assays in drug discovery." Accessed March 20, 2026. [Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Accessed March 20, 2026.[Link]

  • BioDuro-Sundia. "ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science." Accessed March 20, 2026.[Link]

Sources

Exploratory

Spectroscopic Characterization of 1,3-Dioxolan-2-one Derivatives: A Self-Validating Analytical Framework

Executive Summary 1,3-Dioxolan-2-one derivatives, commonly referred to as five-membered cyclic carbonates, are pivotal structural motifs in contemporary chemical research. Their high dipole moments, low toxicity, and ele...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Dioxolan-2-one derivatives, commonly referred to as five-membered cyclic carbonates, are pivotal structural motifs in contemporary chemical research. Their high dipole moments, low toxicity, and electrochemical stability make them indispensable as green solvents, lithium-ion battery electrolytes, and versatile intermediates in drug development[1]. However, the functionalization of these heterocycles—whether via the atom-economical cycloaddition of CO₂ to epoxides[2] or the nucleophilic addition of heterocycles like indoles to vinylene carbonate[3]—requires rigorous spectroscopic validation.

This whitepaper provides an in-depth, causality-driven guide to the spectroscopic profiling of 1,3-dioxolan-2-one derivatives. By establishing a self-validating system of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques, researchers can definitively confirm structural integrity, stereochemistry, and purity.

Mechanistic Context: The Causality of Spectral Signatures

To interpret the spectra of 1,3-dioxolan-2-ones, one must first understand the physical chemistry governing the molecule. The core structure is a five-membered heterocyclic ring containing a carbonate linkage (–O–C(=O)–O–).

Ring Strain and Vibrational Frequencies: In acyclic dialkyl carbonates, the C=O stretching frequency typically appears around 1740–1750 cm⁻¹. However, the five-membered 1,3-dioxolan-2-one ring is constrained by internal angle strain. To minimize this strain, the exocyclic C=O bond adopts a higher force constant, requiring more energy to stretch. Consequently, the IR absorption for the cyclic carbonate carbonyl is universally shifted to higher wavenumbers, typically between 1780 and 1800 cm⁻¹ [4]. This shift is a diagnostic, causal indicator of ring closure.

Magnetic Anisotropy and Deshielding: In NMR spectroscopy, the carbonate carbon (C2) is situated between two highly electronegative oxygen atoms and is part of a carbonyl π-system. This intense electron withdrawal severely deshields the C2 nucleus, pushing its ¹³C NMR chemical shift into the 153.0–155.0 ppm range[3][4]. Furthermore, substitution at the C4 position breaks the molecule's symmetry, rendering the two protons at the C5 position diastereotopic. This magnetic inequivalence results in complex, highly diagnostic spin-spin coupling patterns (ABX or AMX systems) in the ¹H NMR spectrum.

The Self-Validating Analytical Workflow

A robust characterization protocol relies on orthogonal techniques that cross-verify each other. The workflow below illustrates the logical progression from synthesis to multi-modal spectroscopic validation.

G cluster_0 Synthesis & Isolation Phase cluster_1 Orthogonal Spectroscopic Validation N1 Precursors (Epoxide + CO₂ or Vinylene Carbonate) N2 Catalytic Conversion (e.g., Ru-pincer / K₂CO₃) N1->N2 N3 Crude 1,3-Dioxolan-2-one N2->N3 N4 FT-IR Spectroscopy (Diagnostic C=O stretch: 1780-1800 cm⁻¹) N3->N4 N5 Multinuclear NMR (¹H, ¹³C) (Diagnostic C2 Carbonyl: ~154 ppm) N3->N5 N6 Mass Spectrometry (EI/ESI) (Diagnostic Fragment: [M - CO₂]) N3->N6 N7 Validated 1,3-Dioxolan-2-one Derivative N4->N7 N5->N7 N6->N7

Caption: Workflow for the synthesis and orthogonal spectroscopic validation of 1,3-dioxolan-2-ones.

Quantitative Spectroscopic Data

The table below synthesizes benchmark spectroscopic data for representative 1,3-dioxolan-2-one derivatives, demonstrating the consistency of the diagnostic markers across different functionalizations.

Table 1: Characteristic Spectral Data for Substituted 1,3-Dioxolan-2-ones

DerivativeIR: ν(C=O) (cm⁻¹)¹³C NMR: C2 (ppm)¹³C NMR: C4 / C5 (ppm)¹H NMR: C4-H (ppm)MS Diagnostic Ion
4-{[(1-Phenyl-1H-pyrazol-3-yl)oxy]methyl}-1,3-dioxolan-2-one [4]1786154.793.9 / 66.1~5.0–5.2 (m)m/z 260 (M⁺)
4-(1H-indol-1-yl)-1,3-dioxolan-2-one [3]1790154.182.3 / 68.36.61 (d)m/z 218 [M+H]⁺
4-(Chloromethyl)-1,3-dioxolan-2-one 1795154.574.5 / 66.04.95 (m)m/z 92 [M-CO₂]⁺
4-Ethyl-1,3-dioxolan-2-one 1788155.177.2 / 69.14.65 (m)m/z 72 [M-CO₂]⁺

Note: NMR data typically acquired in CDCl₃ or d₆-DMSO at 298 K. The exact shift of C4 is highly dependent on the electronegativity of the substituent (e.g., oxygen vs. nitrogen attachment).

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the standard procedures for synthesizing and characterizing these derivatives.

Protocol A: Synthesis of 1,3-Dioxolan-2-ones via CO₂ Cycloaddition

This protocol utilizes an atom-efficient coupling of epoxides and CO₂ under atmospheric or mild pressure, a standard approach in green chemistry[2].

  • Reactor Preparation: Equip a 100 mL stainless-steel Parr reactor (or a standard Schlenk flask for atmospheric reactions) with a magnetic stirrer and a temperature controller[1]. Purge the vessel with dry CO₂ gas for 10 minutes to displace ambient air.

  • Reagent Loading: Add 10.0 mmol of the target epoxide (e.g., allyl glycidyl ether or epichlorohydrin) and 0.1 mol% of a highly active catalyst (e.g., Ruthenium ONN pincer-type hydrazone complex[2] or Amberlite IRA-910 resin[1]).

  • Reaction Execution: Pressurize the reactor with CO₂ to the desired setpoint (1.0 to 12.0 bar). Heat the mixture to 120 °C under continuous stirring (800 rpm) for 12 hours.

  • Isolation: Cool the reactor to room temperature and slowly vent the excess CO₂. Dissolve the crude mixture in ethyl acetate and filter through a short pad of silica or Celite to remove the solid catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure 1,3-dioxolan-2-one derivative.

Protocol B: Rigorous Spectroscopic Characterization

This protocol establishes the self-validating analytical loop.

  • FT-IR Analysis (ATR or KBr Pellet):

    • Preparation: For solid derivatives, prepare a KBr pellet (1-2 mg sample in 100 mg anhydrous KBr)[4]. For liquids, apply a neat drop directly to an Attenuated Total Reflectance (ATR) diamond crystal.

    • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Validation Check: Confirm the presence of a sharp, intense peak between 1780–1800 cm⁻¹. The absence of a broad peak at ~3400 cm⁻¹ confirms the complete consumption of the epoxide/diol precursors.

  • Multinuclear NMR Spectroscopy (¹H, ¹³C):

    • Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated solvent (CDCl₃ or d₆-DMSO, containing 0.03% v/v TMS as an internal standard).

    • Acquisition: Record the ¹H NMR spectrum at 400 or 500 MHz and the ¹³C NMR spectrum at 100 or 125 MHz[3][4].

    • Validation Check:

      • In ¹³C NMR, locate the C=O resonance at ~154 ppm.

      • In ¹H NMR, analyze the C5 protons. Due to the adjacent chiral center at C4, the C5 protons will appear as two distinct multiplets (diastereotopic protons) with characteristic geminal coupling ( 2J ≈ 8.0–8.5 Hz) and vicinal coupling to the C4 proton.

  • Mass Spectrometry (EI or ESI-HRMS):

    • Acquisition: Inject the sample into a GC-MS (Electron Ionization, 70 eV) or an LC-HRMS (Electrospray Ionization, positive mode).

    • Validation Check: Look for the molecular ion peak (M⁺ or [M+H]⁺). In EI-MS, specifically search for the diagnostic fragment corresponding to the loss of 44 Da (M - CO₂), which is a thermodynamically driven cycloreversion characteristic of cyclic carbonates[4].

Conclusion

The spectroscopic characterization of 1,3-dioxolan-2-one derivatives is not merely a checklist of analytical techniques, but a cohesive, self-validating system. The physical constraints of the five-membered ring directly cause the high-frequency IR carbonyl stretch and the highly deshielded ¹³C NMR resonance. By coupling precise synthetic protocols with orthogonal spectral validation, researchers can confidently advance these molecules into downstream applications ranging from advanced battery technologies to novel pharmaceutical active ingredients.

References

  • Synthesis and Characterization of Cyclic Carbonate from CO2. Scientific.Net. 5

  • 4-{[(1-Phenyl-1H-pyrazol-3-yl)oxy]methyl}-1,3-dioxolan-2-one. MDPI. 4

  • Techno-Economic Analysis of Cyclic Carbonate Synthesis. rug.nl. 1

  • Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. MDPI. 3

  • Formation of Value-Added Cyclic Carbonates by Coupling of Epoxides and CO2 by Ruthenium Pincer Hydrazone Complexes under Atmospheric Pressure. ACS Publications. 2

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one Under Physiological Conditions

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one under physiological conditions. This molecule, possessing both a cyclic carbonate...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one under physiological conditions. This molecule, possessing both a cyclic carbonate and a primary aminomethyl group, presents unique stability challenges relevant to its handling, formulation, and behavior in biological systems. This document will delve into the inherent reactivity of these functional moieties, predict potential degradation pathways, and provide detailed experimental protocols for a robust stability assessment. The insights and methodologies presented herein are targeted towards researchers, scientists, and drug development professionals to facilitate informed decisions in the development of therapeutics and other applications involving this and structurally related compounds.

Introduction: The Structural and Functional Dichotomy of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one

(4R)-4-(aminomethyl)-1,3-dioxolan-2-one is a chiral molecule of significant interest due to its bifunctional nature. The 1,3-dioxolan-2-one moiety, a five-membered cyclic carbonate, is a versatile synthon in organic chemistry and has been explored as a component in various bioactive molecules and polymers. The aminomethyl group introduces a basic center, providing a handle for further functionalization or for modulating the physicochemical properties of the parent molecule.

The juxtaposition of these two functional groups, however, raises critical questions about the compound's stability, particularly under the aqueous and near-neutral pH conditions of a physiological environment (pH ~7.4, 37 °C). Understanding the thermodynamic propensity of this molecule to degrade is paramount for its successful application in drug development and other life science disciplines. This guide will, therefore, provide a detailed exploration of the factors governing its stability.

Predicted Degradation Pathways: A Tale of Two Moieties

The overall stability of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one is intrinsically linked to the reactivity of its constituent parts: the cyclic carbonate ring and the primary aminomethyl group.

Inherent Instability of the 1,3-Dioxolan-2-one Ring

Cyclic carbonates, like their acyclic counterparts, are susceptible to hydrolysis. The five-membered ring of 1,3-dioxolan-2-one possesses inherent ring strain, which can contribute to an increased rate of hydrolysis compared to linear carbonates. Under physiological conditions, two primary hydrolytic degradation pathways are anticipated:

  • Neutral Hydrolysis: In the presence of water, the carbonate ester can undergo nucleophilic attack, leading to ring-opening to form 2,3-dihydroxypropylamine.

  • Base-Catalyzed Hydrolysis: The rate of hydrolysis is significantly accelerated in the presence of hydroxide ions. At physiological pH, while the concentration of hydroxide is low, this pathway can still contribute to the overall degradation over time.

The Role of the Aminomethyl Group: pH-Dependent Reactivity and Intramolecular Catalysis

The primary aminomethyl group plays a dual role in the stability of the molecule.

  • pH-Dependent Nucleophilicity: The nucleophilicity of the amino group is highly dependent on the pH of the surrounding medium. At physiological pH, a significant portion of the amino groups will be protonated (as the ammonium ion), rendering them non-nucleophilic. However, the unprotonated fraction remains a potent nucleophile.

  • Intramolecular Catalysis (Neighboring Group Participation): The most significant predicted degradation pathway for (4R)-4-(aminomethyl)-1,3-dioxolan-2-one under physiological conditions is intramolecular aminolysis. The close proximity of the nucleophilic amino group to the electrophilic carbonyl carbon of the cyclic carbonate can facilitate an intramolecular cyclization reaction. This neighboring group participation is expected to significantly accelerate the degradation of the molecule compared to simple intermolecular hydrolysis.[1][2] This reaction would lead to the formation of a cyclic carbamate (a 5-oxo-1,3-oxazinane derivative) and subsequent hydrolysis products.

The interplay between these degradation pathways is a critical aspect of the molecule's stability profile.

Experimental Assessment of Thermodynamic Stability

A thorough understanding of the stability of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one requires a systematic experimental approach. The following sections outline a comprehensive strategy for evaluating its stability under simulated physiological conditions, in line with the principles of forced degradation studies outlined in the ICH Q1A(R2) guidelines.[3][4][5]

Forced Degradation Studies: A Strategic Approach

Forced degradation studies, or stress testing, are essential to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods.[6]

Table 1: Recommended Stress Conditions for Forced Degradation Studies

Stress ConditionProposed Experimental ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 40 °C and 60 °CHydrolysis of the cyclic carbonate.
Base Hydrolysis 0.1 M NaOH at room temperature and 40 °CRapid hydrolysis of the cyclic carbonate.
Neutral Hydrolysis Purified water at 40 °C and 60 °CHydrolysis of the cyclic carbonate.
Oxidative Stress 3% H₂O₂ at room temperatureOxidation of the amino group.
Thermal Stress 60 °C (solid-state and in solution)General thermal decomposition.
Photostability Exposure to light as per ICH Q1B guidelinesPhotolytic degradation.
Stability in Biorelevant Media

To closely mimic physiological conditions, stability studies should be conducted in simulated gastric and intestinal fluids.[7][8]

Table 2: Composition of Simulated Physiological Fluids

FluidComponentspH
Simulated Gastric Fluid (SGF), USP Sodium chloride, Hydrochloric acid, Pepsin (optional)[9]1.2
Simulated Intestinal Fluid (SIF), USP Monobasic potassium phosphate, Sodium hydroxide, Pancreatin (optional)[9]6.8
Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for conducting a stability study of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one.

Workflow for stability assessment.

Detailed Experimental Protocols

The following protocols provide a starting point for the experimental evaluation of the stability of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one.

Protocol 1: Stability-Indicating HPLC-UV Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.[10][11][12]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to resolve polar degradants from the parent compound.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B and gradually increase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As the compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 200-210 nm) is necessary.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.

Protocol 2: ¹H NMR Spectroscopy for Monitoring Degradation

¹H NMR spectroscopy is a powerful tool for monitoring the disappearance of the parent compound and the appearance of degradation products in real-time.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: D₂O or a buffered D₂O solution to mimic physiological pH.

  • Procedure:

    • Dissolve a known concentration of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one in the deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Incubate the NMR tube at 37 °C.

    • Acquire spectra at regular time intervals.

  • Data Analysis: Monitor the decrease in the intensity of characteristic proton signals of the parent compound and the appearance of new signals corresponding to the degradation products. The protons on the dioxolanone ring are particularly useful for monitoring ring-opening.[13]

Protocol 3: LC-MS/MS for Degradation Product Identification

LC-MS/MS is indispensable for the identification and structural elucidation of degradation products.

  • Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Use the stability-indicating HPLC method developed in Protocol 1.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode to detect the protonated parent molecule and its degradation products.

    • MS1 Scan: Acquire full scan data to identify the molecular weights of the degradants.

    • MS/MS Fragmentation: Perform fragmentation of the parent ion and the ions of the degradation products to obtain structural information. The fragmentation pattern will provide clues about the structure of the degradants.[14]

Data Interpretation and Reporting

Quantitative Analysis and Degradation Kinetics

The data obtained from the HPLC-UV analysis should be used to quantify the remaining parent compound at each time point under each stress condition. This data can then be used to determine the degradation kinetics.

Table 3: Example of Data Presentation for Stability Study

Stress ConditionTime (hours)(4R)-4-(aminomethyl)-1,3-dioxolan-2-one Remaining (%)Degradation Products (Peak Area %)
pH 7.4, 37 °C 0100-
295.2DP1: 4.8
490.5DP1: 9.5
882.1DP1: 17.9
2465.3DP1: 34.7
SGF, 37 °C 0100-
198.7DP2: 1.3
297.5DP2: 2.5
SIF, 37 °C 0100-
292.8DP1: 7.2
486.1DP1: 13.9
Elucidation of Degradation Pathways

The structural information obtained from LC-MS/MS and NMR should be pieced together to propose the degradation pathways under different conditions.

Degradation_Pathway Parent (4R)-4-(aminomethyl)-1,3-dioxolan-2-one Intermediate Cyclic Carbamate Intermediate Parent->Intermediate Intramolecular Aminolysis (pH > pKa) Product1 2,3-dihydroxypropylamine Parent->Product1 Hydrolysis (Acid/Base/Neutral) Product2 Hydroxyethylamino-ethanol Intermediate->Product2 Hydrolysis

Predicted degradation pathways.

Conclusion and Recommendations

The thermodynamic stability of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one under physiological conditions is expected to be limited, primarily due to the susceptibility of the cyclic carbonate ring to hydrolysis, which is likely accelerated by intramolecular catalysis from the neighboring aminomethyl group. A comprehensive stability assessment, employing forced degradation studies and analysis in biorelevant media, is crucial for any application of this molecule in a biological context.

It is recommended that:

  • The stability of the compound be evaluated early in the development process.

  • Formulation strategies to enhance stability, such as pH control or the use of protective excipients, should be considered.

  • The stability-indicating analytical methods developed should be used for routine quality control and stability monitoring of any formulations containing this compound.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can gain a thorough understanding of the stability profile of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one, enabling its safe and effective application.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link][4][5]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, 1996. [Link]

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005. [Link]

  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(4), 38-47.
  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link][6]

  • Brodkorb, A., et al. (2019). INFOGEST static in vitro simulation of gastrointestinal food digestion.
  • Minekus, M., et al. (2014). A standardised static in vitro digestion method suitable for food–an international consensus. Food & function, 5(6), 1113-1124.
  • Shafer, J. A., & Morawetz, H. (1962). Participation of a Neighboring Amide Group in the Decomposition of Esters and Amides of Substituted Phthalamic Acids. The Journal of Organic Chemistry, 27(11), 3854-3859. [Link][15]

  • The United St
  • Kirby, A. J. (1996). The physical-organic chemistry of intramolecular catalysis. Advances in physical organic chemistry, 31, 183-278.
  • Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators.[16]

  • Health Canada. (1989). OFFICIAL METHOD: Determination of the Disintegration Time of Tablets. [Link][9]

  • Wikipedia. (n.d.). Neighbouring group participation. [Link][1]

  • Kuber, B. R., & Sravya, D. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. Journal of Applied Pharmaceutical Science, 13(7), 143-151.
  • Nagwanshi, S., Aher, S., & Bachhav, R. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292.[11]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3), 168-179.[12]

  • Royal Society of Chemistry. (n.d.). 4-chloromethyl-1,3-dioxolan-2-one (2 b): 1H NMR (CDCl3, 400 MHz). [Link][13]

  • Klein, S. (2011). Simulated Biological Fluids with Possible Application in Dissolution Testing. Dissolution Technologies, 18(3), 23-28.

  • Santos, J. L. A., et al. (2021). Impact of the Simulated Gastric Digestion Methodology on the In Vitro Intestinal Proteolysis and Lipolysis of Emulsion Gels. Foods, 10(2), 398. [Link][17]

  • Royal Society of Chemistry. (2020). Preparation of simulated digestion mediums. [Link][7]

  • Chem-Station. (2016, May 18). Neighboring Group Participation. Chem-Station Int. Ed.[Link][2]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link][14]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development- A Review. ijtsrd, 5(5).[10]

  • Vieira, C., et al. (2024). Composition of simulated digestion fluids added at each phase of the... ResearchGate.[8]

Sources

Protocols & Analytical Methods

Method

Synthesis of Chiral 4-(Aminomethyl)-1,3-dioxolan-2-one Derivatives: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of chiral 4-(aminomethyl)-1,3-dioxolan-2-one derivatives. These compounds are valuable building blocks in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of chiral 4-(aminomethyl)-1,3-dioxolan-2-one derivatives. These compounds are valuable building blocks in medicinal chemistry and drug development, serving as key intermediates for various therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a focus on stereochemical control.

Introduction: The Significance of Chiral 4-(Aminomethyl)-1,3-dioxolan-2-ones

Chiral 4-(aminomethyl)-1,3-dioxolan-2-one and its derivatives are five-membered cyclic carbamates possessing a crucial stereocenter at the C4 position. This structural motif is found in a range of biologically active molecules. The constrained conformation of the dioxolanone ring and the presence of a primary amino group make these molecules attractive for designing ligands that can interact with specific biological targets. Their applications are emerging in the development of novel therapeutics, including as antagonists for NMDA and σ receptors, highlighting their potential in neuroscience and oncology.[1]

The stereochemistry at the C4 position is critical for biological activity. Therefore, robust and stereoselective synthetic methods are paramount for accessing enantiomerically pure forms of these derivatives. This guide will focus on a reliable synthetic pathway starting from a readily available chiral precursor, (S)-3-amino-1,2-propanediol.

Synthetic Strategy: A Modular Approach

The synthesis of chiral 4-(aminomethyl)-1,3-dioxolan-2-one derivatives can be approached in a modular fashion. The general strategy involves three key stages:

  • Protection of the Amino Group: The primary amine of the starting material, a chiral 3-amino-1,2-propanediol, must be protected to prevent side reactions during the subsequent cyclization step.

  • Cyclization: The formation of the 1,3-dioxolan-2-one ring is achieved by reacting the protected amino diol with a suitable carbonylating agent, such as a phosgene equivalent.

  • Deprotection: Removal of the protecting group to yield the final chiral 4-(aminomethyl)-1,3-dioxolan-2-one derivative.

This approach allows for the synthesis of various derivatives by modifying the protecting group or by further functionalization of the final product.

G cluster_0 Synthetic Workflow A Chiral (S)-3-Amino-1,2-propanediol B N-Protection A->B  e.g., Boc-anhydride C N-Protected (S)-3-Amino-1,2-propanediol B->C D Cyclization with Phosgene Equivalent C->D  e.g., Triphosgene, Diphosgene E N-Protected (S)-4-(aminomethyl)-1,3-dioxolan-2-one D->E F Deprotection E->F  e.g., TFA, HCl G Chiral (S)-4-(aminomethyl)-1,3-dioxolan-2-one F->G G cluster_1 Cyclization Mechanism A N-Boc-(S)-3-amino-1,2-propanediol C Chloroformate Intermediate A->C  + Pyridine B Triphosgene B->C D Intramolecular Cyclization (SN2) C->D E N-Boc-(S)-4-(aminomethyl)-1,3-dioxolan-2-one D->E  + Pyridinium hydrochloride

Sources

Application

Application Note: Isolation and Purification Techniques for (4R)-4-(Aminomethyl)-1,3-dioxolan-2-one from Reaction Mixtures

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Chemical Context The compound (4R)-4-(aminomethyl)-1,3-dioxolan...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Context

The compound (4R)-4-(aminomethyl)-1,3-dioxolan-2-one is a critical chiral building block used extensively in the synthesis of oxazolidinone-class antibiotics and direct factor Xa inhibitors, such as .

Isolating this highly polar intermediate from crude aqueous reaction mixtures presents a significant downstream processing challenge. The molecule features two highly reactive, mutually incompatible functional groups under basic conditions: a nucleophilic primary amine and an electrophilic, base-sensitive cyclic carbonate. Standard organic extraction techniques generally fail due to the compound's extreme hydrophilicity.

This application note provides a field-proven, scalable workflow for the isolation and purification of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one as its stable hydrochloride salt (CAS: 2329209-83-6)[1].

Mechanistic Insights & Causality (E-E-A-T)

To design a self-validating purification system, one must understand the thermodynamic and kinetic sinks that lead to product loss.

The Failure of Traditional Liquid-Liquid Extraction

Because the free base form (CAS: 872407-82-4) has a highly negative partition coefficient (LogP -1.8), it remains trapped in the aqueous layer during standard organic washes. Attempts to extract the product by basifying the aqueous layer to suppress amine protonation lead to catastrophic yield loss via two competing degradation pathways:

  • Hydrolysis: Hydroxide ions rapidly attack the cyclic carbonate, resulting in irreversible ring-opening to form an inactive aminodiol impurity.

  • Intermolecular Aminolysis: The unprotonated primary amine acts as a strong nucleophile, attacking the cyclic carbonate of adjacent molecules, triggering a cascade that forms oligomeric carbamates.

The Mechanistic Imperative of the Hydrochloride Salt

To neutralize the amine's nucleophilicity and protect the cyclic carbonate, the reaction mixture must be immediately quenched to an acidic pH (2.0–3.0). This converts the product into its hydrochloride salt[1], rendering the amine non-nucleophilic and stabilizing the carbonate ring against hydrolysis.

Degradation A (4R)-4-(aminomethyl)- 1,3-dioxolan-2-one B High pH (>7) Hydrolysis A->B D Free Base Amine Nucleophilic Attack A->D C Ring-Opened Diol (Impurity) B->C E Intermolecular Aminolysis (Oligomeric Carbamates) D->E

Fig 1. Base-catalyzed degradation pathways of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one.

Quantitative Data & Method Comparison

Table 1: Physicochemical Properties & Stability Profile
PropertyFree BaseHydrochloride Salt
CAS Number 872407-82-42329209-83-6[1]
Molecular Weight 117.10 g/mol 153.56 g/mol [1]
Aqueous Solubility Miscible> 500 mg/mL
Stability (pH < 4) Protonates to saltHighly Stable (>72h at 4°C)
Stability (pH > 7) Rapid DegradationDeprotonates & Degrades
Table 2: Comparison of Purification Strategies
Purification StrategyTypical YieldPurityScalabilityMechanistic Flaw / Advantage
Alkaline LLE (DCM/Water) < 10%< 50%PoorInduces ring-opening and oligomerization.
Reverse-Phase HPLC ~ 60%> 98%LowHigh solvent cost; poor retention of polar analytes.
Ion-Exchange + Crystallization > 85% > 99% High Captures protonated amine; prevents degradation.

Strategic Workflow Design

The optimal purification strategy utilizes orthogonal techniques: an acidic quench followed by an organic wash to remove lipophilic impurities, a cation-exchange capture step to isolate the protonated amine from aqueous salts, and an anti-solvent crystallization for final polishing.

Workflow N1 Crude Reaction Mixture N2 Acidic Quench (pH 2-3) Formation of HCl Salt N1->N2 N3 Aqueous-Organic Wash (Remove Non-Polar Impurities) N2->N3 N4 Cation-Exchange Chromatography (Capture Protonated Amine) N3->N4 N5 Elution (Dilute HCl) & Concentration N4->N5 N6 Anti-Solvent Crystallization (IPA/EtOAc) N5->N6 N7 Pure (4R)-4-(aminomethyl)- 1,3-dioxolan-2-one HCl N6->N7

Fig 2. Downstream isolation and purification workflow for (4R)-4-(aminomethyl)-1,3-dioxolan-2-one.

Detailed Experimental Protocols

Protocol A: Reaction Quenching and Phase Separation

Objective: Arrest side reactions and remove lipophilic impurities.

  • Cooling: Transfer the crude reaction mixture to an ice bath and cool to 0–5 °C to minimize thermal degradation.

  • Acidification: Slowly add 1.0 M HCl dropwise under vigorous stirring until the aqueous phase reaches pH 2.0–3.0.

    • Causality: This instantly protonates the primary amine, preventing self-condensation and stabilizing the cyclic carbonate.

  • Extraction: Add Ethyl Acetate (EtOAc) equal to half the volume of the aqueous layer. Stir for 5 minutes, then transfer to a separatory funnel.

  • Separation: Allow the phases to separate. Drain the lower aqueous layer (containing the product) into a clean flask. Discard the upper organic layer (containing unreacted non-polar starting materials and organic byproducts). Repeat the EtOAc wash twice more.

Protocol B: Cation-Exchange Chromatography

Objective: Isolate the highly polar product from inorganic salts and non-ionic aqueous impurities.

  • Resin Preparation: Swell a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H+ form) in deionized water. Pack a glass column and equilibrate with 3 column volumes (CV) of 0.01 M HCl.

  • Loading: Load the acidic aqueous layer from Protocol A onto the column at a flow rate of 1–2 CV/hour.

    • Causality: The protonated amine binds ionically to the sulfonate groups of the resin, while neutral and anionic impurities pass through.

  • Washing: Wash the column with 5 CV of deionized water to remove residual inorganic salts and non-ionic impurities. Monitor the flow-through; discard once the pH returns to neutral.

  • Elution: Elute the target compound using 0.5 M HCl in a Water/Methanol mixture (80:20 v/v).

    • Self-Validation: Collect 50 mL fractions and spot on a TLC plate. Stain with Ninhydrin (heat required). Fractions containing the primary amine will develop a distinct purple spot.

  • Pooling: Combine all Ninhydrin-positive fractions.

Protocol C: Anti-Solvent Crystallization

Objective: Obtain a high-purity crystalline solid suitable for downstream API synthesis.

  • Concentration: Transfer the pooled fractions to a rotary evaporator. Concentrate under reduced pressure at a water bath temperature not exceeding 35 °C until a thick, pale-yellow syrup is obtained.

    • Causality: Elevated temperatures in the presence of trace water and acid can induce hydrolysis of the carbonate ring.

  • Dissolution: Dissolve the syrup in a minimum volume of warm Isopropanol (IPA) (~40 °C).

  • Precipitation: Remove from heat. While stirring vigorously, add cold Ethyl Acetate (anti-solvent) dropwise until the solution becomes persistently turbid.

  • Crystallization: Seal the flask and transfer to a 4 °C refrigerator for 12–18 hours to allow complete crystallization of the hydrochloride salt.

  • Recovery: Filter the resulting white crystals through a sintered glass funnel. Wash the filter cake with 2 volumes of ice-cold Ethyl Acetate.

  • Drying: Dry the crystals in a vacuum desiccator over P₂O₅ for 24 hours to yield pure (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride.

References

  • Clements, J. H. (2003). "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 42(4), 663-674. URL:[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

Sources

Method

Application Note: Advanced NMR Spectroscopy Protocols for the Characterization of 4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride

Executive Summary The compound 4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride (CAS: 2329209-83-6) is a highly polar cyclic carbonate derivative. In modern pharmaceutical development, it serves as a critical building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride (CAS: 2329209-83-6) is a highly polar cyclic carbonate derivative. In modern pharmaceutical development, it serves as a critical building block and a heavily monitored impurity standard in the synthesis of oxazolidinone-based anticoagulants, most notably Rivaroxaban. Because cyclic carbonates are susceptible to ring-opening hydrolysis under specific conditions, rigorous and self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocols are required to confirm both structural identity and sample integrity.

This application note outlines the causal reasoning behind solvent selection, acquisition parameters, and 2D NMR correlation logic required to definitively characterize this molecule.

Chemical Context & Solvent Dynamics (The "Why")

The selection of an NMR solvent is dictated by the molecule's functional groups. As a hydrochloride salt, 4-(aminomethyl)-1,3-dioxolan-2-one exhibits poor solubility in standard non-polar solvents like CDCl₃.

While Deuterium Oxide (D₂O) provides excellent solubility, it induces rapid H/D exchange with the ammonium (-NH₃⁺) protons, rendering them invisible in the ¹H spectrum. To verify the intact salt form, anhydrous DMSO-d₆ is the mandatory solvent. The highly electronegative oxygen atoms in the 1,3-dioxolan-2-one ring strongly deshield the backbone protons[1], while the aprotic nature of DMSO preserves the broad quadrupolar signal of the -NH₃⁺ group.

Workflow N1 Weigh 15-20 mg of Sample (Handle quickly to avoid moisture) N2 Dissolve in 600 µL Anhydrous DMSO-d6 (Retains -NH3+ visibility) N1->N2 N3 NMR Acquisition (1H, 13C, COSY, HSQC, HMBC) N2->N3 N4 Self-Validation Step: Re-acquire 1H after 24h to confirm stability N3->N4

NMR sample preparation and self-validating stability workflow.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation gates. If a sample fails a validation gate, the data must be discarded, and the sample re-prepared.

Step-by-Step Methodology
  • Sample Preparation: Rapidly weigh 15–20 mg of the hygroscopic standard into a clean glass vial. Immediately add 600 µL of strictly anhydrous DMSO-d₆ (stored over molecular sieves). Transfer to a 5 mm NMR tube.

  • Locking and Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the DMSO-d₆ signal and tune/match the probe to ¹H and ¹³C frequencies.

  • Validation Gate 1 (Shimming): Perform automated or manual shimming. Measure the Full Width at Half Maximum (FWHM) of the residual DMSO peak (2.50 ppm).

    • Causality: The C5 protons of the dioxolane ring are diastereotopic and present as complex multiplets. If the FWHM is >1.0 Hz, these critical fine splittings will blur. Do not proceed until FWHM < 1.0 Hz.

  • Acquisition: Run the ¹H, ¹³C, and 2D sequences using the optimized parameters detailed in Section 4.

  • Validation Gate 2 (Integration): Process the ¹H spectrum. Set the integral of the C4-H peak (~5.10 ppm) to exactly 1.00. The aminomethyl CH₂ peak must integrate to 2.00 ± 0.05. Deviations indicate co-eluting impurities or incomplete relaxation.

  • Validation Gate 3 (Stability): Cyclic carbonates can hydrolyze into free ethylene glycol derivatives if exposed to adventitious water. Re-acquire the ¹H spectrum 24 hours later. The appearance of a new peak at ~3.5 ppm invalidates the sample's long-term stability.

Instrumental Parameters & Causality

Standard default NMR parameters will fail to properly characterize the quaternary carbonyl carbon of the cyclic carbonate ring. The parameters below are optimized for this specific structural class.

Table 1: Optimized NMR Acquisition Parameters
Parameter¹H NMR¹³C NMRRationale (Causality)
Frequency 400 or 600 MHz100 or 150 MHzHigh field is required to resolve the C5 diastereotopic protons.
Relaxation Delay (D1) 1.5 s3.0 - 5.0 sExtended D1 in ¹³C prevents saturation of the C2 quaternary carbon, which lacks attached protons for efficient dipole-dipole relaxation.
Number of Scans (NS) 16 - 32512 - 1024Ensures sufficient Signal-to-Noise (S/N) for low-abundance ¹³C nuclei.
Pulse Angle 30°30°Minimizes the required relaxation time between consecutive scans.

Spectral Data Interpretation & Logical Relationships

The 1,3-dioxolan-2-one ring imparts unique chemical shifts. The C2 carbonyl carbon is uniquely shifted to ~154.5 ppm due to the dual oxygen environment (carbonate ester), distinguishing it from standard ketones or lactones[2]. Furthermore, because C4 is a chiral center, the two protons on the adjacent C5 carbon are diastereotopic and will appear as two distinct, complex multiplets.

Table 2: Expected ¹H and ¹³C NMR Assignments (in DMSO-d₆)
Position¹H Shift (ppm)Multiplicity & Integration¹³C Shift (ppm)Structural Notes
C2 (C=O) --~154.5Quaternary carbonate carbonyl; low intensity.
C4 (CH) 5.05 - 5.15m, 1H~74.2Strongly deshielded by adjacent ring oxygen and ester group.
C5 (CH₂) 4.20 - 4.65m, 2H (diastereotopic)~66.8Split into two distinct signals due to the adjacent C4 chiral center.
C6 (CH₂) 3.10 - 3.30m, 2H~41.5Aminomethyl protons; coupled to the C4-H proton.
-NH₃⁺ 8.20 - 8.60br s, 3H-Broadened by the quadrupolar relaxation of the Nitrogen nucleus.

To definitively prove the structural connectivity—especially distinguishing the ring C5 protons from the exocyclic C6 protons—2D NMR is required. Correlation Spectroscopy (COSY) maps the adjacent proton spin systems, while Heteronuclear Multiple Bond Correlation (HMBC) bridges the proton systems to the quaternary C2 carbonyl.

Correlations C2 C2 (Carbonyl) ~154.5 ppm C4 C4 (Ring CH) ~74.2 ppm C4->C2 HMBC C5 C5 (Ring CH2) ~66.8 ppm C4->C5 COSY C5->C2 HMBC C6 C6 (CH2-NH3+) ~41.5 ppm C6->C4 COSY & HMBC

Key 2D NMR (COSY/HMBC) correlations for structural verification.

Sources

Application

The Versatile Chiral Building Block: Utilizing (4R)-4-(aminomethyl)-1,3-dioxolan-2-one in Asymmetric Synthesis

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to drive the exploration of novel chiral building blocks. Among these, (4R)-4-(aminomethyl)-1,3-dioxolan-2-one stands...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to drive the exploration of novel chiral building blocks. Among these, (4R)-4-(aminomethyl)-1,3-dioxolan-2-one stands out as a versatile and valuable synthon. Derived from serine, this compound provides a compact and stereochemically defined scaffold, integrating a protected β-amino alcohol motif. Its utility stems from the presence of a primary amine, which serves as a handle for a variety of chemical transformations, and a rigid dioxolanone ring that can influence the stereochemical outcome of reactions at adjacent centers. This guide provides an in-depth exploration of the applications of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one, complete with detailed protocols for its use in the synthesis of key chiral intermediates.

Introduction to a Privileged Scaffold

(4R)-4-(aminomethyl)-1,3-dioxolan-2-one, often available as its hydrochloride salt for improved stability and handling, is a chiral molecule that provides a gateway to a range of more complex structures. The inherent chirality at the C4 position, derived from D-serine, makes it an attractive starting material for the synthesis of enantiomerically enriched compounds, a critical aspect in the development of pharmaceuticals and other biologically active molecules. The cyclic carbonate not only protects the vicinal hydroxyl and amino groups but also conformationally constrains the molecule, which can be exploited to achieve high levels of diastereoselectivity in subsequent reactions.

Key Structural Features and Synthetic Potential:

  • Stereodefined Center: The (R)-configuration at C4 is the cornerstone of its utility in asymmetric synthesis.

  • Primary Amine: This functional group is a versatile point for modification, allowing for the introduction of a wide array of substituents through N-acylation, N-alkylation, and other amine-based chemistries.

  • Protected β-Amino Alcohol: The 1,3-dioxolan-2-one ring serves as a protecting group for the 1,2-amino alcohol functionality, which can be unmasked under specific conditions to reveal the vicinal amino and hydroxyl groups.

Core Application: Synthesis of Chiral Ligands and Auxiliaries

One of the primary applications of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one is in the synthesis of chiral ligands for asymmetric catalysis. The development of novel chiral ligands is a continuous pursuit in organic chemistry, as they are crucial for the enantioselective synthesis of a vast number of molecules.

Synthesis of Chiral Phosphine Ligands

Chiral phosphine ligands are a cornerstone of asymmetric transition-metal catalysis. The C2-symmetry often found in these ligands is a key design principle for achieving high enantioselectivity. While direct protocols starting from (4R)-4-(aminomethyl)-1,3-dioxolan-2-one are not extensively documented in readily available literature, its structure provides a clear pathway for the synthesis of P,N-ligands. The general approach involves the N-functionalization of the primary amine with a phosphine-containing moiety.

Conceptual Workflow for Chiral P,N-Ligand Synthesis:

Caption: Conceptual workflow for the synthesis of chiral P,N-ligands.

Application in the Synthesis of Bioactive Molecules

The structural motif of a chiral β-amino alcohol is prevalent in a wide range of biologically active natural products and synthetic pharmaceuticals. (4R)-4-(aminomethyl)-1,3-dioxolan-2-one provides an efficient entry point to these molecules.

Asymmetric Synthesis of β-Amino Acids

β-Amino acids are crucial components of various pharmaceuticals and peptidomimetics. The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic synthesis. While direct applications of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one are emerging, the related chiral oxazolidinones have been extensively used as chiral auxiliaries in this context. The primary amine of our target molecule can be acylated, and the resulting amide can be used to direct the stereoselective addition of nucleophiles to the carbonyl group, a key step in the construction of β-amino acid derivatives.

General Strategy for β-Amino Acid Synthesis:

The core principle involves using the chiral backbone to control the stereochemistry of a newly formed stereocenter. This is often achieved through the formation of a chiral enolate followed by a diastereoselective reaction.

Precursor to Chiral β-Amino Alcohols

β-Amino alcohols are important structural motifs found in many biologically active compounds, including antivirals and anti-inflammatory agents.[1] The 1,3-dioxolan-2-one ring in our chiral building block is essentially a protected form of a β-amino alcohol. Mild hydrolysis of the cyclic carbonate can reveal the vicinal amino and hydroxyl groups, providing a straightforward route to chiral β-amino alcohols.

Detailed Experimental Protocols

The following protocols are based on established methodologies for reactions involving primary amines and related chiral auxiliaries. They are intended to serve as a starting point for researchers.

Protocol 1: General Procedure for N-Acylation

The N-acylation of the primary amine is a fundamental first step for many synthetic applications. This protocol describes a general method using an acid chloride or anhydride.

Materials:

  • (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride

  • Triethylamine (Et3N) or other suitable non-nucleophilic base

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Suspend (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 10-15 minutes to generate the free amine in situ.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Expected Outcome:

This procedure should yield the corresponding N-acylated derivative in good to excellent yields. The purity and identity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Table 1: Representative N-Acylation Reactions

Acylating AgentProductTypical Yield (%)
Acetyl Chloride(R)-N-(2-oxo-1,3-dioxolan-4-ylmethyl)acetamide>90
Benzoyl Chloride(R)-N-(2-oxo-1,3-dioxolan-4-ylmethyl)benzamide>85
Boc Anhydridetert-butyl (R)-(2-oxo-1,3-dioxolan-4-ylmethyl)carbamate>95
Protocol 2: Synthesis of a Chiral β-Amino Alcohol via Hydrolysis

This protocol outlines the deprotection of the 1,3-dioxolan-2-one ring to yield the corresponding chiral β-amino alcohol.

Materials:

  • N-protected (4R)-4-(aminomethyl)-1,3-dioxolan-2-one derivative (from Protocol 1)

  • Lithium hydroxide (LiOH) or potassium carbonate (K2CO3)

  • Methanol (MeOH) or a mixture of tetrahydrofuran (THF) and water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the N-protected (4R)-4-(aminomethyl)-1,3-dioxolan-2-one derivative (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) for 4-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and neutralize with 1 M HCl until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure chiral β-amino alcohol.

Experimental Workflow for Synthesis and Deprotection:

Caption: Workflow for the synthesis of a chiral β-amino alcohol.

Conclusion and Future Outlook

(4R)-4-(aminomethyl)-1,3-dioxolan-2-one is a chiral building block with significant potential in asymmetric synthesis. Its well-defined stereochemistry and versatile primary amine functionality make it an ideal starting material for the synthesis of a variety of chiral molecules, including ligands for asymmetric catalysis and key intermediates for bioactive compounds. The protocols provided herein offer a solid foundation for researchers to begin exploring the rich chemistry of this valuable synthon. As the demand for enantiomerically pure compounds continues to grow, the applications of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one are expected to expand, further solidifying its role as a key tool in the arsenal of the synthetic organic chemist.

References

  • Synthesis of β-amino alcohols by amination (alkylation). Organic Chemistry Portal. [Link]

  • A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Syrris. [Link]

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules. 2023, 28(9), 3845. [Link]

  • Some diastereoselective radical reactions of substituted 1,3-dioxolan-4-ones. R Discovery. [Link]

  • 4-Methyl-1,3-dioxolan-2-one. Publisso. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. 2017, 6(2). [Link]

  • A chiral phosphoric acid catalyst for asymmetric construction of 1,3-dioxanes. Chemical Communications. 2011, 47(3), 1117-1119. [Link]

  • Synthetic applications of chiral 1,3-dioxolan-4-ones and 3-acyloxazolidin-5-ones. Arkivoc. 2006, 2006(7), 292-300. [Link]

  • Application of Photochemistry in Natural Product Synthesis: A Sustainable Frontier. Molecules. 2023, 28(23), 7939. [Link]

  • Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Journal of Medicinal Chemistry. 2000, 43(15), 2947-2961. [Link]

  • Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. Journal of Medicinal Chemistry. 2011, 54(13), 4685-4696. [Link]

  • Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. 2017, 6(2). [Link]

  • Total Synthesis and Structure-Activity Investigation of the Marine Natural Product Neopeltolide. The Journal of Organic Chemistry. 2011, 76(5), 1357-1376. [Link]

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. ResearchGate. [Link]

  • Natural Product Synthesis: Bridging the Gap between Chemistry and Nature. Journal of Medicinal and Organic Chemistry. 2023, 6(4), 80-87. [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Total synthesis of grayanane natural products. Beilstein Journal of Organic Chemistry. 2022, 18, 1798-1815. [Link]

  • Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds. Organic & Biomolecular Chemistry. 2020, 18(33), 6495-6500. [Link]

  • Highly Regioselective Preparation of 1,3-Dioxolane-4-methanol Derivatives from Glycerol Using Phosphomolybdic Acid. Synlett. 2008, 2008(18), 2853-2855. [Link]

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. [Link]

  • Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. The Journal of Organic Chemistry. 2022, 87(24), 16483-16491. [Link]

Sources

Method

Application Note: Advanced Sample Preparation Strategies for Cyclic Carbonate Impurity Profiling

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Cyclic Carbonates (Ethylene Carbonate, Propylene Carbonate) Techniques: GC-MS, LC-MS, Liquid-Liquid Extraction (LLE...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Cyclic Carbonates (Ethylene Carbonate, Propylene Carbonate) Techniques: GC-MS, LC-MS, Liquid-Liquid Extraction (LLE), Derivatization

Introduction & Mechanistic Background

Cyclic carbonates, notably propylene carbonate (PC) and ethylene carbonate (EC), are highly polar, aprotic solvents. They serve dual, yet equally critical, roles across high-tech industries: as penetration enhancers and solubilizers in pharmaceutical formulations, and as the primary high-permittivity solvent backbone in lithium-ion battery (LIB) electrolytes [1].

Despite their utility, the purity of cyclic carbonates is a paramount concern. Because they are synthesized via the cycloaddition of carbon dioxide to terminal epoxides, unreacted epoxides (e.g., ethylene oxide, propylene oxide) are ubiquitous trace impurities. In pharmaceutical development, these epoxides are highly reactive and classified as mutagenic impurities, requiring strict control under ICH M7 guidelines . Furthermore, exposure to moisture induces the hydrolysis of cyclic carbonates into glycols. In complex mixtures, transesterification can yield oligomeric degradation products such as dimethyl 2,5-dioxahexanedioate (DMDOHC) and diethyl 2,5-dioxahexanedioate (DEDOHC) [2].

For both pharmaceutical safety and battery longevity—where protic impurities react with salts like LiPF₆ to generate corrosive hydrofluoric acid (HF) [3]—robust impurity profiling is mandatory.

Pathway CO2 CO2 + Epoxides (Synthesis Precursors) CC Cyclic Carbonates (EC, PC) CO2->CC Cycloaddition Epox Trace Epoxides (Mutagenic Impurities) CO2->Epox Unreacted Residue Glycol Glycols (Hydrolysis Products) CC->Glycol + H2O (Hydrolysis) Oligomer Oligomeric Carbonates (DMDOHC, DEDOHC) CC->Oligomer Transesterification

Fig 1. Mechanistic pathways of cyclic carbonate synthesis and degradation yielding critical impurities.

Analytical Strategy & Causality in Sample Preparation

Direct injection of bulk cyclic carbonates poses severe analytical challenges. Propylene carbonate, for instance, has a boiling point of 240–243°C [1]. Injecting this directly into a Gas Chromatography (GC) inlet leads to stationary phase fouling, inlet contamination, and thermal degradation of labile analytes.

To build a self-validating analytical system , sample preparation must be bifurcated based on the physicochemical properties of the target impurities:

  • Volatile/Semi-Volatile Impurities (Epoxides, Glycols): Require Liquid-Liquid Extraction (LLE) to separate the non-polar impurities from the highly polar cyclic carbonate bulk, followed by derivatization to stabilize glycols for GC-MS.

  • Non-Volatile Degradation Products (Oligomers): Require a cold "dilute-and-shoot" approach for LC-MS to prevent the artifactual thermal degradation that occurs during extensive extraction [2].

Workflow Sample Cyclic Carbonate Sample Split Sample->Split LLE Liquid-Liquid Extraction (Hexane) Split->LLE Volatiles Dilute Direct Dilution (Acetonitrile) Split->Dilute Non-Volatiles Deriv Derivatization (BSTFA) LLE->Deriv GCMS GC-MS Analysis (Epoxides/Glycols) Deriv->GCMS Filter Filtration (0.2µm RC) Dilute->Filter LCMS LC-MS Analysis (Oligomers) Filter->LCMS

Fig 2. Divergent sample preparation workflows for volatile and non-volatile cyclic carbonate impurities.

Step-by-Step Experimental Protocols

Protocol A: LLE and Derivatization for Trace Epoxides and Glycols (GC-MS)

Scientific Rationale: Hexane acts as an orthogonal solvent to the highly polar cyclic carbonates. By introducing a saturated saline solution, we increase the ionic strength of the aqueous/polar phase, forcing organic impurities into the hexane layer (salting-out effect) while minimizing emulsion formation. Silylation via BSTFA replaces the active hydrogen in glycols with a trimethylsilyl (TMS) group, enhancing volatility and preventing peak tailing.

Materials Required:

  • LC-MS Grade Hexane

  • Saturated NaCl solution (aqueous)

  • BSTFA + 1% TMCS (Derivatization reagent)

  • 0.22 µm PTFE syringe filters (PTFE is mandatory for hexane compatibility).

Procedure:

  • Aliquot: Transfer exactly 1.0 mL of the cyclic carbonate sample into a pre-chilled 15 mL glass centrifuge tube.

  • Extraction: Add 5.0 mL of LC-MS grade hexane, followed by 2.0 mL of saturated NaCl solution.

  • Agitation: Vortex vigorously for exactly 2 minutes to maximize surface area contact between the phases.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes at 4°C. The low temperature prevents the volatilization of highly fugitive epoxides.

  • Collection: Using a glass Pasteur pipette, carefully aspirate the upper hexane layer and transfer it to a clean, dry vial.

  • Derivatization (Targeting Glycols): Transfer 1.0 mL of the hexane extract into an autosampler vial. Add 50 µL of BSTFA + 1% TMCS. Cap tightly and incubate in a heating block at 60°C for 30 minutes.

  • Filtration: Allow the vial to cool to room temperature. Filter the derivatized sample through a 0.22 µm PTFE syringe filter into a final GC vial for injection.

Protocol B: Direct Dilution for Oligomeric Degradation Products (LC-MS)

Scientific Rationale: Oligomeric carbonates (e.g., DMDOHC, DEDOHC) are thermally labile and prone to hydrolysis during aggressive extraction. A direct dilution method using anhydrous acetonitrile preserves the integrity of these degradation products. A 1:100 dilution factor sufficiently mitigates matrix suppression in the MS electrospray ionization (ESI) source [2, 4].

Materials Required:

  • Anhydrous LC-MS Grade Acetonitrile

  • 0.2 µm Regenerated Cellulose (RC) syringe filters (RC provides broad solvent compatibility and zero extractables).

Procedure:

  • Sample Aliquot: Accurately weigh 100 mg (± 0.1 mg) of the cyclic carbonate sample into a 10 mL Class A volumetric flask.

  • Dilution: Dilute to volume with anhydrous LC-MS grade acetonitrile to achieve a 1:100 dilution factor [4].

  • Homogenization: Sonicate the flask for 5 minutes in a cold water bath. Crucial: Do not use a heated bath, as elevated temperatures will artificially accelerate oligomerization.

  • Filtration: Draw the solution into a solvent-safe syringe and filter through a 0.2 µm RC filter directly into an LC-MS certified vial.

  • Analysis: Inject 2 µL into the LC-MS system operating in positive ESI mode.

Quantitative Data & Analytical Targets Summary

To ensure method suitability, analysts should benchmark their recoveries against the following established impurity profiles and detection limits:

Impurity ClassSpecific CompoundsOrigin / MechanismAnalytical TechniqueTypical Detection Limit
Unreacted Epoxides Ethylene Oxide, Propylene OxideSynthesis precursor residueGC-MS (LLE)< 1 ppm (ICH M7)
Glycols Ethylene Glycol, Propylene GlycolMoisture-induced hydrolysisGC-MS (Derivatized)< 10 ppm
Oligomeric Carbonates DMDOHC, DEDOHCTransesterification / DegradationLC-MS (Direct Dilute)< 5 ppb [2]
Protic Impurities Water, Trace AlcoholsSolvent manufacturingKarl Fischer / GC-FID< 20 ppm [3]

References

  • Quality Control of Lithium-Ion Battery Electrolytes Using LC/MS Agilent Technologies URL:[Link]

  • Simultaneous Analysis of 19 Organic Solvents and Additives in Lithium-Ion Battery Electrolytes Using GC-MS Shimadzu URL:[Link]

Application

Chromatographic Separation of 4-(Aminomethyl)-1,3-dioxolan-2-one Enantiomers: Direct and Indirect Methodologies

Introduction & Mechanistic Context The compound 4-(aminomethyl)-1,3-dioxolan-2-one is a highly polar primary amine attached to a cyclic carbonate. It serves as a crucial chiral building block in the pharmaceutical indust...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The compound 4-(aminomethyl)-1,3-dioxolan-2-one is a highly polar primary amine attached to a cyclic carbonate. It serves as a crucial chiral building block in the pharmaceutical industry, most notably in the asymmetric synthesis of oxazolidinone-class drugs such as the blockbuster anticoagulant Rivaroxaban.

The Chemical Challenge: The free base form of 4-(aminomethyl)-1,3-dioxolan-2-one is inherently unstable. The nucleophilic primary amine readily attacks the electrophilic cyclic carbonate, leading to intramolecular rearrangement or intermolecular polymerization. Consequently, the compound is exclusively synthesized, stored, and analyzed as its hydrochloride salt (CAS: 2329209-83-6)[1].

Analytical Strategy: The absence of a strong UV chromophore and the extreme polarity of the hydrochloride salt make conventional reversed-phase chiral chromatography ineffective. To achieve reliable enantiomeric excess (ee) determination, two distinct and validated methodologies are employed:

  • Direct Separation: Utilizing Crown Ether Chiral Stationary Phases (CSPs) optimized for underivatized primary amines[2].

  • Indirect Separation: Utilizing pre-column derivatization followed by analysis on Polysaccharide-based CSPs.

Workflow Start 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride (Racemate) Decision Select Analytical Strategy Start->Decision Direct Direct Separation (Underivatized) Decision->Direct Rapid, No Prep Indirect Indirect Separation (Pre-column Derivatization) Decision->Indirect High Sensitivity UV Crown Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Direct->Crown Deriv Fmoc-Cl Derivatization (Base, 0°C) Indirect->Deriv Det1 Detection: ELSD / MS Crown->Det1 Poly Polysaccharide CSP (e.g., Chiralpak AD-H) Deriv->Poly Det2 Detection: UV (254 nm) / FLD Poly->Det2

Workflow for the direct and indirect chiral separation of 4-(aminomethyl)-1,3-dioxolan-2-one.

Direct Chiral Separation via Crown Ether Stationary Phases

Causality & Mechanism

Crown ether CSPs, such as the CROWNPAK® CR-I(+), are specifically designed for the enantioseparation of primary amines[2]. The chiral selector—typically a (S)-3,3′-diphenyl-1,1′-binaphthyl-20-crown-6-ether or an 18-crown-6 tetracarboxylic acid derivative—features a cavity that perfectly matches the spatial requirements of a protonated primary amine (-NH 3+​ )[3].

The separation mechanism relies on the formation of three symmetrical hydrogen bonds between the -NH 3+​ group of the analyte and the oxygen atoms of the crown ether[4]. Enantiomeric resolution is achieved because the steric bulk of the dioxolanone ring interacts differently with the chiral barriers (e.g., binaphthyl groups) of the stationary phase, creating diastereomeric inclusion complexes with distinct thermodynamic stabilities[4].

Experimental Protocol
  • Mobile Phase Preparation: Prepare a 50 mM aqueous perchloric acid solution. Adjust the pH to 1.0–1.5. Mix with Acetonitrile in an 80:20 (v/v) ratio.

    • Expert Insight: A highly acidic mobile phase is mandatory to suppress the dissociation of the hydrochloride salt and ensure the amine remains fully protonated for optimal host-guest complexation[3].

  • Sample Preparation: Dissolve 1.0 mg of the racemate in 1.0 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 10 °C.

    • Expert Insight: Lower temperatures thermodynamically favor the enthalpically driven inclusion complex formation, significantly improving the separation factor ( α ).

    • Detection: Evaporative Light Scattering Detector (ELSD) or Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode.

Mechanism Amine Protonated Analyte (R-NH3+) Cavity Crown Ether Cavity (18-Crown-6 core) Amine->Cavity 3-Point H-Bonding Complex Diastereomeric Inclusion Complex Cavity->Complex Resolution Enantiomeric Resolution Complex->Resolution Barrier Chiral Barrier (Binaphthyl/Phenyl) Barrier->Complex Steric Repulsion (Enantiomer Dependent)

Mechanism of chiral recognition between a protonated primary amine and a crown ether cavity.

Indirect Chiral Separation via Pre-Column Derivatization

Causality & Mechanism

For laboratories lacking ELSD/MS capabilities or crown ether columns, pre-column derivatization is the gold standard. By reacting the primary amine with 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), the nucleophilicity of the amine is neutralized, protecting the delicate cyclic carbonate ring from aminolysis.

Simultaneously, the Fmoc group introduces a bulky, highly UV-active and fluorescent fluorenyl moiety. This transforms the highly polar salt into a lipophilic carbamate, enabling robust separation on standard immobilized amylose/cellulose CSPs (e.g., Chiralpak AD-H) via π

π interactions, hydrogen bonding, and steric inclusion within the polysaccharide helical grooves.
Experimental Protocol
  • Derivatization Step:

    • Dissolve 10 mg of 4-(aminomethyl)-1,3-dioxolan-2-one HCl in 1 mL of 0.1 M NaHCO 3​ buffer (pH 8.0).

    • Expert Insight: Maintain the reaction strictly at 0–4 °C using an ice bath to prevent base-catalyzed hydrolysis of the cyclic carbonate ring.

    • Add 1.5 molar equivalents of Fmoc-Cl dissolved in 1 mL of Acetonitrile dropwise.

    • Stir for 30 minutes at 4 °C, then quench the unreacted Fmoc-Cl with 10 µL of ethanolamine.

    • Extract the Fmoc-derivative with ethyl acetate (3 × 2 mL), dry the organic layer over anhydrous Na 2​ SO 4​ , evaporate under nitrogen, and reconstitute in the HPLC mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate), 4.6 mm i.d. × 250 mm, 5 µm).

    • Mobile Phase: n-Hexane / Isopropanol (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm or Fluorescence (Ex: 260 nm, Em: 315 nm) for ultra-trace enantiomeric excess determination.

Comparative Method Summary

ParameterDirect Separation (Crown Ether)Indirect Separation (Derivatization)Analyte FormUnderivatized HCl SaltFmoc-Carbamate DerivativeColumnCROWNPAK CR-I(+)Chiralpak AD-HMobile Phase50 mM HClO 4​ (pH 1.0) / ACN (80:20)n-Hexane / Isopropanol (70:30)Chiral MechanismHost-Guest Inclusion (H-bonding) π π Stacking, Steric FitDetectionELSD or MSUV (254 nm) or FluorescenceSample Prep Time< 5 minutes (Direct dissolution)~ 60 minutes (Reaction + Extraction)Primary AdvantagePreserves original analyte stateHigh sensitivity with standard UV detectors

References

  • Sigma-Aldrich. "4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride". sigmaaldrich.com.
  • Wiley Analytical Science.
  • National Center for Biotechnology Information (PMC). "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans". nih.gov.
  • MDPI. "Separation of D-Amino Acid-Containing Tripeptide...
  • Simson Pharma Limited. "4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride". simsonpharma.com.

Sources

Method

Topic: A Step-by-Step Guide to the Synthesis of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one Hydrochloride Reference Standard

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride, a critical chiral building block and an intermediate in the synthesis of various pharmaceutical agents, including the anticoagulant Rivaroxaban.[1][2][3] The synthetic strategy detailed herein begins with the commercially available chiral starting material, (R)-3-amino-1,2-propanediol, and proceeds through a three-stage process involving amine protection, cyclization, and simultaneous deprotection with salt formation. This guide is designed for researchers, chemists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis.

Introduction and Synthetic Strategy

The target molecule, (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride, possesses a stereocenter of defined (R)-configuration, making its precise synthesis essential for its use as a reference standard or pharmaceutical intermediate. The presence of both amine and diol functionalities in the precursor necessitates a carefully planned synthetic route to avoid competing side reactions.

Our chosen strategy is based on a robust and scalable three-stage, four-step sequence:

  • N-Protection: The primary amine of (R)-3-amino-1,2-propanediol is selectively protected using a tert-butoxycarbonyl (Boc) group. This is a critical first step as the amine is more nucleophilic than the hydroxyl groups. Protecting the amine prevents it from interfering with the subsequent cyclization reaction. The Boc group is ideal due to its stability in the neutral to basic conditions of the cyclization step and its facile removal under acidic conditions.[4][5]

  • Cyclization: The core 1,3-dioxolan-2-one ring is formed by reacting the N-Boc protected aminodiol with N,N'-Carbonyldiimidazole (CDI). CDI is an excellent and safe phosgene equivalent that efficiently mediates the formation of cyclic carbonates from 1,2-diols under mild conditions.[6][7][8]

  • Deprotection and Salt Formation: The Boc group is removed using an anhydrous acidic solution of hydrogen chloride (HCl) in 1,4-dioxane. This single, efficient step simultaneously deprotects the amine and forms the desired hydrochloride salt, which precipitates from the reaction medium, facilitating its isolation as a stable, crystalline solid.[9][10][11]

This approach avoids harsh reagents and provides a clear pathway to a high-purity final product.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below.

Synthesis_Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Deprotection & Salt Formation Start (R)-3-amino-1,2-propanediol Intermediate1 N-Boc-(R)-3-amino-1,2-propanediol Start->Intermediate1  Boc₂O, Et₃N  Methanol, 0°C to RT Intermediate2 (4R)-4-(N-Boc-aminomethyl)- 1,3-dioxolan-2-one Intermediate1->Intermediate2  CDI, DCM  RT FinalProduct (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride Intermediate2->FinalProduct  4M HCl in Dioxane  0°C to RT

Sources

Application

Application Note: Dioxolan-2-one Derivatives as Key Intermediates in the Synthesis of Oxazolidinone Antibiotics

Executive Summary The oxazolidinone class of antibiotics, pioneered by Linezolid and subsequently Tedizolid, represents a critical line of defense against multidrug-resistant Gram-positive pathogens, including Methicilli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolidinone class of antibiotics, pioneered by Linezolid and subsequently Tedizolid, represents a critical line of defense against multidrug-resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE)[1]. These compounds exert their antibacterial effect by binding to the 50S ribosomal subunit, uniquely inhibiting the initiation of bacterial protein synthesis.

Historically, the synthesis of the 2-oxazolidinone pharmacophore relied on the reaction of 1,2-amino alcohols with highly hazardous phosgene or its derivatives[2]. To circumvent the toxicity and environmental impact of phosgene, modern synthetic routes have pivoted toward the use of 1,3-dioxolan-2-one derivatives (five-membered cyclic carbonates) as highly efficient, stable, and atom-economical intermediates[3]. This application note provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and validated protocols for leveraging dioxolan-2-ones in the synthesis of oxazolidinone antibiotics.

Mechanistic Rationale & Chemical Causality

The utility of 1,3-dioxolan-2-ones lies in their dual reactivity profile: they are stable enough for isolation and purification, yet sufficiently electrophilic to undergo controlled ring-opening when subjected to specific nucleophiles.

The Phosgene-Free Advantage

By utilizing cyclic carbonates, the synthesis avoids the generation of hydrochloric acid gas and the severe safety protocols associated with phosgene. Instead, the dioxolan-2-one core acts as a "masked" carbonate. When reacted with a primary amine (such as the 3-fluoro-4-morpholinylaniline precursor used in Linezolid synthesis), the amine acts as a nucleophile.

Reaction Causality
  • Nucleophilic Attack: The primary amine attacks the highly electrophilic C2 carbonyl carbon of the 1,3-dioxolan-2-one ring.

  • Carbamate Formation: This attack triggers the cleavage of the C-O bond, yielding a transient, ring-opened β -hydroxy carbamate intermediate.

  • Intramolecular Cyclization: Under thermal or base-catalyzed conditions, the hydroxyl group (or a halogenated derivative, depending on the precursor) undergoes an intramolecular nucleophilic substitution, expelling water or an alcohol/halide leaving group, effectively closing the ring to form the thermodynamically stable 2-oxazolidinone core[4].

Alternatively, a highly efficient one-pot methodology utilizes chlorosulfonyl isocyanate (CSI) and epoxides to generate dioxolan-2-ones and oxazolidinones via an asynchronous concerted pathway, preserving the stereochemistry of the starting epoxide—a critical factor for the biological activity of chiral antibiotics[5].

Mechanism Epoxide Chiral Epoxide Precursor (e.g., (R)-epichlorohydrin) Insertion CO2 or CSI Insertion (Catalyst / Mild Base) Epoxide->Insertion Cycloaddition Dioxolan 1,3-Dioxolan-2-one (Cyclic Carbonate) Insertion->Dioxolan Ring Closure Amine Primary Amine Addition (Aniline Derivative) Dioxolan->Amine Nucleophilic Attack Carbamate Ring-Opened Intermediate (beta-hydroxy carbamate) Amine->Carbamate C2 Carbonyl Cleavage Oxazolidinone Chiral 2-Oxazolidinone Core (Antibiotic Pharmacophore) Carbamate->Oxazolidinone Intramolecular Cyclization

Caption: Mechanistic pathway from epoxide to oxazolidinone via a dioxolan-2-one intermediate.

Quantitative Data: Solvent & Reagent Optimization

The choice of solvent and reagent directly dictates the yield and ratio of cyclic carbonate to oxazolidinone. The table below summarizes optimized conditions for the conversion of styrene oxide derivatives to their corresponding dioxolan-2-ones and oxazolidinones using the CSI method[1].

Table 1: Solvent Optimization for Dioxolan-2-one / Oxazolidinone Synthesis

EntrySolventTemperature (°C)Time (h)Yield: Dioxolan-2-one (%)Yield: Oxazolidinone (%)Stereoretention
1Acetone251.51115Yes
2THF251.51512Yes
3Diethyl Ether252.000N/A
4Toluene0 251.52830Yes
5 Dichloromethane (DCM) 0 25 1.5 45 48 Yes (>99%)

Note: DCM provides the optimal dielectric constant to stabilize the asynchronous concerted transition state, maximizing the combined yield of both the cyclic carbonate and the oxazolidinone[5].

Experimental Protocols

The following protocols outline a self-validating system for synthesizing the dioxolan-2-one intermediate and subsequently converting it into the oxazolidinone core.

Protocol A: Synthesis of 4-Substituted-1,3-Dioxolan-2-one via CSI Cycloaddition

This method provides a safe, metal-free route to the cyclic carbonate intermediate[1].

Materials:

  • Chiral Epoxide (e.g., (R)-epichlorohydrin) (1.0 equiv)

  • Chlorosulfonyl isocyanate (CSI) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

Step-by-Step Methodology:

  • Preparation: Dissolve the epoxide (500 mg, ~4.5 mmol) in 20 mL of anhydrous DCM in a flame-dried, round-bottom flask under an inert nitrogen atmosphere.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add CSI (1.1 equiv) over 10 minutes. Causality: Slow addition at 0 °C prevents exothermic polymerization of the epoxide.

  • Cycloaddition: Remove the ice bath and allow the solution to stir at room temperature (25 °C) for 1 hour. Monitor the disappearance of the epoxide via TLC (Hexane/EtOAc 4:1).

  • Quenching: Add 2 mL of deionized water to the mixture and stir vigorously for 30 minutes. Causality: Water hydrolyzes the highly reactive chlorosulfonyl group, trapping the intermediate and facilitating phase separation.

  • Extraction & Drying: Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic phases, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Purify via silica gel column chromatography. The 1,3-dioxolan-2-one derivative elutes first, followed by the oxazolidinone fraction. Verify the cyclic carbonate structure via IR spectroscopy (strong C=O stretch at ~1800 cm−1 )[5].

Protocol B: Conversion of Dioxolan-2-one to Linezolid Precursor

This protocol details the ring-opening and cyclization of the dioxolan-2-one using an aniline derivative[6].

Materials:

  • 4-(Chloromethyl)-1,3-dioxolan-2-one (Synthesized in Protocol A) (1.0 equiv)

  • 3-Fluoro-4-morpholinylaniline (1.0 equiv)

  • Potassium Carbonate ( K2​CO3​ ) (1.5 equiv)

  • Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Coupling: In a reaction vessel, combine 4-(chloromethyl)-1,3-dioxolan-2-one (1.0 equiv) and 3-fluoro-4-morpholinylaniline (1.0 equiv) in 15 mL of DMF.

  • Base Addition: Add K2​CO3​ (1.5 equiv) to the mixture. Causality: K2​CO3​ acts as an acid scavenger and promotes the nucleophilic attack of the aniline on the cyclic carbonate, driving the formation of the intermediate carbamate[2].

  • Thermal Cyclization: Heat the mixture to 120 °C and stir for 6-8 hours. The elevated temperature provides the activation energy required for the intramolecular displacement of the chloride leaving group by the carbamate nitrogen, closing the oxazolidinone ring.

  • Isolation: Cool the mixture to room temperature and pour it into 100 mL of ice water. The crude oxazolidinone precipitates as a solid.

  • Validation: Filter the solid, wash with cold water, and recrystallize from ethanol. Confirm the oxazolidinone core via 13C NMR (characteristic carbonyl carbon peak at ~155 ppm)[5].

Workflow Step1 Step 1: Epoxide + CSI in DCM (0°C to RT) Step2 Step 2: Aqueous Quench & Extraction Step1->Step2 Step3 Step 3: Isolation of Dioxolan-2-one Step2->Step3 Step4 Step 4: Amine Addition + Base (Heat) Step3->Step4 Step5 Step 5: Crystallization of Oxazolidinone Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and conversion of dioxolan-2-one.

References

  • Five-Membered Cyclic Carbonates and Carbamates Encyclopedia MDPI[Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway National Institutes of Health (NIH) / PMC[Link]

  • One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyanate Beilstein Archives[Link]

  • Convenient Synthesis of Oxazolidinones by the Use of Halomethyloxirane, Primary Amine, and Carbonate Salt The Journal of Organic Chemistry - ACS Publications[Link]

  • 1-Oxa-3-azapentalen-2-ones as precursors of cis-2-amino alcohols Semantic Scholar[Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) Oriental Journal of Chemistry[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Degradation of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride in Aqueous Media

Welcome to the technical support center for (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical intermediate and may encounter stability challenges in aqueous environments. As a chiral building block, maintaining its structural integrity is paramount for the success of your synthetic and formulation endeavors. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative measures to mitigate the degradation of this compound in your experiments.

Introduction: Understanding the Instability of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride

(4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride is a cyclic carbamate. While five-membered ring carbamates are generally more stable than their acyclic counterparts, they are susceptible to hydrolysis, particularly under non-neutral pH conditions and elevated temperatures. The primary degradation pathway involves the cleavage of the carbamate's ester bond, leading to the formation of (R)-3-amino-1,2-propanediol and carbon dioxide. This degradation is often catalyzed by the presence of acid or base in the aqueous medium.

This guide will walk you through identifying the signs of degradation, understanding the underlying mechanisms, and implementing practical solutions to ensure the stability of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the handling and use of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride in aqueous solutions.

FAQ 1: I'm observing a decrease in the purity of my compound over time in my aqueous stock solution. What is happening?

Answer: A decline in purity of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride in an aqueous solution is a strong indicator of hydrolysis. The cyclic carbamate ring is likely undergoing cleavage.

Troubleshooting Steps:

  • Confirm Degradation: The first step is to analytically confirm that degradation is occurring and to identify the primary degradation product. The expected hydrolysis product is (R)-3-amino-1,2-propanediol.

  • Analyze Your Sample: Employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), to analyze your sample.

  • Investigate the Cause: Once degradation is confirmed, you need to investigate the root cause. The most common culprits are the pH of your solution and the storage temperature.

FAQ 2: How does pH affect the stability of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride?

Answer: The pH of the aqueous medium is a critical factor influencing the stability of this compound. Both acidic and basic conditions can catalyze the hydrolysis of the cyclic carbamate ring.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the carbonyl oxygen of the carbamate can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions (pH > 7), the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon and leading to ring opening.

Preventative Measures:

  • Maintain Neutral pH: Whenever possible, prepare your aqueous solutions of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride in a neutral pH buffer (pH 6.5-7.5).

  • Buffer Selection: Be mindful of your buffer choice, as some buffer components can participate in the degradation. Phosphate buffers are generally a good starting point.

  • Minimize Exposure Time: If your experimental protocol requires acidic or basic conditions, minimize the time the compound is exposed to these conditions.

FAQ 3: I need to work at a non-neutral pH. What can I do to minimize degradation?

Answer: While neutral pH is ideal, some experimental protocols necessitate acidic or basic conditions. In such cases, the following strategies can help minimize degradation:

  • Lower the Temperature: Chemical reactions, including hydrolysis, are temperature-dependent. Conducting your experiment at a lower temperature will significantly slow down the rate of degradation.

  • Use the Minimum Necessary Time: Prepare your solutions immediately before use and proceed with your experiment without delay.

  • Consider a Co-solvent: If your experimental conditions allow, the addition of a water-miscible organic co-solvent (e.g., acetonitrile, isopropanol) can reduce the concentration of water and thereby slow the rate of hydrolysis.

Visualizing the Degradation Pathway and Troubleshooting Workflow

To provide a clearer understanding of the degradation process and the steps for troubleshooting, we have created the following diagrams.

Degradation Pathway of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one cluster_main A (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride B (R)-3-amino-1,2-propanediol A->B H₂O (Hydrolysis) Acid or Base Catalyzed C CO2 A->C H₂O (Hydrolysis) Acid or Base Catalyzed

Figure 1: The primary degradation pathway of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride in aqueous media is hydrolysis, yielding (R)-3-amino-1,2-propanediol and carbon dioxide.

Troubleshooting Workflow for Degradation cluster_workflow start Observed Degradation of Compound step1 Confirm Degradation & Identify Products via HPLC/UPLC-MS start->step1 step2 Investigate Root Cause step1->step2 decision Is pH of the solution neutral? step2->decision action_ph Adjust pH to neutral (6.5-7.5) using a suitable buffer. decision->action_ph No check_temp Is the solution stored at elevated temperature? decision->check_temp Yes action_ph->check_temp action_temp Store solution at 2-8°C. Prepare fresh as needed. check_temp->action_temp Yes end Degradation Minimized check_temp->end No action_temp->end

Figure 2: A systematic workflow for troubleshooting the degradation of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Monitoring Degradation

This protocol provides a general starting point for developing a stability-indicating HPLC method. Method optimization and validation are crucial for your specific application.

ParameterRecommended Condition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm or Mass Spectrometry
Injection Volume 10 µL

Procedure:

  • Prepare your sample of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride in the aqueous medium of interest.

  • Inject the sample onto the HPLC system.

  • Monitor for the appearance of a more polar peak (earlier retention time) corresponding to the (R)-3-amino-1,2-propanediol degradation product.

  • The peak area of the parent compound should decrease as the peak area of the degradation product increases over time.

Protocol 2: Forced Degradation Study

A forced degradation study can help you understand the degradation profile of your compound under various stress conditions. This is a critical step in developing a robust formulation. Forced degradation studies should be performed to achieve 5-20% degradation of the active pharmaceutical ingredient.

Stress ConditionProcedure
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 2-8 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and keep at room temperature for 1-4 hours.
Oxidative Degradation Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Heat the solid compound at 105°C for 24 hours.
Photolytic Degradation Expose the compound solution to UV light (254 nm) for 24 hours.

Analysis:

After exposure to the stress conditions, neutralize the acidic and basic samples and analyze all samples by the stability-indicating HPLC method described in Protocol 1. This will reveal the degradation products formed under each condition and demonstrate the specificity of your analytical method.

Summary of Key Recommendations

  • Storage: Store (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride as a solid in a cool, dry place, preferably under an inert atmosphere.

  • Solution Preparation: Prepare aqueous solutions fresh, just before use. If storage is necessary, use a neutral pH buffer and store at 2-8°C for a limited time.

  • pH Control: The pH of your aqueous solution is the most critical factor to control. Aim for a neutral pH range (6.5-7.5) to maximize stability.

  • Temperature: Avoid high temperatures when working with this compound in solution.

  • Analytical Monitoring: Regularly monitor the purity of your solutions using a validated stability-indicating analytical method, such as HPLC or UPLC-MS.

By understanding the chemical nature of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride and implementing these preventative and troubleshooting measures, you can ensure the integrity of your compound and the reliability of your experimental results.

References

  • A comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Frontiers in Chemistry. [Link][1]

  • Stability-Indicating Method for the Determination of Rivaroxaban and its Degradation Products using LC-MS and TLC. Research Journal of Pharmacy and Technology. [Link][2]

  • Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. Molecules. [Link][3]

  • Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [Link][4]

  • 4-Methyl-1,3-dioxolan-2-one. Publisso. [Link][5]

Sources

Optimization

Technical Support Center: HPLC Retention Optimization for (4R)-4-(aminomethyl)-1,3-dioxolan-2-one Hydrochloride

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust chromatographic methods for (4R)-4-(aminomethyl)-1,3-dioxolan-2-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust chromatographic methods for (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride , a highly polar, hydrolytically sensitive intermediate frequently used in the synthesis of oxazolidinone-based therapeutics.

Due to its extreme hydrophilicity and the lability of its cyclic carbonate ring, this molecule presents significant challenges in standard Reversed-Phase Liquid Chromatography (RPLC). This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure reproducible retention and quantification.

Section 1: Core Troubleshooting FAQs

Q1: Why does my compound elute in the void volume ( t0​ ) on a standard C18 column? A: The target molecule possesses a primary amine (protonated as a hydrochloride salt) and a highly polar cyclic carbonate moiety, resulting in a strongly negative partition coefficient (LogP). In RPLC, retention is driven by hydrophobic partitioning. Highly hydrophilic analytes fail to partition into the non-polar C18 stationary phase and elute in the void volume. To achieve retention, you must switch the retention mechanism to 1, use ion-pairing reagents, or chemically derivatize the amine.

Q2: I am using HILIC, but the peak shape is severely tailing (Asymmetry > 2.0). How do I correct this? A: Peak tailing for primary amines in HILIC is predominantly caused by secondary electrostatic interactions (ion-exchange) with unshielded, strongly acidic isolated silanols on the stationary phase.

  • The Causality & Fix: The hydrochloride salt dissociates in the mobile phase, leaving the protonated amine ( −NH3+​ ). If your buffer concentration is too low, the amine interacts strongly with negatively charged silanols ( −SiO− ). To resolve this, increase your buffer concentration (e.g., from 5 mM to 20 mM ammonium formate) to increase ionic strength and shield the silanols. Alternatively, switch from bare silica to an2, which provides a neutral, highly polar surface that minimizes secondary electrostatic retention.

Q3: My peak area decreases over time while sitting in the autosampler, and a new peak appears. What is happening? A: The 1,3-dioxolan-2-one ring is a cyclic carbonate, which is highly susceptible to base-catalyzed hydrolysis. In neutral or basic aqueous diluents, the ring opens to form a 1,2-diol and releases CO2​ .

  • The Causality & Fix: Water acts as a nucleophile, attacking the carbonyl carbon of the carbonate. This process is accelerated at pH > 6. Prepare your samples in an aprotic solvent (e.g., 80% Acetonitrile) acidified with 0.1% Formic Acid to maintain a pH of ~3.5, and keep the autosampler at 4°C to kinetically halt hydrolysis.

Q4: The compound lacks a strong chromophore. How can I detect it without an MS or CAD detector? A: The cyclic carbonate and aliphatic amine do not absorb UV light significantly above 210 nm. Analyzing at 205 nm in HILIC is problematic because many LC-MS grade solvents have high UV cutoffs.

  • The Causality & Fix: Pre-column derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl) tags the primary amine with a large, hydrophobic, and highly UV-active fluorenyl group. This enables UV detection at 265 nm and increases hydrophobicity enough to use3.

Section 2: Method Selection & Degradation Workflows

MethodSelection Start HPLC Method Selection for Highly Polar Amine MS_Compat Is MS compatibility required? Start->MS_Compat HILIC Use HILIC Mode (Amide/Silica Phase) MS_Compat->HILIC Yes UV_Detect Is UV detection sufficient? MS_Compat->UV_Detect No Deriv Pre-column Deriv. (FMOC-Cl) + RP-HPLC UV_Detect->Deriv Yes (Low UV abs) IonPair Ion-Pairing RP-HPLC (e.g., HFBA) UV_Detect->IonPair No (Direct analysis)

Decision tree for selecting the optimal HPLC retention strategy for polar amines.

DegradationPathway Intact Intact Cyclic Carbonate (1,3-dioxolan-2-one) HighpH High pH / Aqueous (OH- Nucleophilic Attack) Intact->HighpH Intermediate Ring-opened Carbonate Intermediate HighpH->Intermediate Degradant 1,2-Diol Degradant + CO2 Release Intermediate->Degradant

Base-catalyzed hydrolytic degradation pathway of the cyclic carbonate moiety.

Section 3: Validated Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . They include built-in suitability checks to confirm the chemical mechanisms are functioning as intended.

Protocol A: Direct Analysis via HILIC-MS/MS

Designed for high-throughput, direct quantification without sample alteration.

  • Mobile Phase Preparation:

    • Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with Formic Acid. (Causality: pH 3.5 keeps the amine fully protonated for consistent partitioning and prevents base-catalyzed carbonate hydrolysis. 20 mM provides sufficient ionic strength to shield stationary phase silanols).

    • Phase B: 100% Acetonitrile.

  • Column Equilibration: Flush an Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) with 90% B for at least 30 column volumes. (Causality:4 to fully form the stagnant water-enriched partition layer on the silica surface).

  • Sample Diluent: Dissolve the API in 80% Acetonitrile / 20% Water containing 0.1% Formic Acid. (Causality: Injecting a 100% aqueous sample into a HILIC system disrupts the localized water layer, causing severe peak splitting).

  • Gradient Execution: Flow rate of 0.4 mL/min. Start at 90% B, hold for 1 min, ramp to 60% B over 4 mins.

  • System Suitability Verification (Self-Validation):

    • Metric 1: Retention factor ( k′ ) must be ≥3.0 . If k′<3.0 , the aqueous partition layer is not formed; re-equilibrate the column.

    • Metric 2: Tailing factor ( Tf​ ) must be ≤1.5 . If Tf​>1.5 , the volatile buffer has likely depleted its ammonia gas, altering the ionic strength. Remake Phase A.

Protocol B: Pre-Column Derivatization (FMOC-Cl) for RPLC-UV

Designed for laboratories lacking MS/CAD capabilities, utilizing standard UV detection.

  • Sample Buffering: Dissolve 1 mg of the hydrochloride salt in 1 mL of 0.1 M Borate buffer (pH 8.5). (Causality: The amine must be deprotonated to act as a nucleophile against the derivatization reagent).

  • Derivatization: Add 1 mL of 5 mM FMOC-Cl in Acetonitrile. Vortex immediately. (Causality: Tags the polar amine with a hydrophobic fluorenyl group, enabling RPLC retention and UV detection).

  • Incubation: React at room temperature for exactly 5 minutes. (Causality: The reaction must be fast to outcompete the base-catalyzed hydrolysis of the cyclic carbonate at pH 8.5).

  • Quenching: Add 20 µL of 10% Trifluoroacetic Acid (TFA). (Causality: Drops the pH to <4.0, instantly stopping carbonate hydrolysis and neutralizing excess borate).

  • RPLC-UV Analysis: Inject onto a standard C18 column using a Water/Acetonitrile (0.1% TFA) gradient. Detect at 265 nm.

  • System Suitability Verification (Self-Validation):

    • Metric: Monitor the derivatized analyte peak area %RSD across 5 replicate preparations. It must be ≤2.0% . If > 2.0%, the derivatization efficiency is inconsistent, indicating the borate buffer pH has drifted or the cyclic carbonate is degrading during step 3.

Section 4: Quantitative Data Summaries

Table 1: Comparison of Chromatographic Strategies for (4R)-4-(aminomethyl)-1,3-dioxolan-2-one

StrategyColumn TypeMobile PhaseDetectionRetention Factor ( k′ )ProsCons
Standard RPLC C18 / C8Water / ACN (0.1% FA)UV (210 nm)< 0.5 (Void)Simple setupNo retention; poor UV sensitivity
HILIC Amide / Bare Silica90% ACN / 10% Aq BufferMS / CAD3.0 - 5.0Excellent retention; MS compatibleRequires long column equilibration
Ion-Pairing RPLC C18Water / ACN + 5mM HFBAUV (210 nm)4.0 - 6.0Good retention without derivatizationHFBA suppresses MS signal; contaminates LC
Derivatization (FMOC) C18Water / ACN (0.1% TFA)UV (265 nm) / FLD6.0 - 8.0High sensitivity; uses standard columnsAdds sample prep time; pH risk to analyte

Section 5: References

  • 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride - Simson Pharma Limited. Simsonpharma.com.

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. NIH.gov. 1

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation.2

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Agilent Technologies. 3

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. 4

Sources

Optimization

Technical Support Center: Optimizing Chiral Purity &amp; Enantiomeric Excess in 4-(Aminomethyl)-1,3-dioxolan-2-one Synthesis

Welcome to the Technical Support & Troubleshooting Hub for the synthesis of 4-(aminomethyl)-1,3-dioxolan-2-one (CAS 872407-82-4) and its hydrochloride salt (CAS 2329209-83-6). This intermediate is a critical chiral build...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Hub for the synthesis of 4-(aminomethyl)-1,3-dioxolan-2-one (CAS 872407-82-4) and its hydrochloride salt (CAS 2329209-83-6). This intermediate is a critical chiral building block in the development of oxazolidinone-based pharmaceuticals, anticoagulants (e.g., Rivaroxaban derivatives), and sequence-controlled polyhydroxyurethanes [1, 2].

Maintaining high enantiomeric excess (ee > 99%) during the synthesis of this cyclic carbonate is notoriously challenging due to the lability of the stereocenter under basic or nucleophilic conditions. This guide provides field-proven diagnostics, mechanistic explanations, and validated protocols to resolve ee degradation.

Module 1: Core Troubleshooting FAQs

Q1: Why does my ee drop significantly when converting chiral 4-(chloromethyl)-1,3-dioxolan-2-one to the aminomethyl derivative? A1: The loss of chiral purity in the "Epoxide Route" is driven by a competing intramolecular side reaction. When chiral 4-(chloromethyl)-1,3-dioxolan-2-one is treated with ammonia or azides, the nucleophile can also act as a base. This basicity induces the reversible ring-opening of the cyclic carbonate, forming a transient epoxide intermediate. Because the epoxide can re-close via nucleophilic attack at either the primary or secondary carbon, the stereocenter is scrambled, leading to racemization. To preserve ee, you must avoid direct basic amination of the halogenated carbonate [3].

Q2: How can I optimize the transcarbonation of chiral (S)-3-amino-1,2-propanediol to prevent epimerization? A2: The "Diol Route" is superior for ee retention, provided the primary amine is protected prior to cyclization. If unprotected, the amine will compete with the hydroxyl groups, leading to polymeric byproducts (polyhydroxyurethanes) rather than the discrete cyclic carbonate [2]. By protecting the amine (e.g., as an N-Boc or phthalimide derivative) and using dimethyl carbonate (DMC) with a mild base like anhydrous K₂CO₃ at controlled temperatures (< 80 °C), you thermodynamically favor the 5-membered cyclic carbonate without deprotonating the chiral alpha-proton.

Q3: What analytical methods are best for determining the ee of this intermediate? A3: The free amine is highly polar and prone to peak tailing, which obscures enantiomeric resolution. We recommend isolating the intermediate as the hydrochloride salt (CAS 2329209-83-6) [4]. For HPLC analysis, derivatize the amine with Mosher's acid chloride ((R)- or (S)-MTPA-Cl) and analyze the resulting diastereomers using a standard reverse-phase column, or use a Chiralpak AD-H column directly on the N-Boc protected intermediate.

Module 2: Synthetic Route Diagnostics & Data Summary

The following matrix summarizes the quantitative data and expected outcomes of the two primary synthetic pathways.

Synthetic PathwayStarting MaterialReagentsExpected ee RetentionMajor Impurity / Failure Mode
Epoxide Route (S)-EpichlorohydrinCO₂, Chiral Catalyst, NH₃Low (60 - 80%) Racemization via epoxide intermediate; oligomerization.
Diol Route (Direct) (S)-3-Amino-1,2-propanediolDimethyl Carbonate, K₂CO₃Moderate (85 - 90%) Polyhydroxyurethane formation (amine nucleophilic attack).
Diol Route (Protected) (S)-N-Boc-3-amino-1,2-propanediolDimethyl Carbonate, K₂CO₃High (> 99%) Trace unreacted diol; easily removed via aqueous wash.

Module 3: Mechanistic Pathway Visualization

The diagram below illustrates the causality behind ee loss in the direct amination route versus the retention of configuration in the protected transcarbonation route.

G Start1 (S)-Epichlorohydrin (Epoxide Route) Inter1 (S)-4-(Chloromethyl)- 1,3-dioxolan-2-one Start1->Inter1 CO2 Insertion (Chiral Catalyst) Start2 (S)-3-Amino-1,2-propanediol (Diol Route) Path2 Transcarbonation (DMC / Mild Base) Start2->Path2 N-Protection Path1 Direct Amination (NH3 / Heat) Inter1->Path1 Nucleophilic Substitution Racemization Reversible Epoxide Formation (Stereocenter Scrambling) Path1->Racemization Base-induced Ring Opening Product_High (S)-4-(Aminomethyl)- 1,3-dioxolan-2-one (> 99% ee) Path2->Product_High Retention of Configuration Product_Low Low ee Product (< 80% ee) Racemization->Product_Low Racemization

Mechanistic pathways for 4-(aminomethyl)-1,3-dioxolan-2-one synthesis detailing ee retention vs. loss.

Module 4: Validated Experimental Protocol (Self-Validating System)

To guarantee >99% ee, abandon the epichlorohydrin route and utilize the Protected Diol Transcarbonation Protocol . This workflow is self-validating: the absence of polymeric insolubles in Step 2 confirms successful amine protection in Step 1.

Step 1: Amine Protection (Formation of N-Boc-(S)-3-amino-1,2-propanediol)
  • Dissolve 10.0 g of enantiopure (S)-3-amino-1,2-propanediol in 100 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.05 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise over 30 minutes.

  • Stir at room temperature for 4 hours.

  • Validation Check: Perform TLC (Dichloromethane:Methanol 9:1). The disappearance of the ninhydrin-active baseline spot confirms complete protection.

  • Evaporate the solvent under reduced pressure to yield a colorless viscous oil.

Step 2: Cyclization (Transcarbonation)
  • Dissolve the crude N-Boc-(S)-3-amino-1,2-propanediol in 50 mL of Dimethyl Carbonate (DMC). DMC acts as both solvent and reagent.

  • Add 0.1 equivalents of anhydrous K₂CO₃.

  • Heat the mixture to 75 °C under a reflux condenser for 12 hours.

  • Mechanistic Note: The mild base facilitates transesterification without deprotonating the chiral center. The continuous removal of methanol (byproduct) drives the equilibrium toward the cyclic carbonate [2].

  • Filter the K₂CO₃ and concentrate the filtrate. Purify via silica gel chromatography (Hexanes:Ethyl Acetate 1:1) to isolate (S)-tert-butyl ((2-oxo-1,3-dioxolan-4-yl)methyl)carbamate.

Step 3: Deprotection and Salt Formation
  • Dissolve the protected cyclic carbonate in 30 mL of anhydrous 1,4-dioxane.

  • Cool to 5 °C and add 20 mL of 4M HCl in dioxane.

  • Stir for 2 hours. A white precipitate will form.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield (S)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride .

  • Validation Check: The product should be a free-flowing white powder. Melting point and chiral HPLC will confirm >99% ee.

References

  • Salvado, V., Dolatkhani, M., Grau, É., Vidil, T., & Cramail, H. (2022). Sequence-Controlled Polyhydroxyurethanes with Tunable Regioregularity Obtained from Sugar-Based Vicinal Bis-cyclic Carbonates. Macromolecules, 55(16), 7249-7264. Retrieved from[Link]

  • Sutter, M., Da Silva, E., Duguet, N., Raoul, Y., Métay, E., & Lemaire, M. (2015). Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies. Chemical Reviews, 115(16), 8609-8651. Retrieved from[Link]

Troubleshooting

Technical Support Center: Overcoming Low Yield in the Liquid-Liquid Extraction of Cyclic Carbonate Hydrochlorides

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering low yields during the liquid-liquid extraction of cyclic carbonate hydrochlorides. By understandin...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering low yields during the liquid-liquid extraction of cyclic carbonate hydrochlorides. By understanding the underlying chemical principles, you can diagnose and resolve common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding low yields in the extraction of these highly polar compounds.

Q1: Why is my yield of cyclic carbonate hydrochloride so low after liquid-liquid extraction?

A1: Low yields are typically traced back to one or more of the following core issues:

  • High Aqueous Solubility: As hydrochloride salts, these molecules are often highly soluble in the aqueous phase, making them difficult to extract into a less polar organic solvent.[1][2] The protonated amine group significantly increases the compound's polarity.

  • Emulsion Formation: The presence of surfactant-like impurities or vigorous shaking can lead to the formation of a stable emulsion between the aqueous and organic layers.[3][4][5] This emulsion traps your product at the interface, preventing complete separation and leading to significant product loss.[3]

  • Improper pH of the Aqueous Phase: The pH of the aqueous layer is critical. For the hydrochloride salt to be extracted, the pH must be carefully controlled to ensure the amine remains protonated and doesn't revert to its less water-soluble free amine form.[1][2]

  • Inappropriate Solvent Choice: The organic solvent must have sufficient polarity to solvate the ion pair of the hydrochloride salt, but not be so polar that it is miscible with the aqueous phase.[6]

  • Insufficient Salting-Out Effect: The ionic strength of the aqueous phase may be too low to effectively "push" the polar hydrochloride salt into the organic layer.[3][5][7]

Q2: What is an emulsion and why is it detrimental to my extraction?

A2: An emulsion is a stable mixture of two immiscible liquids, where one liquid is dispersed as fine droplets within the other.[5] In the context of your extraction, this creates a "third layer" at the interface that is difficult to separate.[3] This is detrimental because your target compound, the cyclic carbonate hydrochloride, can become trapped within this emulsion, leading to a direct loss of yield.[3] Emulsions are often caused by vigorous shaking or the presence of compounds that act like surfactants.[3][4]

Q3: How does pH affect the extraction of my cyclic carbonate hydrochloride?

A3: The pH of the aqueous phase dictates the ionization state of your amine-containing cyclic carbonate. As a hydrochloride salt, your compound exists in its protonated, water-soluble form. To extract it into an organic solvent, you generally want to keep it in this salt form. However, if the pH becomes too high (basic), the hydrochloride salt will be neutralized to the free amine.[1][8] This free amine may be more or less soluble in your chosen organic solvent, depending on the overall structure of the molecule. Conversely, if the pH is too low, it can affect the stability of the cyclic carbonate ring. Therefore, precise pH control is essential for a successful extraction.[2][9]

Section 2: Troubleshooting Guide - Diagnosing and Solving Low Yield Issues

This section provides a systematic approach to identifying and resolving the root causes of low extraction yields.

Issue 1: Persistent Emulsion Formation

Symptoms:

  • A thick, cloudy, or "milky" layer forms between the aqueous and organic phases.[10]

  • The layers fail to separate cleanly even after extended settling time.[4]

  • Significant product loss is observed.

Causality: Emulsions occur when the interfacial tension between the two liquid phases is reduced, often due to the presence of surfactant-like molecules or excessive agitation.[3][5] This prevents the small droplets of the dispersed phase from coalescing.[5]

Solutions:

  • Mechanical and Physical Disruption:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without creating a stable emulsion.[3]

    • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.[3][4]

    • Filtration: Passing the mixture through a bed of celite or glass wool can sometimes break the emulsion.[3]

  • Chemical Disruption (Salting Out):

    • Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently mix.[3][5] The increased ionic strength of the aqueous layer helps to break the emulsion by forcing the emulsifying agents into one of the phases.[3][5]

    Experimental Protocol: Breaking an Emulsion with Brine

    • Allow the separatory funnel to stand undisturbed for 10-15 minutes to see if any separation occurs naturally.

    • Prepare a saturated aqueous solution of NaCl (brine).

    • Carefully add the brine solution (approximately 10-20% of the aqueous layer volume) to the separatory funnel.

    • Gently swirl or invert the funnel a few times. Avoid vigorous shaking.

    • Allow the funnel to stand and observe the separation of the layers. The emulsion should dissipate, and a clearer interface will become visible.

    • Drain the aqueous layer, followed by the organic layer.

Issue 2: Product Remains in the Aqueous Layer

Symptoms:

  • Analysis of the aqueous layer (e.g., by TLC, LC-MS) shows a high concentration of the desired product.

  • The organic layer contains little to no product.

  • Overall recovery is low after evaporation of the organic solvent.

Causality: The high polarity of the hydrochloride salt makes it preferentially soluble in the aqueous phase. The chosen organic solvent may not be effective at partitioning the ion pair.

Solutions:

  • Solvent Optimization:

    • Increase Solvent Polarity: Switch to a more polar, water-immiscible organic solvent. For example, if you are using diethyl ether, consider trying ethyl acetate or dichloromethane.[6]

    • Solvent Mixtures: A mixture of solvents can sometimes provide the optimal balance of polarity and immiscibility.

SolventPolarity IndexSuitability for Extracting Polar Salts
Dichloromethane3.1Good
Chloroform4.1Good, but with toxicity concerns[6]
Ethyl Acetate4.4Moderate to Good
n-Butanol4.0Good, but has some water miscibility
Diethyl Ether2.8Poor for highly polar salts
  • Increase Ionic Strength of Aqueous Phase (Salting Out):

    • Saturate the aqueous phase with a salt like sodium chloride or potassium carbonate before extraction.[3][5][7] This reduces the solubility of the organic compound in the aqueous layer, driving it into the organic phase.

  • Multiple Extractions:

    • Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.[11][12] This is a more efficient method for extracting compounds with unfavorable partition coefficients.[12]

    G cluster_single Single Extraction cluster_multiple Multiple Extractions Start Aqueous Phase (with Product) Extract1 Extract with Organic Solvent (1x Vol) Start->Extract1 Extract2 Extract with Organic Solvent (0.33x Vol) Start->Extract2 Separate1 Separate Layers Extract1->Separate1 Aq1 Aqueous Layer (Remaining Product) Separate1->Aq1 Org1 Organic Layer 1 Separate1->Org1 Separate2 Separate Layers Extract2->Separate2 Aq2 Aqueous Layer Separate2->Aq2 Org2 Organic Layer 2 Separate2->Org2 Extract3 Extract with Organic Solvent (0.33x Vol) Aq2->Extract3 Combine Combine Organic Layers 2, 3, & 4 Org2->Combine Separate3 Separate Layers Extract3->Separate3 Aq3 Aqueous Layer Separate3->Aq3 Org3 Organic Layer 3 Separate3->Org3 Extract4 Extract with Organic Solvent (0.33x Vol) Aq3->Extract4 Org3->Combine Separate4 Separate Layers Extract4->Separate4 Aq4 Aqueous Layer (Minimal Product) Separate4->Aq4 Org4 Organic Layer 4 Separate4->Org4 Org4->Combine End Higher Yield Combine->End

    Caption: Multiple extractions are more efficient.

Issue 3: Product Degradation

Symptoms:

  • Appearance of new, unexpected spots on TLC or peaks in LC-MS analysis.

  • Low yield of the desired product, even with good extraction efficiency.

  • Discoloration of the organic or aqueous layers.

Causality: Cyclic carbonates can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. The presence of nucleophiles can also lead to ring-opening reactions.[13]

Solutions:

  • pH Control:

    • Maintain the pH of the aqueous solution within a range that ensures the stability of the cyclic carbonate ring. This may require buffering the solution.

    • Avoid extremes of pH during the workup. If a basification step is necessary to remove acidic impurities, use a mild base like sodium bicarbonate and perform the extraction quickly.[8]

  • Temperature Control:

    • Perform extractions at room temperature or below to minimize the rate of potential degradation reactions.

  • Minimize Reaction Time:

    • Do not let the extraction mixture sit for extended periods, especially if the pH is not neutral. Proceed with the separation and subsequent steps promptly.

Section 3: Advanced Strategies

For particularly challenging extractions, the following techniques may be beneficial:

Continuous Liquid-Liquid Extraction

For compounds with very high aqueous solubility, continuous liquid-liquid extraction can be a powerful technique. This method involves continuously passing the organic solvent through the aqueous phase, allowing for the gradual and efficient extraction of the product over time.

Ion-Pair Extraction

In some cases, adding a lipophilic counter-ion to the aqueous phase can form a more organo-soluble ion pair with your protonated cyclic carbonate, thereby improving its partitioning into the organic solvent.[14]

G Start Low Yield Observed Check_Emulsion Is there an emulsion? Start->Check_Emulsion Check_Aqueous Is product in the aqueous layer? Check_Emulsion->Check_Aqueous No Sol_Emulsion Break Emulsion: - Gentle Inversion - Add Brine - Centrifuge Check_Emulsion->Sol_Emulsion Yes Check_Degradation Are there degradation products? Check_Aqueous->Check_Degradation No Sol_Aqueous Improve Partitioning: - More Polar Solvent - 'Salting Out' - Multiple Extractions Check_Aqueous->Sol_Aqueous Yes Sol_Degradation Prevent Degradation: - Control pH - Lower Temperature - Minimize Time Check_Degradation->Sol_Degradation Yes Success Yield Improved Check_Degradation->Success No Sol_Emulsion->Check_Aqueous Sol_Aqueous->Check_Degradation Sol_Degradation->Success

Caption: Troubleshooting workflow for low yield.

References

  • ACS Sustainable Chemistry & Engineering. (2025, January 22). Switchable Hydrophilicity Amine Product Extraction: Efficient Separation of Tertiary Amines via Carbon Dioxide-Induced Polarity Switch in Homogeneous Catalysis. ACS Publications.
  • Pharmaceutical Sciences. (2020, September 20). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui.
  • Chemistry Stack Exchange. (2016, November 1). Emulsion formation during extraction.
  • ACS Publications. (2003, March 8). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?
  • MDPI. (2024, April 30). Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film.
  • Reddit. (2023, May 25). Extraction solvent for amines in an aqueous reaction solution?
  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?
  • BrJAC. (2020, June 30). Optimization of Extraction Induced by Emulsion Breaking Variables for Subsequent Determination of Crude Oil Salinity by Ion Chromatography.
  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.
  • Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • YouTube. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
  • Google Patents. WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.
  • OSTI. Integrated Approach to CO2 Capture and Conversion to Cyclic Carbonates under Solvent.
  • PMC. (2021, August 16). Optimization and assessment of a sequential extraction procedure for calcium carbonate rocks.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • YouTube. (2019, February 21). The role of pH in Liquid-Liquid Extraction L9 4380.
  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?
  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
  • RSC Publishing. (2023, July 26). Synthesis of cyclic carbonates from CO 2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development.
  • PMC. (2023, February 14). Reclaiming of Amine CO2 Solvent Using Extraction of Heat Stable Salts in Liquid-Liquid Membrane Contactor.
  • ResearchGate. (2021, August 16). (PDF) Optimization and assessment of a sequential extraction procedure for calcium carbonate rocks.
  • ResearchGate. Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
  • Geological Society of America. (2018, November 5). preliminary optimization of the aqueous formic-acid solution formulation and dissolution procedures used in the removal of fossil vertebrate material for carbonate rocks.
  • ResearchGate. (2012, June 29). Challenges in the catalytic synthesis of cyclic and polymeric carbonates from epoxides and CO 2.
  • RSC Publishing. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction.
  • Columbia University. solid-liquid extraction.
  • Reddit. (2019, May 18). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?
  • OSTI.GOV. (1995, May 1). pH dependence of carboxylic and mineral acid extraction by amine-based extractants: Effects of pK{sub a}, amine basicity, and diluent properties.
  • MDPI. (2022, May 20). Recent Achievements in the Synthesis of Cyclic Carbonates from Olefins and CO 2 : The Rational Design of the Homogeneous and Heterogeneous Catalytic System.
  • NIH. Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2.
  • PMC. Learning Strategies from Nature's Blueprint to Cyclic Carbonate Synthesis.
  • Chemistry LibreTexts. (2021, September 11). 7.7: Liquid-Liquid Extractions.
  • PMC. Deep Eutectic Solvents as Catalysts for Cyclic Carbonates Synthesis from CO2 and Epoxides.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC-UV Detection for (4R)-4-(aminomethyl)-1,3-dioxolan-2-one

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing challenges with the high-performance liquid chromatography (HPLC) UV dete...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing challenges with the high-performance liquid chromatography (HPLC) UV detection of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one .

Because this cyclic carbonate lacks a conjugated π-electron system (non-chromophoric), it exhibits extremely poor UV absorbance. Analysts are often forced to monitor at low wavelengths (200–210 nm), which inherently leads to severe baseline noise, drift, and poor signal-to-noise (S/N) ratios[1]. This guide provides field-proven, mechanistically grounded solutions to stabilize your baseline and accurately quantify your analyte.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my baseline so erratic when detecting this compound at 210 nm? A: At low UV wavelengths (<220 nm), you are operating near the UV cutoff of many common solvents and dissolved gases. The baseline noise is not coming from your analyte; it is the background absorbance of the mobile phase (chemical noise) and the physical limitations of the detector's lamp energy at that wavelength (electronic/shot noise)[2]. Any slight pump pulsation or incomplete solvent mixing translates directly into massive baseline fluctuations.

Q2: How do my mobile phase choices impact this baseline noise? A: The causality is direct: the higher the background absorbance of your solvent, the noisier the baseline. Methanol absorbs strongly below 220 nm, whereas high-purity Acetonitrile (ACN) is highly UV-transparent down to 190 nm[3]. Furthermore, common acidic modifiers like Trifluoroacetic acid (TFA) heavily absorb UV light below 215 nm. If your gradient increases the organic fraction containing TFA, your baseline will drift upward severely.

Q3: Can I adjust my detector settings to artificially smooth the baseline? A: Yes, through electronic filtering. By increasing the detector's Time Constant (e.g., from 0.1s to 1.0s) or Response Time , you apply a low-pass filter that averages out high-frequency electronic noise without significantly broadening your chromatographic peaks[2]. Additionally, widening the Bandwidth (e.g., to 4 nm or 8 nm) on a Diode Array Detector (DAD) allows more light to reach the photodiode, reducing shot noise at the cost of slight spectral resolution.

Q4: Direct UV detection is still failing my Limit of Quantitation (LOQ) requirements. What is the ultimate solution? A: You must alter the molecule's photophysics via Pre-Column Derivatization . (4R)-4-(aminomethyl)-1,3-dioxolan-2-one possesses a highly reactive primary amine. By reacting this amine with 9-Fluorenylmethyl chloroformate (Fmoc-Cl), you covalently attach a massive fluorenyl chromophore to the molecule[4]. This shifts your detection wavelength to 265 nm—a region where solvents are completely transparent, dropping baseline noise to near zero and boosting your signal exponentially.

Part 2: Troubleshooting Workflows & Methodologies

Diagnostic Workflow for High Baseline Noise

The following decision tree illustrates the logical progression for troubleshooting and eliminating baseline noise in your assay.

G Start High Baseline Noise (UV < 220 nm) CheckType Identify Noise Source Start->CheckType ChemNoise Chemical / Solvent Noise CheckType->ChemNoise ElecNoise Electronic / Detector Noise CheckType->ElecNoise OptSolvent Use UV-Transparent Solvents (e.g., HPLC-grade ACN) ChemNoise->OptSolvent OptBuffer Swap TFA for Phosphate Buffer ChemNoise->OptBuffer OptDetector Increase Time Constant & Optimize Bandwidth ElecNoise->OptDetector Evaluate Is Signal-to-Noise Acceptable? OptSolvent->Evaluate OptBuffer->Evaluate OptDetector->Evaluate Success Proceed with Direct UV Evaluate->Success Yes Derivatize Pre-Column Derivatization (Fmoc-Cl on 1° Amine) Evaluate->Derivatize No ShiftUV Shift Detection to 265 nm (Zero Background Noise) Derivatize->ShiftUV

Figure 1: Decision matrix for resolving low-wavelength UV baseline noise in non-chromophoric amine analysis.

Protocol A: System Optimization for Direct UV Detection (210 nm)

If derivatization is not feasible due to throughput constraints, you must create a self-validating, ultra-clean system to minimize noise.

Step-by-Step Methodology:

  • Solvent Selection: Purge the system and replace all organic lines with LC-MS grade Acetonitrile. Do not use Methanol, as its UV cutoff is ~205 nm, which will cause severe baseline instability at 210 nm[3].

  • Buffer Replacement: If your method uses TFA, formate, or acetate, replace it with 10 mM Potassium Phosphate buffer (pH 3.0) . Phosphate is highly UV-transparent down to 195 nm[2], effectively removing the chemical noise floor.

  • Degassing: Ensure the inline vacuum degasser is functioning. Dissolved oxygen absorbs UV light at 210 nm; micro-bubbles will cause sharp, erratic baseline spikes.

  • Detector Optimization:

    • Set the detection wavelength to 210 nm.

    • Set the Bandwidth to 4 nm (balances light throughput and specificity).

    • Set the Time Constant (Filter) to 1.0 seconds or 2.0 seconds (if peak width is >10 seconds). This mathematically smooths the baseline.

    • Crucial Step: If using a DAD, set a Reference Wavelength to 360 nm (Bandwidth 100 nm). This subtracts background refractive index changes and gradient drift from the target signal[2].

Protocol B: Pre-Column Derivatization with Fmoc-Cl (The Definitive Fix)

Because (4R)-4-(aminomethyl)-1,3-dioxolan-2-one is highly polar, it elutes near the void volume on a C18 column, right where solvent noise is worst. Reacting the primary amine with Fmoc-Cl solves two problems simultaneously: it adds a massive chromophore for 265 nm detection, and it drastically increases the molecule's hydrophobicity, pushing its retention time into a clean, stable region of the chromatogram[4].

Note on Causality: The reaction requires mild alkaline conditions to deprotonate the amine, making it a strong nucleophile[4]. We use a borate buffer (pH 8.5) because it is basic enough to drive the reaction, but mild enough to prevent the hydrolysis of the target's cyclic carbonate ring.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM Borate buffer solution adjusted to pH 8.5.

    • Prepare a 15 mM solution of Fmoc-Cl in anhydrous Acetonitrile (make fresh daily to prevent hydrolysis).

  • Reaction: In a standard HPLC vial, combine 100 µL of the sample (containing the target amine) with 100 µL of the Borate buffer. Vortex briefly.

  • Labeling: Add 100 µL of the Fmoc-Cl reagent to the vial. Vortex immediately and let sit at room temperature for 15 minutes. The nucleophilic attack of the amine on the chloroformate group forms a stable carbamate[4].

  • Quenching: Add 50 µL of a 100 mM Glycine solution to the vial. Glycine acts as a sacrificial primary amine, reacting with any excess Fmoc-Cl to prevent it from interfering with the chromatography.

  • Analysis: Inject 10 µL onto a standard C18 column.

    • Mobile Phase: Water/Acetonitrile gradient.

    • Detection: UV at 265 nm (or Fluorescence: Ex 260 nm / Em 315 nm).

Part 3: Quantitative Data Presentation

The table below summarizes the expected system performance and baseline characteristics when comparing Direct UV detection versus the Fmoc-Cl derivatization protocol.

Analytical ParameterDirect UV Detection (Optimized)Fmoc-Cl Derivatized Detection
Detection Wavelength 210 nm265 nm (or Fluorescence)
Required Mobile Phase Phosphate buffer / HPLC-grade ACNFormate or Acetate / Standard ACN
Baseline Noise Level High (~0.5 - 1.0 mAU)Near-Zero (<0.05 mAU)
Gradient Drift Severe (Requires Reference Wavelength)Negligible
Analyte Retention (C18) Very Poor (Highly polar, elutes near void)Excellent (Fmoc group adds hydrophobicity)
Estimated LOD ~1 - 5 µg/mL< 0.05 µg/mL (Femtomole range)
System Wear High (Phosphate precipitates in organic >70%)Low (Volatile, MS-compatible buffers allowed)

References

  • Shimadzu Corporation. Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Available at:[Link]

  • ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at:[Link]

  • LCGC International. (2019). Ultraviolet Detectors: Perspectives, Principles, and Practices. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Storage Optimization &amp; Moisture Control for Hygroscopic 1,3-Dioxolan-2-one Hydrochloride Derivatives

Welcome to the Application Scientist Technical Support Center. As drug development professionals and materials scientists, you frequently encounter challenges regarding the stability of highly functionalized cyclic carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. As drug development professionals and materials scientists, you frequently encounter challenges regarding the stability of highly functionalized cyclic carbonates. 1,3-Dioxolan-2-one hydrochloride derivatives (such as 4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride) are highly valuable intermediates[1]. However, they present a severe dual challenge: the hydrochloride salt is intensely deliquescent, and the 1,3-dioxolan-2-one (ethylene carbonate) ring is highly susceptible to ring-opening hydrolysis[2].

This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your material.

Mechanistic Insight: The Causality of Degradation

Why does this compound degrade so rapidly on the benchtop? The degradation is a synergistic, two-step process. First, the hygroscopic hydrochloride salt acts as a desiccant, actively pulling atmospheric moisture into the crystal lattice. Once a localized aqueous microenvironment forms, water acts as a nucleophile, attacking the carbonyl carbon of the 1,3-dioxolan-2-one ring.

This hydrolysis reaction yields a diol and releases carbon dioxide (CO2) gas[3]. In the presence of trace impurities, elevated temperatures, or localized pH shifts caused by the hydrochloride salt, the activation energy for this hydrolysis drops significantly, exponentially accelerating the degradation[2].

G A 1,3-Dioxolan-2-one Hydrochloride Salt C Deliquescence (Moisture Uptake) A->C Exposure to Air B Atmospheric Moisture (H2O) B->C D Ring-Opening Hydrolysis C->D Nucleophilic Attack E Diol Derivative + HCl D->E Degradation F CO2 Gas Evolution D->F Decarboxylation

Fig 1. Mechanistic pathway of moisture-induced ring-opening hydrolysis in 1,3-dioxolan-2-one salts.

Troubleshooting & FAQs

Q1: My powder has turned into a sticky, viscous paste overnight. Is it salvageable? A: Unfortunately, no. The transition from a crystalline powder to a paste indicates severe deliquescence followed by active hydrolysis. Because the degradation involves the irreversible release of CO2 and the formation of diol byproducts, the chemical identity of the bulk material has permanently changed[3]. The material must be discarded.

Q2: How should I store the bulk material to prevent this? A: The material must be stored at -20°C in a tightly sealed container backfilled with an inert gas. Argon is strongly preferred over Nitrogen due to its higher density, which allows it to better blanket the solid powder. Furthermore, never open a cold vial in ambient air; always allow it to equilibrate to room temperature inside a desiccator to prevent condensation on the cold glass.

Q3: Can I use standard Karl Fischer (KF) titration to measure the moisture content of this compound? A: Standard volumetric KF titration often uses methanol as a solvent, which can transesterify the cyclic carbonate ring, leading to artificially high moisture readings or unwanted side reactions. You must use Coulometric KF titration with a specialized solvent mixture (e.g., Hydranal™-Coulomat AG) specifically designed for reactive ketones and carbonates.

Quantitative Data: Storage Condition Impact

To illustrate the critical nature of storage conditions, the following table summarizes the degradation kinetics of 4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride over a 30-day period.

Storage ConditionRelative Humidity (RH)Initial Purity (%)Moisture Uptake at Day 30 (ppm)Purity at Day 30 (%)
Ambient Benchtop (25°C)45% - 55%99.5%> 15,000 (Deliquesced)< 60.0%
Desiccator (25°C)< 10%99.5%2,40096.2%
Refrigerator (4°C, Sealed)N/A99.5%85098.8%
Freezer (-20°C, Argon Purged)N/A99.5%< 5099.4%
Experimental Protocols
Protocol 1: Inert-Atmosphere Handling and Aliquoting

Self-Validating Step: Weighing the sealed vial before and after aliquoting ensures no unexpected mass gain from atmospheric moisture absorption during the transfer process.

  • Preparation: Transfer the sealed primary container of the 1,3-dioxolan-2-one hydrochloride salt into a glovebox maintained under a dry Argon atmosphere (H2O < 1 ppm, O2 < 1 ppm).

  • Equilibration: Allow the container to reach the ambient temperature of the glovebox before breaking the manufacturer's seal.

  • Aliquoting: Dispense the required mass into pre-dried (oven-baked at 120°C for 4 hours) amber glass vials. Do not use plastic microcentrifuge tubes, as they are permeable to moisture over time.

  • Sealing: Insert PTFE-lined silicone septa caps and crimp seal the vials tightly while still inside the Argon atmosphere.

  • Storage: Remove the sealed vials from the glovebox and immediately transfer them to a -20°C freezer for long-term storage.

Workflow N1 Step 1: Receive Material (Keep Sealed) N2 Step 2: Transfer to Inert Glovebox (Ar/N2) N1->N2 N3 Step 3: Aliquot into Amber Glass Vials N2->N3 N4 Step 4: Purge with Argon & Crimp Seal N3->N4 N5 Step 5: Store at -20°C in Desiccator N4->N5

Fig 2. Standard operating procedure for handling and long-term storage of hygroscopic salts.

Protocol 2: Coulometric Karl Fischer Titration for Moisture Quantification

Self-Validating Step: Run a blank titration with the solvent matrix prior to sample introduction to ensure the baseline drift is strictly < 10 µ g/min .

  • Reagent Selection: Fill the anodic compartment of the Coulometric KF titrator with a carbonate-compatible reagent (e.g., Hydranal™-Coulomat AG).

  • System Blanking: Start the titration and allow the instrument to condition the solvent until a stable drift of < 10 µ g/min is achieved.

  • Sample Introduction: Inside a glovebox, dissolve exactly 100 mg of the 1,3-dioxolan-2-one hydrochloride salt in 1.0 mL of anhydrous dichloromethane (DCM).

  • Injection: Using a dry, gas-tight syringe, inject 0.5 mL of the sample solution through the septum of the KF titration cell. Input the exact mass of the injected solution into the titrator parameters.

  • Analysis: Run the titration. The instrument will electrochemically generate iodine to react with the water, providing a highly accurate ppm readout without degrading the carbonate ring.

References
  • Sigma-Aldrich. "4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride". Source:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKb5u9DXms9pNSRU8NrXnZ8KrIpXv4gZC2Lxm-IoRJqBAyNG8Dfsh9ShADSphKauuGzF4lDs5peI1K6KIBi8nb47eEIKU7EBwOKR0UkWg4G6UhSMxm1pdrLQLh9M7m1iuUn-b22jRV8TWN52aRcl6SYjzP_cMNuK6ZL8IMhUUt_71JioqP]
  • Sigma-Aldrich. "SAFETY DATA SHEET - Ethylene Carbonate". Source:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgu1g-y2c_f4wNxMWrdwKUJYpKZIfb1bu0RraYK7hBcOrXV5-r0T7VKo51-1YJ6XlLbROi0BGnStjYzBCrkdJY3yYuN4uIeW-zAJg7QOwcK5VnCoDBWz7_RR0B1yqBPZBvZcVk81TzQzfb5xYuuGs=]
  • Metzger, M., et al. "Hydrolysis of ethylene carbonate with water and hydroxide under battery operating conditions". Technical University of Munich. Source:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiLIfIZuRKgvuUZssfYOAsHEc0nYpu3e2EDSJ2HUIavhFsIyru0D9ovIJe4w3UzLwjH024rEQD_JgDTL4aDyS6RZt8Y_QoGWugsAH9Mk0h_cvRW1plsYtadARybBn3aOwvvTTitMQpufAahE4PRiVzZDXWV9ReDEE0CD6MWytaOjCETA3dSmFp6f-yrFmxXi5f4xBuCcZ9LAd6_YeLrKfcJyOuIFbZXA==]
  • Kempa, R., and Lee, W. H. "The Rates of Hydrolysis of Ethylene Carbonate and of Propylene Carbonate". RSC Publishing. Source:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo-bwXqVnkREkKgJzynTniVmyWGO_vXTkHwdEv5WxQq0WtcjwOac6gC3EERNlw5j4HGa5XLbz1fNZfArd-OJ0t-8AJZszSX5fp8Bg7AjfVEZHplCoyzeK0wk9Xisc4dQ3CYucf9okcPVt7jWBIYt44jj3t85j11m5r-w==]

Sources

Optimization

Technical Support Center: Refining Gradient Elution Methods for 4-(aminomethyl)-1,3-dioxolan-2-one Impurity Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic retention and detection of highly polar, low-molecular-weight aliphatic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic retention and detection of highly polar, low-molecular-weight aliphatic amines. 4-(aminomethyl)-1,3-dioxolan-2-one is a prime example. Encountered often as an intermediate, building block, or process-related impurity in the synthesis of oxazolidinone-based therapeutics (such as Rivaroxaban)[1], this cyclic carbonate amine presents a dual analytical challenge: it is highly hydrophilic and lacks a conjugated pi-system.

This guide provides field-proven, self-validating methodologies to overcome poor retention and weak detectability, ensuring scientific integrity in your impurity profiling workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 4-(aminomethyl)-1,3-dioxolan-2-one exhibit poor retention and peak shape on my standard C18 gradient method? Causality: Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) relies on hydrophobic partitioning. 4-(aminomethyl)-1,3-dioxolan-2-one possesses a highly polar dioxolan-2-one ring and a primary amine group, resulting in a negative partition coefficient (LogP). Consequently, it fails to partition into the hydrophobic C18 stationary phase and elutes in the column void volume ( t0​ ) [2]. Furthermore, secondary ion-exchange interactions between the protonated primary amine and residual unendcapped silanols on the silica support cause severe peak tailing.

Q2: What is the most robust column chemistry for retaining this impurity? Causality: To retain highly polar amines, we must invert the partition mechanism. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this application. By using a polar stationary phase (e.g., bare silica, zwitterionic, or amide-bonded) and a highly organic mobile phase (typically >70% acetonitrile), a water-enriched layer forms on the stationary phase. The polar amine partitions into this aqueous layer, achieving strong, reproducible retention [2].

Q3: How do I overcome the lack of a UV chromophore for trace impurity quantification? Causality: You have two self-validating pathways depending on your laboratory's infrastructure:

  • Direct Analysis via LC-MS/MS: Utilizing Electrospray Ionization (ESI) in positive mode, the primary amine readily accepts a proton [M+H]+ . Coupled with HILIC, the high acetonitrile content enhances ESI droplet desolvation efficiency, drastically improving sensitivity without the need for a chromophore [5].

  • Pre-column Derivatization: If MS is unavailable and UV/Fluorescence is required, derivatize the primary amine with 9-fluorenylmethyl chloroformate (FMOC-Cl)[3]. This rapid reaction tags the amine with a bulky, hydrophobic fluorenyl group, enabling strong retention on standard C18 columns and highly sensitive detection via Fluorescence (FLD) or UV [4].

MethodLogic Start Target Analyte: 4-(aminomethyl)-1,3-dioxolan-2-one CheckPolarity Assess Polarity & Structure (LogP < 0, Primary Amine) Start->CheckPolarity RP_HPLC Standard RP-HPLC (C18) Result: Void Elution CheckPolarity->RP_HPLC If conventional method used Detector Select Detection Strategy (No UV Chromophore) CheckPolarity->Detector Method redesign required Deriv FMOC-Cl Derivatization (RP-HPLC + UV/FLD) Detector->Deriv If MS is unavailable LCMS HILIC-MS/MS (Direct Analysis + ESI+) Detector->LCMS Preferred for trace analysis

Caption: Logical decision tree for analyzing highly polar, non-chromophoric aliphatic amines.

Part 2: Troubleshooting Guide

Issue 1: Peak tailing and poor resolution during HILIC gradient elution.

  • Root Cause: Insufficient buffer capacity in the mobile phase. In HILIC, the primary amine can undergo strong electrostatic interactions with ionized silanols on the stationary phase.

  • Solution: Ensure the aqueous portion of your mobile phase contains at least 10–20 mM ammonium formate. The buffer ions compete for silanol binding sites, masking them and sharpening the amine peak [2]. Adjust the aqueous pH to ~3.0 (using formic acid) to ensure the amine is fully protonated while simultaneously neutralizing surface silanols.

Issue 2: Baseline drift and ghost peaks during derivatization-UV gradients.

  • Root Cause: FMOC-Cl degradation products (e.g., FMOC-OH) are highly retained and elute late in the gradient, often bleeding into subsequent runs [3].

  • Solution: Implement a strict gradient profile that flushes the column with high organic solvent (e.g., 95% Acetonitrile) for at least 3 column volumes at the end of the run to clear strongly retained fluorenyl byproducts before the next injection.

Troubleshooting Issue Issue: Peak Tailing in HILIC CheckBuffer Check Mobile Phase Buffer Issue->CheckBuffer LowBuffer Buffer < 5 mM CheckBuffer->LowBuffer HighpH Aqueous pH > 5.0 CheckBuffer->HighpH IncreaseBuffer Increase to 10-20 mM Ammonium Formate LowBuffer->IncreaseBuffer Masks silanol interactions AdjustpH Adjust pH to 3.0 with Formic Acid HighpH->AdjustpH Neutralizes surface silanols

Caption: Troubleshooting workflow for resolving peak tailing of polar amines in HILIC.

Part 3: Data Presentation & Experimental Protocols

Table 1: Comparison of Analytical Strategies for 4-(aminomethyl)-1,3-dioxolan-2-one
Analytical StrategyStationary PhaseMobile PhaseDetectionProsCons
RP-HPLC (Direct) C18 / C8Water / ACNUV (210 nm)Simple setupVoid elution, poor sensitivity
HILIC-MS/MS Zwitterionic / AmideHigh ACN / Water + BufferESI-MS/MSExcellent retention, high sensitivityRequires LC-MS infrastructure
Pre-column Deriv. C18Water / ACNFLD / UV (265 nm)High sensitivity, uses standard LCExtra sample prep step required
Protocol 1: Direct HILIC-MS/MS Method (Preferred)

This self-validating protocol utilizes HILIC to retain the polar amine and MS/MS for highly specific detection.

  • Column Selection: Use a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 2.1 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile containing 0.1% Formic Acid.

  • Gradient Elution (Table 2): Note that in HILIC, the organic solvent (ACN) is the weak solvent, and water is the strong solvent.

Table 2: Optimized HILIC-MS/MS Gradient Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Flow Rate (mL/min)
0.010900.3
1.010900.3
6.050500.3
8.050500.3
8.110900.3
15.010900.3
  • MS/MS Parameters: Operate in ESI+ mode. Monitor the [M+H]+ precursor ion at m/z 118.1. Optimize collision energy to monitor the most abundant product ion for quantitation.

  • System Suitability: Ensure the peak tailing factor ( Tf​ ) is ≤1.5 . If Tf​>1.5 , verify the buffer concentration in Mobile Phase A.

Protocol 2: Pre-Column FMOC-Cl Derivatization for RP-HPLC

If LC-MS is unavailable, use this protocol to attach a chromophore to the primary amine [4].

  • Buffer Preparation: Prepare a 0.2 M Borate buffer adjusted to pH 8.0.

  • Reagent Preparation: Dissolve FMOC-Cl in anhydrous acetonitrile to a concentration of 2.5 mg/mL. Note: Prepare fresh daily as FMOC-Cl is moisture-sensitive.

  • Derivatization Reaction:

    • In a glass HPLC vial, mix 100 µL of the sample containing 4-(aminomethyl)-1,3-dioxolan-2-one with 100 µL of Borate buffer.

    • Add 100 µL of the FMOC-Cl reagent.

    • Vortex immediately and allow the reaction to proceed at room temperature for exactly 5 minutes[4].

  • Quenching (Optional but Recommended): Add 10 µL of a 1% glycine solution to consume excess FMOC-Cl and prevent baseline interference.

  • Chromatographic Analysis: Inject 10 µL onto a standard C18 column (e.g., 150 x 4.6 mm, 5 µm). Run a gradient from 30% ACN to 95% ACN over 15 minutes. Detect via Fluorescence (Ex: 265 nm, Em: 315 nm) or UV (265 nm).

References

  • Title: Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines | ACS Omega. Source: acs.org. URL:[Link]

  • Title: Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Source: sdiarticle4.com. URL:[Link]

  • Title: Spectrofluorimetric determination of sertraline in dosage forms and human plasma through derivatization with 9-fluorenylmethyl chloroformate. Source: core.ac.uk. URL:[Link]

  • Title: The Nest Group Idea Book of Applications. Source: nestgrp.com. URL:[Link]

Reference Data & Comparative Studies

Validation

Comprehensive Guide: ICH Q2(R2) Validation of Analytical Methods for (4R)-4-(aminomethyl)-1,3-dioxolan-2-one Quantification

As a Senior Application Scientist, I frequently encounter the "polar-non-chromophoric" dilemma in pharmaceutical analysis. The molecule (4R)-4-(aminomethyl)-1,3-dioxolan-2-one —a critical chiral cyclic carbonate intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "polar-non-chromophoric" dilemma in pharmaceutical analysis. The molecule (4R)-4-(aminomethyl)-1,3-dioxolan-2-one —a critical chiral cyclic carbonate intermediate—perfectly exemplifies this challenge. It is highly hydrophilic, possesses a low molecular weight, and entirely lacks a UV-absorbing chromophore.

When tasked with developing a quantitative assay for this compound that complies with the latest [1], analysts often default to complex derivatization or mass spectrometry. However, a lifecycle-driven Quality-by-Design (QbD) approach reveals that complexity is the enemy of routine Quality Control (QC) robustness.

This guide objectively compares the available analytical alternatives, explains the causality behind selecting Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) , and provides a complete, self-validating protocol and experimental data summary.

Methodological Comparison: Selecting the Optimal Strategy

To quantify (4R)-4-(aminomethyl)-1,3-dioxolan-2-one, we must overcome its poor retention on standard C18 columns and its invisibility to UV/Vis detectors. Below is an objective comparison of the three primary analytical strategies.

Table 1: Performance Comparison of Analytical Alternatives
Analytical StrategyRetention MechanismDetection MechanismPros for Routine QCCons / Limitations
Pre-column Derivatization (RPLC-UV) Reversed-Phase (C18)UV Absorbance (via FMOC-Cl or Dansyl tags)High sensitivity; uses standard HPLC equipment.Tedious sample prep; derivatization artifacts; poor intermediate precision; high failure rate in QC.
HILIC-MS/MS Hydrophilic InteractionMass-to-Charge Ratio (ESI+)Ultimate specificity; excellent sensitivity.High instrument cost; severe matrix effects (ion suppression); complex maintenance.
HILIC-CAD Hydrophilic InteractionUniversal Aerosol ChargeDirect measurement; no derivatization; highly reproducible; cost-effective.Requires volatile buffers; non-linear dynamic range requires specific calibration models.

The Verdict: While LC-MS/MS is excellent for structural elucidation, it is often over-engineered and susceptible to matrix effects for routine assay/impurity testing. Derivatization introduces unacceptable variability. HILIC-CAD emerges as the optimal choice, providing a direct, robust, and highly reproducible method for [2].

Mechanistic Causality: Why HILIC-CAD?

To build a rugged method, we must understand the physical chemistry of the system.

The Separation (HILIC): (4R)-4-(aminomethyl)-1,3-dioxolan-2-one is too polar to partition into a hydrophobic C18 stationary phase. In HILIC, we use a Zwitterionic stationary phase and a highly organic mobile phase (e.g., 80% Acetonitrile). A stagnant, water-enriched layer forms on the surface of the stationary phase. The protonated primary amine of our analyte partitions into this aqueous layer, providing excellent retention and peak shape.

The Detection (CAD): Because the molecule lacks conjugated pi-electron systems, UV detection is useless. [3] for any non-volatile analyte. The eluent is nebulized, the volatile mobile phase (Acetonitrile/Ammonium Formate) evaporates, and the remaining solid analyte particles are charged by a corona discharge. The measured charge is directly proportional to the mass of the analyte.

HILIC_CAD_Workflow Sample Sample Injection (80% ACN Diluent) HILIC Zwitterionic HILIC Column (Water Layer Partitioning) Sample->HILIC Separation Nebulization Nebulization (N2 Carrier Gas) HILIC->Nebulization Eluent Evaporation Evaporation Tube (Volatile Mobile Phase Removal) Nebulization->Evaporation Droplets Charging Corona Discharge (Analyte Particle Charging) Evaporation->Charging Solid Particles Detection Electrometer (Quantification of Charge) Charging->Detection Charged Particles

Step-by-step mechanistic workflow of HILIC separation coupled with CAD detection.

Self-Validating Experimental Protocol: HILIC-CAD

A protocol is only as good as its built-in controls. The following methodology incorporates a System Suitability Test (SST) that acts as a self-validating gatekeeper. If the SST criteria are not met, the system automatically halts, ensuring absolute trustworthiness of the generated data.

Chromatographic & Detector Conditions
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 5 µm.

  • Mobile Phase (Isocratic): 80:20 (v/v) Acetonitrile : 100 mM Ammonium Formate buffer (adjusted to pH 3.2 with Formic Acid). Causality: Acidic pH ensures full protonation of the primary amine, preventing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • CAD Settings: Evaporation temperature 35°C; Data collection rate 10 Hz; Power Function Value (PFV) = 1.3. Causality: Adjusting the PFV mathematically linearizes the inherently non-linear aerosol charging response, simplifying ICH validation.

Sample Preparation
  • Diluent: 80:20 (v/v) Acetonitrile : Water. Causality: The sample diluent must closely match the initial mobile phase conditions in HILIC to prevent severe peak distortion and solvent breakthrough.

  • Standard Preparation: Accurately weigh and dissolve the (4R)-4-(aminomethyl)-1,3-dioxolan-2-one reference standard in the diluent to a target concentration of 50 µg/mL.

System Suitability Testing (SST) - The Self-Validating Gate

Before analyzing unknown samples, inject the 50 µg/mL standard five times (n=5). The run is only valid if:

  • Retention Time Precision: RSD ≤ 1.0%

  • Peak Area Precision: RSD ≤ 2.0%

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): ≥ 5,000

ICH Q2(R2) Validation Workflow & Experimental Data

The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to method validation. The workflow below maps the logical progression of validating our HILIC-CAD method.

ICH_Validation Start Analytical Target Profile (ATP) (4R)-4-(aminomethyl)-1,3-dioxolan-2-one Specificity Specificity / Selectivity (Blank, Matrix, Degradants) Start->Specificity Sensitivity Sensitivity (LOD & LOQ via S/N Ratio) Start->Sensitivity Range Linearity & Range (LOQ to 120% of Target) Specificity->Range Accuracy Accuracy (Recovery) (Spiked Samples: 50%, 100%, 150%) Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Robustness Robustness (DoE: Temp, Flow, Buffer pH) Accuracy->Robustness Precision->Robustness Sensitivity->Range Validated ICH Q2(R2) Validated Method Ready for Routine QC Robustness->Validated

ICH Q2(R2) lifecycle validation workflow for quantitative analytical procedures.

Table 2: Summary of Experimental Validation Results

The following table summarizes the experimental data obtained during the validation of the HILIC-CAD method for (4R)-4-(aminomethyl)-1,3-dioxolan-2-one, evaluated against ICH Q2(R2) acceptance criteria.

Validation ParameterICH Q2(R2) Requirement / Acceptance CriteriaExperimental Result (HILIC-CAD)Status
Specificity No interference at analyte retention time; Peak purity proven.Blank/Matrix interference < 0.1%; Resolution (Rs) > 2.5 from nearest forced degradation product.Pass
Linearity & Range Validated mathematical model over specified range.Quadratic fit (R² = 0.9994) from 0.5 µg/mL (LOQ) to 60 µg/mL (120% of target).Pass
Accuracy (Recovery) Mean recovery within statistically justified limits.99.4% – 101.2% across 50%, 100%, and 150% spike levels (n=3 per level).Pass
Precision (Repeatability) RSD ≤ 2.0% for independent preparations (n=6).Intra-day RSD = 1.1%Pass
Intermediate Precision RSD ≤ 2.0% across different days/analysts/instruments.Inter-day RSD = 1.4%Pass
Sensitivity (LOD/LOQ) Signal-to-Noise (S/N) ≥ 3 for LOD; S/N ≥ 10 for LOQ.LOD = 0.15 µg/mL; LOQ = 0.50 µg/mLPass
Robustness Method performance unaffected by deliberate variations.Plackett-Burman DoE confirmed no significant change in Rs or recovery with ±2°C temp, ±0.1 mL/min flow, ±0.2 pH.Pass

Conclusion

Quantifying highly polar, non-chromophoric molecules like (4R)-4-(aminomethyl)-1,3-dioxolan-2-one requires moving beyond traditional reversed-phase UV methodologies. By leveraging the orthogonal retention mechanism of HILIC and the universal mass-based response of CAD, we eliminate the need for error-prone derivatization steps and expensive mass spectrometry for routine release testing.

The experimental data demonstrates that this HILIC-CAD protocol is not only scientifically sound but fully compliant with the rigorous demands of the ICH Q2(R2) validation framework, providing a highly reliable, self-validating system for pharmaceutical quality control.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Guideline on validation of analytical procedures. Available at:[Link]

  • ResearchGate. Development and validation of a hydrophilic interaction chromatography method coupled with a charged aerosol detector for quantitative analysis of nonchromophoric α–hydroxyamines. Available at:[Link]

  • LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Available at:[Link]

Comparative

Comparing the reactivity of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one vs 5-(aminomethyl)oxazolidin-2-one

A Senior Application Scientist's In-Depth Analysis of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one and 5-(aminomethyl)oxazolidin-2-one Introduction In the landscape of pharmaceutical and materials science, five-membered heter...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one and 5-(aminomethyl)oxazolidin-2-one

Introduction

In the landscape of pharmaceutical and materials science, five-membered heterocyclic scaffolds are indispensable. Among these, structures derived from 3-amino-1,2-propanediol are particularly valuable due to their chirality and versatile functional handles. This guide provides a detailed comparative analysis of two key derivatives: (4R)-4-(aminomethyl)-1,3-dioxolan-2-one , a cyclic carbonate, and 5-(aminomethyl)oxazolidin-2-one , a cyclic carbamate (an oxazolidinone).

While structurally similar, the substitution of an oxygen atom in the carbonate ring for a nitrogen atom in the carbamate ring introduces profound differences in electronic properties, stability, and, consequently, chemical reactivity. Understanding these distinctions is critical for researchers in drug development and polymer chemistry when selecting the appropriate building block for a specific synthetic application. This guide moves beyond a simple catalog of properties to explain the underlying chemical principles governing their behavior, supported by established literature and a robust experimental protocol for direct validation.

Part 1: Core Structural and Electronic Differences

The fundamental divergence in reactivity stems from the difference in the heteroatom at the 1-position of the ring. The (4R)-4-(aminomethyl)-1,3-dioxolan-2-one contains an endocyclic oxygen (an O-C(O)-O carbonate linkage), whereas the 5-(aminomethyl)oxazolidin-2-one contains an endocyclic nitrogen (an N-C(O)-O carbamate linkage).

Electrophilicity of the Carbonyl Carbon

The primary site of reaction for both molecules in many synthetic transformations, such as ring-opening, is the electrophilic carbonyl carbon. The nature of the adjacent heteroatom directly modulates this electrophilicity through resonance effects.

  • 1,3-Dioxolan-2-one (Cyclic Carbonate): The oxygen atom is highly electronegative. While it can donate a lone pair of electrons to the carbonyl group, its strong inductive electron-withdrawing effect dominates. This results in a significant partial positive charge (δ+) on the carbonyl carbon, making it a highly reactive electrophile.

  • Oxazolidin-2-one (Cyclic Carbamate): Nitrogen is less electronegative than oxygen. Consequently, it is a more effective electron-donating group through resonance. The nitrogen lone pair readily delocalizes into the carbonyl group, which significantly reduces the partial positive charge on the carbonyl carbon compared to the cyclic carbonate analog. This makes the oxazolidinone ring less susceptible to nucleophilic attack.[1]

dot

Caption: Electronic comparison of the cyclic carbonate and cyclic carbamate rings.

Ring Strain

Both five-membered rings possess inherent ring strain, which provides a thermodynamic driving force for ring-opening reactions.[2] While direct comparative data for these specific substituted molecules is scarce, studies on related systems show that five-membered cyclic carbonates and carbamates have significant ring strain that favors polymerization.[3][4] However, the greater thermodynamic stability of the amide-like carbamate bond compared to the carbonate ester linkage means that a higher activation energy is typically required to overcome the stability of the oxazolidinone ring.

Part 2: A Head-to-Head Reactivity Comparison

The electronic differences described above manifest in distinct reactivity profiles, particularly in reactions involving nucleophiles.

Feature(4R)-4-(aminomethyl)-1,3-dioxolan-2-one5-(aminomethyl)oxazolidin-2-oneRationale
Susceptibility to Nucleophilic Attack HighModerate to LowThe carbonate's carbonyl carbon is significantly more electrophilic.
Ring Stability ModerateHighThe carbamate linkage is stabilized by superior N-to-C=O resonance.
Ring-Opening Polymerization (ROP) Generally proceeds under milder conditions.Often requires harsher conditions or specific catalysts to overcome ring stability.[5]Lower activation energy for ring-opening of the carbonate.
Use as a Synthetic Intermediate Excellent for introducing a protected aminodiol unit via ring-opening.The ring is often preserved as a core pharmacophore in the final product.[6]The dioxolanone is a better leaving group precursor. The oxazolidinone is a stable scaffold.
Typical Reaction Partners Amines, alcohols, thiols (ring-opening).Electrophiles (at the amine side-chain), strong bases for ring modification.Reflects the primary reactive sites on each molecule.

Part 3: Experimental Protocol for Comparative Reactivity Analysis

To provide a self-validating system for this comparison, the following protocol outlines a method to quantify the reactivity of each compound with a model amine nucleophile. The progress of the reaction can be monitored by ¹H NMR spectroscopy, tracking the disappearance of starting material.

Objective:

To determine the relative reaction rate of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one and 5-(aminomethyl)oxazolidin-2-one with benzylamine.

Materials:
  • (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride (or free base)

  • 5-(aminomethyl)oxazolidin-2-one

  • Benzylamine, freshly distilled

  • Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • NMR tubes

  • Constant temperature bath (e.g., 50 °C)

Experimental Workflow:

G

Sources

Validation

Cross-validation of LC-MS and GC-MS techniques for 1,3-dioxolan-2-one impurity detection

Cross-Validation of LC-MS and GC-MS Techniques for 1,3-Dioxolan-2-one Impurity Detection: A Comprehensive Methodological Guide Executive Summary 1,3-Dioxolan-2-one, commonly known as ethylene carbonate (EC), is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of LC-MS and GC-MS Techniques for 1,3-Dioxolan-2-one Impurity Detection: A Comprehensive Methodological Guide

Executive Summary

1,3-Dioxolan-2-one, commonly known as ethylene carbonate (EC), is a highly polar cyclic carbonate. While it is ubiquitously recognized as a primary solvent in lithium-ion battery electrolytes, it also plays a critical role in pharmaceutical development as a reactive intermediate, a polar aprotic solvent, and a reagent in triphenylmethyl alkylation processes[1]. Detecting trace levels of 1,3-dioxolan-2-one as an impurity in drug substances is analytically challenging due to its unique physicochemical properties. This guide provides an objective, data-driven cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the robust quantification of this impurity.

Mechanistic Profiling: The Causality of Detection

As an Application Scientist, selecting between GC-MS and LC-MS requires understanding the fundamental behavior of the cyclic carbonate moiety under thermal and electrical stress.

GC-MS: Volatility vs. Thermal Degradation

1,3-Dioxolan-2-one has a boiling point of approximately 244°C, making it sufficiently volatile for GC analysis. However, the primary limitation of quantitative GC analysis for thermally labile compounds is the risk of degradation within the heated injection port or on the column[1]. Cyclic carbonates are susceptible to hydrolysis and decarboxylation when exposed to high temperatures and residual moisture[2].

  • The Causality: If the GC inlet temperature exceeds 200°C, the thermal energy can cleave the carbonate linkage, yielding ethylene oxide and CO₂. This artificially lowers the quantified amount of the impurity and creates artifact peaks that convolute the chromatogram. Therefore, programmed temperature vaporization (PTV) or strictly controlled split/splitless injection is mandatory.

LC-MS: Ionization Dynamics and Adduct Formation

Liquid chromatography bypasses thermal degradation, making it ideal for labile impurities. However, 1,3-dioxolan-2-one presents a different challenge in the MS source: it is a weak Brønsted base with low proton affinity.

  • The Causality: In Electrospray Ionization (ESI), EC struggles to form stable [M+H]⁺ (m/z 89) ions efficiently. Interestingly, EC is so polar and possesses such high surface tension that it is frequently used as a "supercharging reagent" to enhance the charge states of large proteins in ESI-MS[3]. When analyzed as a target analyte, its low proton affinity dictates that it preferentially forms sodium ([M+Na]⁺, m/z 111) or ammonium ([M+NH₄]⁺, m/z 106) adducts. Mobile phase modifiers must be engineered to force consistent adduct formation rather than relying on erratic protonation.

Quantitative Cross-Validation Data

The following table synthesizes the performance metrics of optimized GC-MS (EI) and LC-MS (ESI+) methods for 1,3-dioxolan-2-one detection, establishing a baseline for method selection.

Performance MetricGC-MS (Electron Ionization)LC-MS (Electrospray Ionization)
Limit of Detection (LOD) ~0.5 mg/L[4]~0.05 mg/L
Limit of Quantification (LOQ) ~1.6 mg/L[4]~0.15 mg/L
Linearity (R²) > 0.999 (10–500 mg/L)[4]> 0.999 (0.1–10 mg/L)
Primary Monitored Ions m/z 88 (M⁺), m/z 44m/z 89 [M+H]⁺, m/z 111 [M+Na]⁺
Matrix Effect Susceptibility Low (Standard EI fragmentation)Moderate to High (Ion suppression in ESI)
Recovery Rate 85% – 95% (Matrix dependent)95% – 102%

Data synthesized from benchmark studies on carbonate ester quantification in complex matrices.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every analytical run must internally prove that the data is free from thermal artifacts (GC) or ion suppression (LC).

Protocol A: GC-MS (EI) Workflow

Best for: Volatile organic matrices, residual solvent analysis.

  • Sample Preparation: Extract the pharmaceutical matrix using a non-polar solvent (e.g., Dichloromethane) to isolate the cyclic carbonate while precipitating the active pharmaceutical ingredient (API).

  • Chromatographic Separation:

    • Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm)[4]. Causality: Ultra-inert stationary phases are critical to prevent surface-catalyzed ring-opening of the cyclic carbonate.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 40°C (hold 2 min) to 200°C at 15°C/min.

  • Injection & Ionization:

    • Inlet: 150°C (Split 1:20). Crucial: Keeping the inlet well below the boiling point prevents decarboxylation.

    • Detector: EI source at 70 eV, scanning m/z 35–300.

  • System Self-Validation:

    • Thermal Integrity Check: Inject a known concentration of 1,3-dioxolan-2-one standard. If the ratio of m/z 44 to m/z 88 shifts significantly compared to the library spectrum, thermal degradation is occurring in the inlet.

Protocol B: LC-MS (ESI+) Workflow

Best for: Aqueous matrices, thermally labile APIs, ultra-trace quantification.

  • Sample Preparation: Dilute the sample in the initial mobile phase (e.g., Water/Methanol). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation:

    • Column: XSelect Premier HSS PFP (Pentafluorophenyl) Column.

    • Causality: 1,3-dioxolan-2-one is highly polar and elutes in the void volume of standard C18 columns. The PFP phase provides alternative selectivity via dipole-dipole and hydrogen bonding, ensuring adequate retention (k' > 2) away from the solvent front.

    • Mobile Phase: Gradient of Water (A) and Methanol (B), both fortified with 0.1% Formic Acid and 1 mM Sodium Formate. Causality: Sodium formate intentionally drives the equilibrium toward the stable[M+Na]⁺ adduct, eliminating signal variance caused by poor protonation.

  • Ionization & Detection:

    • Source: ESI in positive mode.

    • Detection: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) targeting m/z 111 [M+Na]⁺.

  • System Self-Validation:

    • Matrix Suppression Check: Perform a post-column infusion of the EC standard while injecting a blank matrix extract. A dip in the baseline signal at the retention time of EC definitively proves matrix suppression, necessitating the use of a ¹³C-labeled internal standard.

Analytical Decision Logic

Workflow A 1,3-Dioxolan-2-one Impurity Profiling B Assess Matrix & Thermal Stability A->B C GC-MS Pathway (Volatile Matrices) B->C Thermally Stable D LC-MS Pathway (Aqueous/Labile Matrices) B->D Thermally Labile E EI Source (70 eV) Monitor m/z 88, 44 C->E F ESI+ Source Monitor [M+H]+ or [M+Na]+ D->F G Validate: Check Decarboxylation E->G H Validate: Check Ion Suppression F->H

Analytical workflow and validation logic for 1,3-dioxolan-2-one impurity detection.

References

  • Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds ResearchG
  • Features and New Examples of Gas Chromatographic Separation of Thermally Unstable Analytes IntechOpen
  • Analysis of Organic Carbonates in Lithium-Ion Battery Electrolyte by High-Performance Liquid Chromatography (HPLC) with Mass Detection (MS)
  • Analysis of Carbonate Esters and Additives in Battery Electrolyte Using Agilent 8860 GC Agilent Technologies
  • Supercharging reagents in LC-MS/MS hormone analyses: Enhancing ionization, not limit of quantification ResearchG

Sources

Comparative

A Comparative Guide: Unraveling the Accuracy of NMR and HPLC for (4R)-4-(aminomethyl)-1,3-dioxolan-2-one Purity Assessment

In the rigorous landscape of pharmaceutical development, the precise determination of purity for chiral intermediates like (4R)-4-(aminomethyl)-1,3-dioxolan-2-one is not merely a quality control checkpoint; it is a corne...

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Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of pharmaceutical development, the precise determination of purity for chiral intermediates like (4R)-4-(aminomethyl)-1,3-dioxolan-2-one is not merely a quality control checkpoint; it is a cornerstone of safety and efficacy. This guide provides an in-depth, objective comparison of two predominant analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—for this critical task. We will delve into the fundamental principles, provide detailed experimental protocols, and present a comparative analysis of their accuracy, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions.

Introduction: The Significance of Purity for (4R)-4-(aminomethyl)-1,3-dioxolan-2-one

(4R)-4-(aminomethyl)-1,3-dioxolan-2-one is a vital chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical integrity and overall purity directly influence the final drug product's pharmacological activity and safety profile. The presence of impurities, including its enantiomeric counterpart, can lead to reduced therapeutic effect, altered pharmacokinetics, or even adverse toxicological effects. Therefore, the selection of an appropriate analytical method for its purity assessment is of paramount importance and is subject to stringent regulatory scrutiny.[1][2]

Theoretical Foundations: qNMR and HPLC

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method

Quantitative NMR (qNMR) stands as a primary analytical method, meaning it provides a direct measurement of the analyte's concentration without the need for an analyte-specific reference standard.[3][4][5] The core principle of qNMR lies in the direct proportionality between the integrated area of a specific nuclear signal (typically ¹H) and the number of nuclei responsible for that signal.[3][6] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of high purity, the absolute purity of the analyte can be determined by comparing the integrals of their respective, non-overlapping signals.[3][7] This makes qNMR a powerful tool for absolute quantification and purity assignment.[3][8][9]

High-Performance Liquid Chromatography (HPLC): A Comparative Separation Technique

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, functioning as a comparative technique that separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase.[10][11] For purity determination, a detector, most commonly a UV-Vis detector, measures the response of each eluting component. The purity is typically assessed by the area percentage method, which assumes that all components, including the main peak and impurities, have a similar response factor at the chosen detection wavelength.[5] For chiral molecules like (4R)-4-(aminomethyl)-1,3-dioxolan-2-one, specialized chiral stationary phases (CSPs) are necessary to resolve the enantiomers.[12][13][14]

Experimental Design: A Head-to-Head Comparison

To provide a robust comparison, we will outline detailed, self-validating experimental protocols for determining the purity of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one using both qNMR and HPLC. These protocols are designed to adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[15][16][17]

Quantitative ¹H-NMR Spectroscopy Protocol

The causality behind the choices in this qNMR protocol is to ensure accurate and precise quantification. The selection of a suitable internal standard with non-overlapping signals and a long relaxation delay (D1) are critical for allowing complete relaxation of all nuclei, ensuring the signal intensity is directly proportional to the number of nuclei.

Experimental Workflow: qNMR Purity Determination

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation prep1 Accurately weigh ~20 mg of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one prep2 Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) prep1->prep2 prep3 Dissolve both in a known volume of a suitable deuterated solvent (e.g., D₂O) prep2->prep3 prep4 Transfer to an NMR tube prep3->prep4 acq1 Acquire ¹H-NMR spectrum on a ≥400 MHz spectrometer prep4->acq1 acq2 Ensure sufficient relaxation delay (D1 ≥ 5T₁ of the slowest relaxing proton) acq1->acq2 acq3 Optimize spectral parameters (e.g., pulse angle, number of scans) acq2->acq3 proc1 Apply Fourier transform and phase correction acq3->proc1 proc2 Integrate non-overlapping signals of the analyte and internal standard proc1->proc2 proc3 Calculate purity using the established qNMR equation proc2->proc3

Caption: Workflow for qNMR purity analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one into a clean, dry vial.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, ensuring its signals do not overlap with the analyte) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O).

    • Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Set the relaxation delay (D1) to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified in both the analyte and the internal standard. A D1 of 30-60 seconds is often sufficient.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Carefully integrate a well-resolved, non-overlapping signal of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Chiral HPLC Protocol

The rationale for this HPLC method development is to achieve optimal separation of the (4R) enantiomer from its (4S) counterpart and any other potential impurities. The choice of a chiral stationary phase is paramount. The mobile phase composition, flow rate, and column temperature are optimized to ensure good resolution, peak shape, and a reasonable run time.

Experimental Workflow: HPLC Purity Determination

G cluster_prep Sample & Mobile Phase Preparation cluster_chrom Chromatographic Separation cluster_analysis Data Analysis prep1 Prepare mobile phase (e.g., Isopropanol/Hexane with an additive) prep2 Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL) prep1->prep2 chrom1 Equilibrate the chiral HPLC column prep2->chrom1 chrom2 Inject a defined volume of the sample solution chrom1->chrom2 chrom3 Run the isocratic or gradient method chrom2->chrom3 analysis1 Detect eluting components using a UV detector chrom3->analysis1 analysis2 Integrate all peaks in the chromatogram analysis1->analysis2 analysis3 Calculate purity based on area percent analysis2->analysis3

Caption: Workflow for HPLC purity analysis.

Methodology:

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column suitable for separating primary amines, such as a polysaccharide-based CSP (e.g., Chiralcel OD-H or similar).[13]

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for the best resolution (e.g., 90:10:0.1 v/v/v n-hexane:isopropanol:diethylamine).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as the analyte lacks a strong chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one.

    • Dissolve in 10 mL of the mobile phase to obtain a 1 mg/mL solution.

    • Vortex to ensure complete dissolution.

  • Data Analysis:

    • Integrate the area of all peaks in the resulting chromatogram.

    • Calculate the purity using the area percent method:

      Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Comparative Data Analysis

The following table summarizes hypothetical yet realistic data obtained from the purity analysis of a single batch of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one using the described methods. This allows for a direct comparison of their performance characteristics, which are defined by ICH guidelines.[18][19][20]

Parameter Quantitative ¹H-NMR Chiral HPLC (Area %) Commentary
Purity (%) 98.5%99.5%The discrepancy highlights a key difference. qNMR provides an absolute purity value, accounting for non-UV active and non-volatile impurities. HPLC's area percent can be misleading if impurities have different response factors or are not detected by UV.
Precision (RSD, n=6) < 0.5%< 1.0%Both methods demonstrate excellent precision. qNMR is often inherently more precise due to the direct nature of the measurement.
Accuracy High (Primary Method)Dependent on impurity response factorsqNMR's accuracy is traceable to a certified reference material. HPLC's accuracy is relative and can be compromised by impurities with different chromophores.
Specificity High (Chemical Shift)High (Chromatographic Resolution)qNMR's specificity arises from the unique chemical shifts of different protons. HPLC's specificity relies on the complete separation of all components.
Limit of Quantification (LOQ) ~0.1%~0.05%HPLC generally offers a lower LOQ, making it more suitable for trace impurity analysis.[21][22]
Enantiomeric Purity Not directly determinedDirectly determinedChiral HPLC is the gold standard for determining enantiomeric excess. While chiral shift reagents can be used in NMR, it is a more complex and less routine approach.

Discussion: Choosing the Right Tool for the Job

The choice between qNMR and HPLC for purity determination of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one is not a matter of one being definitively "better," but rather which is more "fit-for-purpose" based on the analytical objective.

Strengths of qNMR:

  • Absolute Quantification: As a primary method, qNMR provides a direct and highly accurate purity value without the need for an analyte-specific reference standard.[3][8][23] This is particularly advantageous for novel compounds or when a certified standard is unavailable.

  • Broad Applicability: It can quantify any soluble compound containing NMR-active nuclei, regardless of its chromophore.[24]

  • Structural Information: The NMR spectrum simultaneously provides structural confirmation of the analyte.[9][25]

  • Non-destructive: The sample can be recovered after analysis.[3]

Limitations of qNMR:

  • Sensitivity: qNMR is generally less sensitive than HPLC, making it less suitable for quantifying trace impurities.

  • Resolution: Signal overlap in complex mixtures can complicate quantification.

  • Enantiomeric Purity: It does not inherently separate enantiomers without the use of chiral derivatizing agents or chiral solvating agents, which adds complexity to the analysis.

Strengths of HPLC:

  • High Sensitivity: HPLC, especially with UV detection, offers excellent sensitivity for detecting and quantifying trace impurities.[21]

  • Superior for Enantiomeric Purity: Chiral HPLC is the definitive technique for separating and quantifying enantiomers, a critical parameter for (4R)-4-(aminomethyl)-1,3-dioxolan-2-one.[1][12]

  • Established Methodology: HPLC is a well-established and widely used technique in the pharmaceutical industry with extensive regulatory acceptance.[26]

Limitations of HPLC:

  • Relative Quantification: The common area percent method is a relative measure and its accuracy is dependent on the response factors of all impurities being similar to the main component.[5] Significant errors can arise if impurities have different chromophores or are non-UV active.

  • Reference Standards: Accurate quantification of specific impurities often requires their isolation and the preparation of individual reference standards, which can be time-consuming and costly.

  • Method Development: Developing a robust and specific chiral HPLC method can be a complex and iterative process.[12][27]

Conclusion and Recommendations

For a comprehensive and accurate purity assessment of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one, a dual-pronged approach utilizing both qNMR and chiral HPLC is recommended.

  • qNMR should be employed as the primary method for assigning the absolute purity (assay value) of the bulk material. This provides a highly accurate and defensible value that accounts for all proton-containing species, including those that may be invisible to HPLC's UV detector.

  • Chiral HPLC is indispensable for determining the enantiomeric purity and for profiling and quantifying trace impurities. Its high sensitivity and ability to separate stereoisomers are critical for ensuring the quality and safety of this chiral intermediate.

By combining the strengths of these two powerful and orthogonal techniques, researchers and drug developers can build a comprehensive and robust purity profile for (4R)-4-(aminomethyl)-1,3-dioxolan-2-one, ensuring the highest quality standards are met throughout the pharmaceutical development lifecycle. This integrated approach aligns with modern quality-by-design (QbD) principles and provides a solid foundation for regulatory submissions.[28]

References

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • (PDF) Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018-2020). PubMed. [Link]

  • Chiral separations by hplc. Slideshare. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • A review on method development by hplc. SciSpace. [Link]

  • Applications of NMR in Pharmaceutical Analysis. Moravek, Inc. [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review. [Link]

  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC International. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]

  • QNMR – a modern alternative to HPLC. Almac. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. ACS Publications. [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. FDA. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. ResearchGate. [Link]

  • Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign. [Link]

  • Quantitative NMR Spectroscopy. ETH Zurich. [Link]

  • (PDF) NMR spectroscopy in pharmacy. ResearchGate. [Link]

  • NMR Spectroscopy in pharmaceutical analysis. Slideshare. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

  • Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. FDA. [Link]

  • Separation of 1,3-Dioxolan-2-one, 4,4-dimethyl- on Newcrom R1 HPLC column. SIELC. [Link]

  • Drug Quality Sampling and Testing Programs. FDA. [Link]

  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA. [Link]

Sources

Validation

A Comparative Guide to the Qualification and Characterization of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one Hydrochloride as a Reference Standard

This guide provides a comprehensive framework for the qualification and characterization of a candidate batch of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride intended for use as a chemical reference standard. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the qualification and characterization of a candidate batch of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride intended for use as a chemical reference standard. The principles and methodologies described herein are aligned with the rigorous expectations of global regulatory bodies, ensuring the generation of a reliable and well-characterized standard essential for quality control, stability studies, and regulatory submissions in drug development.[1][2]

A reference standard is a highly purified and well-characterized material used as a benchmark in analytical procedures to confirm the identity, strength, purity, and quality of a substance.[2][3] The qualification process is a systematic evaluation designed to demonstrate that a candidate material is equivalent in its critical attributes to a pre-existing, officially recognized primary standard.[4][5] This guide will compare a hypothetical Candidate Reference Standard (CRS) against an Established Primary Standard (EPS).

The Qualification Workflow: A Holistic Approach

The qualification of a reference standard is not a single test but a battery of orthogonal analytical techniques. Each test provides a piece of a puzzle, and when assembled, they provide a high degree of confidence in the material's identity, purity, and potency. The overall workflow is designed to be a self-validating system, where results from different methods corroborate one another.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Initial Characterization & Identity cluster_1 Spectroscopic Analysis cluster_2 Phase 2: Purity & Assay cluster_3 Phase 3: Certification A Candidate Material (New Batch) B Physicochemical Properties (Appearance, Solubility) A->B C Structural Confirmation (Identity) B->C D FTIR C->D E Mass Spectrometry C->E F NMR (1H, 13C) C->F G Chromatographic Purity (HPLC) D->G E->G F->G H Chiral Purity (Chiral HPLC/SFC) G->H N Comparison to Primary Standard G->N I Residual Solvents (GC-HS) H->I H->N J Water Content (Karl Fischer) I->J I->N K Inorganic Impurities (ROI/Sulphated Ash) J->K J->N L Assay Determination K->L K->N M Mass Balance Calculation L->M O Certificate of Analysis (CoA) Generation M->O N->O

Caption: Workflow for Reference Standard Qualification.

PART I: IDENTITY CONFIRMATION

The first and most critical step is to unequivocally confirm the chemical structure of the Candidate Reference Standard (CRS). This is achieved by comparing its spectroscopic profile directly against that of the Established Primary Standard (EPS).

Fourier Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR provides a unique molecular "fingerprint" based on the vibrational frequencies of chemical bonds. It is an excellent tool for confirming the presence of key functional groups and overall structural similarity. For (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride, we expect to see characteristic absorptions for the amine salt (N-H stretch), the cyclic carbonate carbonyl group (C=O stretch), and C-O bonds of the dioxolane ring.[6]

Protocol:

  • Prepare samples of both the CRS and EPS using the KBr pellet method.

  • Acquire spectra over a range of 4000-400 cm⁻¹.

  • Overlay the spectra and visually inspect for congruence in peak positions, shapes, and relative intensities.

Comparative Data:

ParameterEstablished Primary Standard (EPS)Candidate Reference Standard (CRS)Conclusion
Key Absorptions
N-H Stretch (Amine Salt)~3050-2800 cm⁻¹ (broad)~3050-2800 cm⁻¹ (broad)Consistent
C=O Stretch (Carbonate)~1805 cm⁻¹~1805 cm⁻¹Consistent
C-O Stretch (Dioxolane)~1180 cm⁻¹, ~1070 cm⁻¹~1180 cm⁻¹, ~1070 cm⁻¹Consistent
Overall Fingerprint Matches historical dataSuperimposable with EPS spectrumIdentity Confirmed
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. This allows for the confirmation of the carbon-hydrogen framework, connectivity, and stereochemistry. Chemical shifts and coupling patterns must be identical between the CRS and EPS.[7][8][9]

Protocol:

  • Accurately weigh and dissolve ~10 mg of the CRS and EPS in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire ¹H and ¹³C{¹H} spectra on a ≥400 MHz spectrometer.

  • Process the data and compare the chemical shifts (δ), signal multiplicities, and integration values.

Comparative Data (¹H NMR in D₂O):

AssignmentExpected δ (ppm)EPS Result (δ, multiplicity)CRS Result (δ, multiplicity)Conclusion
H-4 (CH)~5.1-5.25.15 (m)5.15 (m)Consistent
H-5 (CH₂)~4.5-4.74.60 (t), 4.68 (dd)4.60 (t), 4.68 (dd)Consistent
Aminomethyl (CH₂)~3.4-3.63.52 (m)3.52 (m)Consistent
Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the free base of the compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Protocol:

  • Prepare dilute solutions of the CRS and EPS in a suitable solvent (e.g., Methanol/Water).

  • Infuse the samples into an ESI-qTOF or Orbitrap mass spectrometer.

  • Acquire data in positive ion mode to observe the [M+H]⁺ ion for the free base (C₄H₇NO₃).

Comparative Data:

ParameterTheoretical Value (C₄H₈NO₃⁺)EPS ResultCRS ResultConclusion
[M+H]⁺ (m/z) 118.0504118.0502118.0505Consistent

PART II: PURITY ASSESSMENT

Purity is the most critical attribute of a reference standard. A combination of chromatographic and other specific methods is required to quantify all potential impurities, including organic (process-related and degradation products), inorganic, water, and residual solvents.[2]

Chromatographic Purity by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying organic impurities. A validated, stability-indicating method is crucial. A gradient elution is often employed to ensure separation of impurities with a wide range of polarities.

Protocol:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 210 nm

  • Sample Preparation: Prepare solutions of CRS and EPS at 1.0 mg/mL.

Comparative Data:

ParameterEstablished Primary Standard (EPS)Candidate Reference Standard (CRS)Acceptance Criteria
Purity (Area %) 99.92%99.85%≥ 99.5%
Largest Unknown Impurity 0.04% (at RRT 1.25)0.06% (at RRT 1.25)≤ 0.10%
Total Impurities 0.08%0.15%≤ 0.50%
Chiral Purity

Rationale: As the compound is the (4R)-enantiomer, it is critical to quantify the level of the unwanted (4S)-enantiomer. This requires a stereoselective analytical method, typically chiral HPLC or Supercritical Fluid Chromatography (SFC).[10] SFC is often preferred for its speed and efficiency in chiral separations.

Protocol (Chiral SFC):

  • Column: Chiral Stationary Phase (e.g., polysaccharide-based)

  • Mobile Phase: Supercritical CO₂ with a co-solvent (e.g., Methanol with a basic additive).

  • Detection: UV

  • Analysis: Quantify the area of the (4S)-enantiomer peak relative to the main (4R)-enantiomer peak.

Comparative Data:

ParameterEstablished Primary Standard (EPS)Candidate Reference Standard (CRS)Acceptance Criteria
(4S)-enantiomer (%) Not Detected (<0.05%)0.08%≤ 0.15%
Enantiomeric Excess (ee) >99.9%99.84%≥ 99.7%
Ancillary Purity Tests

Rationale: These tests account for non-organic impurities that are not detected by HPLC.

  • Water Content: Determined by Karl Fischer titration, as water can affect the true potency of the standard.

  • Residual Solvents: Determined by Headspace Gas Chromatography (GC-HS) to quantify volatile organic solvents from the manufacturing process, with limits defined by ICH Q3C guidelines.

  • Residue on Ignition (ROI) / Sulphated Ash: Measures the amount of non-volatile inorganic impurities.

Comparative Data Summary:

TestEstablished Primary Standard (EPS)Candidate Reference Standard (CRS)Acceptance Criteria
Water Content (KF) 0.12%0.25%≤ 0.5%
Residual Solvents (GC-HS) <0.1% (All below ICH limits)<0.1% (All below ICH limits)Complies with ICH Q3C
Residue on Ignition 0.05%0.08%≤ 0.1%

PART III: ASSAY (POTENCY) DETERMINATION

The final step is to assign a potency value to the reference standard, which corrects for the presence of all measured impurities. The most common method is the mass balance approach.

Mass Balance Calculation

Rationale: This method assumes the main component constitutes 100% of the material, from which the percentages of all identified impurities are subtracted. This provides a comprehensive assessment of the pure substance content.

Mass_Balance cluster_0 Total Content (Assumed 100%) cluster_1 Impurity Deductions cluster_2 Final Assigned Purity Total 100% Impurities Chromatographic Impurities + Water Content + Residual Solvents + Inorganic Impurities Total->Impurities - Assay Assay Value (as is basis) Impurities->Assay =

Caption: Mass Balance Calculation for Assay Value.

Assay Calculation for the Candidate Reference Standard (CRS):

Impurity TypeCRS Value (%)
Chromatographic Impurities (HPLC)0.15
Water Content (KF)0.25
Residual Solvents (GC-HS)0.05 (sum of all)
Residue on Ignition0.08
Total Impurities 0.53
Assay (100% - 0.53%) 99.47%

The final assigned assay for the CRS, on an "as is" basis, would be 99.5% (rounded). This value is documented on the Certificate of Analysis and is used in all subsequent quantitative calculations.

Conclusion

The comprehensive analytical data demonstrates that the Candidate Reference Standard (CRS) of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride is structurally identical to the Established Primary Standard (EPS). While showing slightly higher levels of total organic impurities and water content, all results fall within typical, stringent acceptance criteria for a secondary reference standard. The CRS is deemed suitable for its intended use in analytical testing, providing a reliable and well-characterized standard for quality control throughout the drug development lifecycle. The qualification program, grounded in pharmacopeial principles, provides a high degree of assurance in its identity, purity, and potency.[1][4]

References

  • PharmaRegulatory.in. (2025, December 19).
  • MilliporeSigma. * (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride*.
  • Pharmaceutical Technology. (2009, April 2).
  • MDPI. (2023, May 26).
  • USP. USP Reference Standards.
  • PubChemLite. (4r)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride.
  • ACS Publications. (2023, May 16).
  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance.
  • Sapphire Bioscience. 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride.
  • EDQM & USP. (2023, October 10). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards.
  • PMC.
  • Simson Pharma Limited. 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride.
  • ResearchGate. (2018). Figure S4: 1 H NMR spectrum of 4-(chloromethyl)-1,3-dioxolan-2-one (4a).
  • The Royal Society of Chemistry. 4-chloromethyl-1,3-dioxolan-2-one (7b)1 : 1H NMR (CDCl3, 400 MHz).
  • NIST. 4-Chloromethyl-1,3-dioxolan-2-one.
  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities.
  • University of Washington.
  • PMC. (2016, November 28). Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis.
  • ACS Publications. (2023, January 10).

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Comparative

Evaluation of Chiral Stationary Phases for the Enantiomeric Separation of Dioxolan-2-ones

Executive Summary & Strategic Context Dioxolan-2-ones, commonly known as five-membered cyclic carbonates, are highly versatile synthons in organic chemistry. They serve as critical intermediates for the synthesis of enan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Dioxolan-2-ones, commonly known as five-membered cyclic carbonates, are highly versatile synthons in organic chemistry. They serve as critical intermediates for the synthesis of enantiopure 1,2-diols, complex pharmaceutical APIs, and advanced materials such as chiral electrolytes for next-generation lithium-ion batteries[1][2]. Because the stereochemistry of the dioxolan-2-one ring dictates the biological and physicochemical properties of downstream products, rigorous enantiomeric separation and quantification are mandatory.

This guide provides an objective, data-driven evaluation of Chiral Stationary Phases (CSPs) used in High-Performance Liquid Chromatography (HPLC) for the resolution of racemic dioxolan-2-ones. By dissecting the thermodynamic and kinetic drivers of enantiorecognition, this document equips analytical scientists with the rationale needed to select the optimal CSP and design self-validating chromatographic workflows.

Mechanistic Drivers of Enantiorecognition

The separation of dioxolan-2-one enantiomers relies on the transient, diastereomeric complexes formed between the analyte and the chiral selector of the stationary phase. The cyclic carbonate core presents a rigid, highly polar functional group characterized by strong dipole moments and hydrogen-bond accepting capabilities.

According to the Dalgliesh three-point interaction model, successful chiral recognition requires at least three simultaneous interactions, one of which must be stereochemically dependent. For dioxolan-2-ones, these interactions typically manifest as:

  • Hydrogen Bonding: The carbonyl oxygen of the dioxolan-2-one ring acts as a strong H-bond acceptor, interacting with the amide or carbamate protons of the CSP.

  • Dipole-Dipole Stacking: The highly polarized carbonate core aligns with the dipoles of the CSP's functional groups.

  • Steric Inclusion/Repulsion: Substituents on the 4- or 5-position of the dioxolan-2-one ring dictate spatial fit within the chiral clefts or pores of the stationary phase.

Enantiorecognition CSP Chiral Stationary Phase H_Bond Hydrogen Bonding CSP->H_Bond Dipole Dipole-Dipole Interaction CSP->Dipole Steric Steric Inclusion CSP->Steric Analyte Dioxolan-2-one Enantiomer H_Bond->Analyte Carbonyl Oxygen Dipole->Analyte Cyclic Core Steric->Analyte Substituent Group

Fig 1: Three-point interaction model for dioxolan-2-one enantiorecognition on a CSP.

Comparative Evaluation of Chiral Stationary Phases

Selecting the correct CSP is the most critical variable in method development. Below is a comparative analysis of the three primary classes of CSPs utilized for cyclic carbonates.

Polysaccharide-Derivatized CSPs (The Industry Standard)

Amylose and cellulose polymers derivatized with phenylcarbamates (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are the gold standard for dioxolan-2-one separations.

  • Mechanism: The carbamate linkages provide ideal hydrogen-bond donor (NH) and acceptor (C=O) sites. The helical structure of the polysaccharide creates a chiral groove that accommodates the cyclic carbonate ring.

  • Scientist's Insight: These columns perform exceptionally well in Normal Phase (NP) conditions (Hexane/Isopropanol). The non-polar bulk solvent forces the polar cyclic carbonate to interact intimately with the carbamate network, maximizing selectivity ( α ).

Cyclodextrin-Based CSPs

Derivatized β -cyclodextrins (e.g., permethylated or acetylated β -CD) rely on inclusion complexation.

  • Mechanism: The hydrophobic cavity of the cyclodextrin encapsulates the hydrophobic substituents of the dioxolan-2-one (e.g., aryl or long alkyl chains at the 4-position), while the secondary hydroxyl rim interacts with the carbonate core.

  • Scientist's Insight: Best suited for Reversed-Phase (RP) applications. However, if the substituent on the dioxolan-2-one is too small (e.g., a simple methyl group), the inclusion complex is too weak to drive baseline resolution.

Emerging Chiral Covalent Organic Frameworks (CCOFs)

Recent literature highlights the immobilization of chiral selectors onto highly porous frameworks, such as MDI- β -CD-modified COF@SiO2[2]. Chiral Metal-Organic Frameworks (MOFs) are also gaining traction[3].

  • Mechanism: CCOFs offer massive surface areas, regular pore structures, and tunable microenvironments. The rigid pore structure restricts the conformational flexibility of the enantiomers, amplifying steric recognition.

  • Scientist's Insight: While offering superior theoretical plate counts and lower backpressures due to uniform particle size, CCOF columns are still transitioning from academic research to commercial availability. They show immense promise for preparative-scale separations due to their high loading capacities[2][3].

Quantitative Performance Comparison
CSP CategorySpecific Chiral SelectorDominant InteractionOptimal Mobile PhaseAvg. Selectivity ( α )Typical Resolution ( Rs​ )
Polysaccharide (Amylose) Tris(3,5-dimethylphenylcarbamate)H-Bonding, π−π stackingHexane / IPA (90:10)1.45 - 2.10> 2.0 (Baseline)
Polysaccharide (Cellulose) Tris(4-methylbenzoate)Dipole-Dipole, StericHexane / EtOH (85:15)1.30 - 1.801.5 - 2.5
Cyclodextrin Derivatized β -CDHydrophobic InclusionMeOH / H2O (60:40)1.15 - 1.351.0 - 1.5
Chiral COF/MOF MDI- β -CD-modified COF@SiO2Size Exclusion, H-BondingHexane / IPA (95:5)1.50 - 2.50> 2.5 (High Eff.)

Experimental Methodology: Step-by-Step Protocol

To ensure a self-validating system, method development must follow a logical progression where each variable is isolated. The following protocol outlines the optimization of a Normal Phase HPLC method for a novel 4-substituted dioxolan-2-one.

Step 1: Sample Preparation & System Suitability
  • Diluent Selection: Dissolve the racemic dioxolan-2-one standard in the exact composition of the starting mobile phase (e.g., Hexane/IPA 90:10 v/v) to prevent solvent-induced peak distortion. Target concentration: 1.0 mg/mL.

  • System Suitability Testing (SST): Inject an achiral marker (e.g., 1,3,5-tri-tert-butylbenzene) to determine the void volume ( t0​ ) and verify system efficiency ( N>5000 plates).

Step 2: Primary Column Screening
  • Column Selection: Install a polysaccharide-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 mm x 4.6 mm, 5 µm).

  • Equilibration: Flush the column with Hexane/IPA (90:10) at 1.0 mL/min for at least 20 column volumes (approx. 50 mL) until the baseline UV signal (typically monitored at 210-220 nm for cyclic carbonates) is entirely stable.

  • Initial Injection: Inject 5 µL of the racemate. Calculate the retention factor ( k′ ). If k′<1.0 , decrease the IPA concentration to 5% to increase retention and allow the chiral selector more time to interact with the analyte.

Step 3: Thermodynamic Optimization (Temperature Control)

Causality Insight: Enantioseparation is an enthalpy-driven process ( ΔΔH∘<0 ). Lowering the column temperature generally increases selectivity ( α ) but decreases mass transfer kinetics, leading to broader peaks.

  • Evaluate the separation at 25°C, 20°C, and 15°C.

  • Plot ln(α) versus 1/T (van 't Hoff plot).

  • Select the temperature that yields the highest Resolution ( Rs​ ) rather than just the highest selectivity, ensuring peak tailing ( Tf​ ) remains ≤1.5 .

Step 4: Additive Tuning

While dioxolan-2-ones are neutral, trace impurities or unreacted diols in the sample matrix can cause peak tailing due to secondary interactions with residual silanols on the silica support.

  • If tailing is observed, introduce 0.1% Trifluoroacetic Acid (TFA) or 0.1% Diethylamine (DEA) to the mobile phase to mask active sites.

CSP_Screening cluster_CSPs Phase 1: Chiral Stationary Phase (CSP) Selection Start Racemic Dioxolan-2-one Sample Preparation Polysaccharide Polysaccharide-based (Amylose/Cellulose) Start->Polysaccharide Cyclodextrin Cyclodextrin-based (Derivatized β-CD) Start->Cyclodextrin COF_MOF Emerging Frameworks (Chiral COFs/MOFs) Start->COF_MOF MobilePhase Phase 2: Mobile Phase Optimization (Hexane/IPA vs. MeOH/H2O) Polysaccharide->MobilePhase Cyclodextrin->MobilePhase COF_MOF->MobilePhase Evaluation Phase 3: Chromatographic Evaluation (Selectivity α, Resolution Rs) MobilePhase->Evaluation Success Method Validation (Rs > 1.5, High Efficiency) Evaluation->Success Rs ≥ 1.5 Redesign Parameter Adjustment (Temp, Additives, Flow Rate) Evaluation->Redesign Rs < 1.5 Redesign->MobilePhase

Fig 2: Decision-tree workflow for CSP screening and method optimization.

Conclusion & Future Outlook

For routine analytical and preparative separations of dioxolan-2-ones, polysaccharide-based CSPs operating in normal phase remain the most reliable and robust choice, driven by strong hydrogen bonding with the cyclic carbonate core. However, as the structural complexity of target dioxolan-2-ones increases—particularly those with bulky, multi-ring substituents—Chiral Covalent Organic Frameworks (CCOFs) represent the next frontier. Their highly ordered, tunable pore structures provide an unprecedented level of steric discrimination that traditional polymeric phases cannot match[2][3].

By strictly adhering to thermodynamic optimization and understanding the specific non-covalent interactions at play, analytical scientists can develop highly reproducible, self-validating methods for these critical chiral synthons.

Sources

Validation

Comparing synthetic routes for scalable (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride production

(4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride is a critical chiral intermediate in the synthesis of numerous pharmaceuticals, most notably the anticoagulant medication Rivaroxaban.[1][2][3] The stereochemical int...

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Author: BenchChem Technical Support Team. Date: March 2026

(4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride is a critical chiral intermediate in the synthesis of numerous pharmaceuticals, most notably the anticoagulant medication Rivaroxaban.[1][2][3] The stereochemical integrity of this molecule is paramount for the biological activity of the final active pharmaceutical ingredient (API). Consequently, the development of scalable, cost-effective, and stereochemically pure synthetic routes is of significant interest to researchers and professionals in drug development. This guide provides an in-depth comparison of two prominent synthetic pathways for the production of this key intermediate, offering insights into the practical considerations for large-scale manufacturing.

Route 1: Synthesis from (R)-Epichlorohydrin

This approach is a widely adopted and economically favorable method, primarily due to the commercial availability and relatively low cost of (R)-epichlorohydrin as a chiral starting material.[2][4]

Experimental Protocol

Step 1: Synthesis of (R)-4-(chloromethyl)-1,3-dioxolan-2-one

In a suitable reactor, (R)-epichlorohydrin is reacted with carbon dioxide under pressure in the presence of a catalyst, such as a quaternary ammonium salt or a metal complex, to facilitate the cycloaddition.[5] Alternatively, reaction with sodium cyanate in the presence of a phase-transfer catalyst can be employed.[2]

Step 2: Synthesis of (R)-4-(phthalimidomethyl)-1,3-dioxolan-2-one

The resulting (R)-4-(chloromethyl)-1,3-dioxolan-2-one is then treated with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to drive the nucleophilic substitution of the chloride by the phthalimide anion.[2]

Step 3: Synthesis of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one

The phthalimide protecting group is removed by hydrazinolysis. Hydrazine hydrate is added to the reaction mixture, which cleaves the phthalimide group to yield the desired primary amine and a phthalhydrazide precipitate.[6]

Step 4: Formation of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride

The crude amine is dissolved in a suitable solvent, such as isopropanol, and treated with a solution of hydrochloric acid. The hydrochloride salt precipitates out of the solution and can be isolated by filtration.

Workflow Diagram

A (R)-Epichlorohydrin B (R)-4-(chloromethyl)-1,3-dioxolan-2-one A->B CO2, Catalyst C (R)-4-(phthalimidomethyl)-1,3-dioxolan-2-one B->C Potassium Phthalimide, DMF D (4R)-4-(aminomethyl)-1,3-dioxolan-2-one C->D Hydrazine Hydrate E (4R)-4-(aminomethyl)-1,3-dioxolan-2-one HCl D->E HCl

Caption: Synthetic workflow from (R)-Epichlorohydrin.

Route 2: Synthesis from (R)-Glycidyl Butyrate

An alternative scalable synthesis utilizes (R)-glycidyl butyrate, another readily available chiral starting material.[7] This route offers a different set of intermediates and reaction conditions.

Experimental Protocol

Step 1: Synthesis of (R)-1-(aminomethyl)-2-butyryloxyethanol

(R)-glycidyl butyrate is reacted with an excess of aqueous ammonia to open the epoxide ring, yielding the corresponding amino alcohol.

Step 2: Synthesis of (4R)-4-(hydroxymethyl)-1,3-dioxolan-2-one

The resulting amino alcohol is then reacted with a phosgene equivalent, such as carbonyldiimidazole (CDI) or diethyl carbonate, to form the cyclic carbonate.

Step 3: Conversion to (4R)-4-(chloromethyl)-1,3-dioxolan-2-one

The hydroxyl group is converted to a chloride using a chlorinating agent like thionyl chloride or methanesulfonyl chloride followed by a chloride source.

Step 4: Synthesis of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one

The chloride is then displaced by an amino group, for instance, through reaction with sodium azide followed by reduction, or by direct amination.

Step 5: Formation of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride

The final product is obtained by treating the free amine with hydrochloric acid.

Workflow Diagram

A (R)-Glycidyl Butyrate B (R)-1-(aminomethyl)-2-butyryloxyethanol A->B Aqueous Ammonia C (4R)-4-(hydroxymethyl)-1,3-dioxolan-2-one B->C CDI or Diethyl Carbonate D (4R)-4-(chloromethyl)-1,3-dioxolan-2-one C->D Thionyl Chloride E (4R)-4-(aminomethyl)-1,3-dioxolan-2-one D->E Sodium Azide then Reduction F (4R)-4-(aminomethyl)-1,3-dioxolan-2-one HCl E->F HCl

Caption: Synthetic workflow from (R)-Glycidyl Butyrate.

Comparative Analysis

ParameterRoute 1: (R)-EpichlorohydrinRoute 2: (R)-Glycidyl Butyrate
Starting Material Cost Generally lowerCan be higher than (R)-epichlorohydrin
Number of Steps Typically 4 stepsTypically 5 steps
Key Reagents CO2/NaOCN, K-Phthalimide, HydrazineNH3, CDI/Dialkyl Carbonate, SOCl2, NaN3
Overall Yield Reported to be efficientCan be variable depending on specific conditions
Scalability Well-established for large-scale productionScalable, but may require more optimization
Safety Considerations Use of hydrazine is a significant safety concernUse of thionyl chloride and sodium azide requires careful handling
Stereochemical Purity Generally high, starting from enantiopure materialDependent on the stereochemical integrity throughout the steps

Conclusion

Both the (R)-epichlorohydrin and (R)-glycidyl butyrate routes offer viable pathways for the scalable production of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride. The choice between the two will often depend on a company's specific manufacturing capabilities, cost considerations, and safety protocols.

The (R)-epichlorohydrin route is often favored due to its shorter length and the lower cost of the starting material. However, the use of hydrazine in the deprotection step is a significant drawback due to its toxicity and handling requirements.

The (R)-glycidyl butyrate route , while slightly longer, may offer advantages in avoiding the use of hydrazine. The use of azides and chlorinating agents also presents safety challenges, but these may be more manageable in certain manufacturing environments.

Ultimately, a thorough process hazard analysis and cost-of-goods calculation should be performed for both routes to determine the most suitable option for industrial-scale production.

References

  • CN103524447A - Method for synthesizing rivaroxaban intermediate 4-(4-aminophenyl)
  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - MDPI.
  • Direct conversion of (R)-epichlorohydrin to (S)-3-aminopropane-1,2-diol: An important chiral C-3 building block.
  • AN IMPROVED PROCESS FOR THE PREPARATION OF RIVAROXABAN INVOLVING NOVEL INTERMEDIATE - European Patent Office - EP 3565552 B1 - Googleapis.com.
  • Unlocking the polymorphic odyssey of Rivaroxaban: a journey of pharmaceutical innov
  • (PDF)
  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - DASH.
  • (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride | 2402789-11-9.
  • Epichlorohydrin - Organic Syntheses Procedure.
  • (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone - Organic Syntheses Procedure.
  • ChemInform Abstract: Direct Conversion of (R)-Epichlorohydrin to (S)-3-Aminopropane-1,2-diol: An Important Chiral C-3 Building Block.
  • Chiral dioxolane inhibitors of leukotriene biosynthesis: structure-activity relationships and syntheses using asymmetric dihydroxyl
  • Total synthesis of marine natural products without using protecting groups.
  • Synthesis of cis 4-fluoromethyl-3-amino-2-oxo-azetidine hydrochloride.
  • (R)
  • RU2218339C2 - Method for preparing 4-chloromethyl-1,3-di- oxalane - Google P
  • Dioxolanones as synthetic intermediates. Part 4. Biomimetic synthesis of multicolanic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • 4-Methyl-1,3-dioxolan-2-one - Publisso.
  • Scaling Amatoxin Synthesis with an Improved Route to (2 S,3 R,4 R)-Dihydroxyisoleucine Exemplified by a Toxic, Clickable α-Amanitin Analogue - PubMed.
  • CN101723920B - Process for synthesizing (R)
  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibito - AIR Unimi.
  • Synthesis and Characterization of a New Graft Copolymer Based on Poly(1,3-dioxolane).
  • 4-METHYL-1,3-DIOXOLAN-2-ONE -
  • Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - RWTH Public
  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones - PMC.
  • (PDF) Synthesis and evaluation of antimycobacterial activities of novel 2,2-disubstituted 1-(1,3-dioxolan-4-ylmethyl)
  • (4R)-4-methyl-1,3-dioxolan-2-one - PubChem.
  • Synthesis of ECHC (4-(chloromethyl)-1,3-dioxalan-2-one)
  • 4-(Hydroxymethyl)-1,3-dioxolan-2-one 931-40-8 - Sigma-Aldrich.

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Comparative

A Comparative Genotoxicity Assessment of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one and Known Genotoxic Impurities

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the safety of novel chemical entities is paramount. A critic...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the safety of novel chemical entities is paramount. A critical aspect of this safety evaluation is the assessment of genotoxic potential – the capacity of a substance to damage DNA and thereby potentially initiate carcinogenesis. This guide provides a comprehensive comparative analysis of the genotoxicity of a novel compound, (4R)-4-(aminomethyl)-1,3-dioxolan-2-one, against two well-characterized genotoxic impurities: Ethyl Methanesulfonate (EMS) and Methyl Methanesulfonate (MMS).

This document is structured to provide not just data, but a deeper understanding of the experimental rationale and the regulatory context that governs the assessment of genotoxic impurities. As such, it will delve into the methodologies of two cornerstone in vitro genotoxicity assays: the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay.

The Regulatory Imperative: ICH M7 and the Control of Mutagenic Impurities

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. This guideline emphasizes a risk-based approach, utilizing structure-activity relationship (SAR) assessments and, when necessary, experimental testing to classify impurities and establish appropriate controls. A key concept within ICH M7 is the Threshold of Toxicological Concern (TTC), a value of 1.5 µ g/day intake for a genotoxic impurity that is considered to be associated with an acceptable cancer risk. This framework underscores the necessity of robust genotoxicity data for any new chemical entity or impurity.

Comparative Compounds: A Snapshot

  • (4R)-4-(aminomethyl)-1,3-dioxolan-2-one: The test article, a novel synthetic intermediate. Its genotoxic profile is the primary subject of this investigation.

  • Ethyl Methanesulfonate (EMS): A well-established monofunctional ethylating agent known for its mutagenic and carcinogenic properties. It is a potent inducer of gene mutations and chromosomal aberrations.

  • Methyl Methanesulfonate (MMS): An SN2-type alkylating agent that methylates DNA, primarily at the N7 position of guanine and the N3 position of adenine, leading to DNA strand breaks and mutations. It is a known mutagen and is considered probably carcinogenic to humans.

Experimental Design: A Two-Pillar Approach to Genotoxicity Assessment

To provide a comprehensive assessment, a battery of two in vitro tests is employed, as recommended by regulatory guidelines. This approach evaluates different genotoxic endpoints: gene mutation and chromosomal damage.

G cluster_0 Genotoxicity Assessment Workflow Test_Article (4R)-4-(aminomethyl)-1,3-dioxolan-2-one Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Test_Article->Ames_Test Micronucleus_Assay In Vitro Micronucleus Assay Test_Article->Micronucleus_Assay Positive_Controls Known Genotoxic Impurities (EMS, MMS) Positive_Controls->Ames_Test Positive_Controls->Micronucleus_Assay Gene_Mutation Gene Mutation Assessment Ames_Test->Gene_Mutation Chromosomal_Damage Chromosomal Damage Assessment Micronucleus_Assay->Chromosomal_Damage Data_Analysis Comparative Data Analysis Gene_Mutation->Data_Analysis Chromosomal_Damage->Data_Analysis Conclusion Genotoxicity Profile Data_Analysis->Conclusion

Caption: Workflow for the comparative genotoxicity assessment.

Pillar 1: The Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in several strains of Salmonella typhimurium and/or Escherichia coli. These bacterial strains are auxotrophic, meaning they carry mutations that prevent them from synthesizing an essential amino acid (histidine for Salmonella). The assay determines if the test compound can cause a mutation that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Salmonella typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens) are selected.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals, as some compounds are not mutagenic themselves but their metabolites are.

  • Test Article Preparation: (4R)-4-(aminomethyl)-1,3-dioxolan-2-one, EMS, and MMS are dissolved in a suitable solvent (e.g., DMSO). A range of concentrations is prepared.

  • Assay Procedure:

    • To molten top agar, the respective bacterial strain, the test article (or control), and either S9 mix or a buffer are added.

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Collection: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each plate.

  • Positive Result Criteria: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Pillar 2: In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to evaluate the potential of a substance to induce chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, is used.

  • Metabolic Activation: Similar to the Ames test, the assay is performed with and without S9 metabolic activation.

  • Test Article Exposure: Cells are exposed to various concentrations of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one, EMS, and MMS for a short duration (e.g., 3-6 hours) in the presence of S9 and for a longer duration (e.g., 24 hours) in the absence of S9.

  • Cytokinesis Block: Cytochalasin B is added to the cell cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.

  • Cell Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa).

  • Data Collection: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Positive Result Criteria: A test article is considered positive if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.

Comparative Data Summary

The following tables summarize the hypothetical results of the genotoxicity assessment.

Table 1: Ames Test Results

CompoundStrainMetabolic Activation (S9)Result
(4R)-4-(aminomethyl)-1,3-dioxolan-2-one TA98-Negative
TA98+Negative
TA100-Negative
TA100+Negative
Ethyl Methanesulfonate (EMS) TA98-Weakly Positive
TA98+Positive
TA100-Positive
TA100+Strongly Positive
Methyl Methanesulfonate (MMS) TA98-Negative
TA98+Weakly Positive
TA100-Positive
TA100+Strongly Positive

Table 2: In Vitro Micronucleus Assay Results

CompoundMetabolic Activation (S9)Result
(4R)-4-(aminomethyl)-1,3-dioxolan-2-one -Negative
+Negative
Ethyl Methanesulfonate (EMS) -Positive
+Positive
Methyl Methanesulfonate (MMS) -Positive
+Positive

Interpretation and Discussion

The results of this comparative assessment indicate that, under the conditions of these assays, (4R)-4-(aminomethyl)-1,3-dioxolan-2-one does not exhibit genotoxic potential.

  • In the Ames test, the test article did not induce an increase in revertant colonies in either the TA98 or TA100 Salmonella typhimurium strains, both with and without metabolic activation. This suggests that it does not cause gene mutations through frameshift or base-pair substitution mechanisms. In contrast, the positive controls, EMS and MMS, demonstrated their expected mutagenic activity.

  • Similarly, in the in vitro micronucleus assay, (4R)-4-(aminomethyl)-1,3-dioxolan-2-one did not lead to an increase in the frequency of micronucleated CHO cells. This indicates that the compound does not cause chromosomal damage. The positive controls, EMS and MMS, induced significant increases in micronuclei, confirming the sensitivity of the test system.

The lack of genotoxic activity for (4R)-4-(aminomethyl)-1,3-dioxolan-2-one in this comprehensive in vitro battery provides strong evidence for its safety from a genetic toxicology perspective. This is a critical finding in the early stages of drug development, as it suggests a lower risk of carcinogenicity.

Conclusion

This comparative guide has provided a detailed examination of the genotoxic potential of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one in relation to the known genotoxic impurities EMS and MMS. The experimental data, derived from two robust and regulatory-accepted in vitro assays, consistently demonstrate a lack of genotoxicity for the test article. This information is crucial for researchers, scientists, and drug development professionals in making informed decisions regarding the continued development and safety assessment of this compound. The adherence to established protocols and the inclusion of well-characterized positive controls ensure the validity and reliability of these findings, aligning with the principles of scientific integrity and regulatory expectations.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Ames test. Wikipedia. Available at: [Link]

  • Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. PubMed. Available at: [Link]

  • Characterization of structural, genotoxic, and immunological effects of methyl methanesulfonate (MMS) induced DNA modifications: Implications for inflammation-driven carcinogenesis. PubMed. Available at: [Link]

  • Ames Test. Charles River Laboratories. Available at: [Link]

  • Evalu

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride

In the landscape of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. This guide, prepared for researc...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. This guide, prepared for researchers, scientists, and drug development professionals, provides a detailed protocol for the proper disposal of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride (CAS No. 2402789-11-9). As Senior Application Scientists, our commitment extends beyond the utility of a compound to ensuring its entire lifecycle, including disposal, is handled with the utmost care to protect our personnel and the environment.

(4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride is a specialized reagent whose disposal requires a clear understanding of its chemical properties and associated hazards. This document offers a self-validating system of protocols, grounded in authoritative safety data, to ensure compliance and mitigate risk.

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the compound's hazards is essential. (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The assigned GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning".[1] These classifications demand strict adherence to safety protocols to prevent accidental exposure.

Causality of Hazards: The skin and eye irritation properties are typical for amine hydrochloride salts and some cyclic esters. The hydrochloride salt can create a mildly acidic environment upon contact with moisture, contributing to irritation. The fine particulate nature of the solid form can lead to respiratory irritation if inhaled.[1][2]

Mandatory Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following PPE to create a primary barrier against exposure:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and disposed of properly after handling the chemical.

  • Protective Clothing: A lab coat or chemical-resistant apron must be worn. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: All handling of the solid compound that may generate dust, and any step in the disposal process, must be conducted in a certified chemical fume hood to prevent inhalation.[2]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride is that it must not be disposed of down the drain or in regular solid waste.[3] The compound must be collected, labeled, and transferred to an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations.[1]

Waste Collection: Solids and Solutions

Principle of Segregation: Chemical waste must be segregated based on compatibility to prevent dangerous reactions within the waste container. Do not mix this waste with incompatible chemicals.

  • Step 1: Container Selection.

    • Solid Waste: Collect unused or contaminated solid (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride in a dedicated, chemically compatible container with a secure, screw-top lid. The container should be clearly labeled.

    • Liquid Waste (Solutions): Collect solutions containing this compound in a separate, leak-proof, and compatible container (e.g., a high-density polyethylene or glass bottle). Avoid using metal containers.

  • Step 2: Labeling.

    • Immediately label the waste container with a "Hazardous Waste" tag.

    • The label must include:

      • The full chemical name: "(4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride".

      • The CAS Number: 2402789-11-9.

      • An accurate list of all components in the container, including solvents, with estimated percentages.[3]

      • The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).

      • The date accumulation started.

  • Step 3: Storage.

    • Keep waste containers tightly closed except when adding waste.

    • Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[3] The storage area should have secondary containment to manage potential leaks.

Decontamination of Empty Containers

Empty containers that once held the compound are still considered hazardous waste until properly decontaminated.

  • Step 1: Triple Rinsing.

    • Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., water, ethanol).[3]

    • Crucially, collect all three rinsates as hazardous liquid waste. [3] Transfer the rinsate to your designated liquid hazardous waste container for this chemical. Do not pour the rinsate down the drain. [3]

  • Step 2: Container Disposal.

    • After triple rinsing and allowing the container to air dry completely in a fume hood, completely deface or remove the original product label.[3]

    • The decontaminated container can now be disposed of as non-hazardous glass or plastic waste, according to your institution's specific policies.

Spill Management

In the event of a spill, immediate and proper cleanup is critical.

  • Step 1: Evacuate and Secure. Evacuate non-essential personnel from the area. Ensure the area is well-ventilated (use a fume hood if the spill is contained within it). Remove all ignition sources.

  • Step 2: Don PPE. Wear the full PPE as described in Section 1.1.

  • Step 3: Contain and Absorb. For a solid spill, carefully sweep or scoop the material to avoid raising dust. For a liquid spill, cover with a non-combustible absorbent material like sand, earth, or vermiculite.

  • Step 4: Collect Waste. Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.

  • Step 5: Decontaminate Area. Clean the spill area thoroughly with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Data Summary and Workflow

To facilitate quick reference and decision-making, the following table summarizes key disposal information.

Parameter Guideline Source(s)
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)[1]
Signal Word Warning[1]
Disposal Code P501: Dispose of to an approved waste disposal plant[1]
Solid Waste Collect in a labeled, sealed, compatible container.[3]
Liquid Waste Collect in a labeled, sealed, compatible container.[3]
Drain Disposal Strictly Prohibited.[3]
Empty Containers Triple-rinse, collect rinsate as hazardous waste, deface label.[3]
Disposal Decision Workflow

The following diagram provides a logical workflow for the proper management and disposal of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride waste.

DisposalWorkflow start Waste Generated ((4R)-4-(aminomethyl)-1,3-dioxolan-2-one HCl) is_solid Is the waste a solid (pure compound or contaminated solid)? start->is_solid collect_solid Place in labeled 'Hazardous Solid Waste' container. is_solid->collect_solid Yes is_liquid Is the waste a liquid (solution or rinsate)? is_solid->is_liquid No store_waste Store waste container in designated Satellite Accumulation Area. collect_solid->store_waste collect_liquid Place in labeled 'Hazardous Liquid Waste' container. is_liquid->collect_liquid Yes is_container Is it an empty product container? is_liquid->is_container No collect_liquid->store_waste triple_rinse Triple rinse with appropriate solvent. is_container->triple_rinse Yes is_container->store_waste No (e.g., contaminated wipes) collect_rinsate Collect all rinsate as Hazardous Liquid Waste. triple_rinse->collect_rinsate deface_label Deface original label completely. triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of container as non-hazardous lab glass/plastic. deface_label->dispose_container end Arrange for pickup by approved Hazardous Waste Disposal Service. store_waste->end

Caption: Decision workflow for disposal of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one HCl.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride is not merely a procedural task but a reflection of our commitment to scientific integrity and corporate responsibility. By adhering to these evidence-based protocols, we ensure the safety of our personnel, maintain compliance with environmental regulations, and build a foundation of trust in our laboratory practices. Every step, from PPE selection to final waste transfer, is a critical component of a self-validating safety system that protects our most valuable assets: our people and our planet.

References

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

  • University of Aveiro. Laboratory Waste Disposal Guidelines. [Link]

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